Product packaging for Isovaleric acid-d2(Cat. No.:)

Isovaleric acid-d2

Cat. No.: B3044237
M. Wt: 104.14 g/mol
InChI Key: GWYFCOCPABKNJV-SMZGMGDZSA-N
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Description

3-Methylbutyric-2,2-d2 acid (CAS Registry Number: 95927-02-9) is a selectively deuterated isotopologue of 3-methylbutanoic acid, commonly known as isovaleric acid . This compound has a molecular formula of C5H8D2O2 and a molecular weight of 104.14 g/mol . The designation "2,2-d2" indicates that two deuterium atoms, the stable hydrogen-2 isotope, are located on the second carbon of the chain, replacing the protium atoms found in the standard compound. This structural modification creates a distinct isotopologue with identical fundamental chemical reactivity but altered physical properties, such as bond vibration frequencies, which is highly valuable for specialized research applications. Deuterated compounds like 3-Methylbutyric-2,2-d2 acid are essential tools in analytical chemistry, particularly as internal standards for quantitative mass spectrometry (MS) and for nuclear magnetic resonance (NMR) spectroscopy studies . Its use as an internal standard allows for highly accurate quantification of its non-deuterated counterpart in complex biological matrices, correcting for variations in sample preparation and instrument response. In metabolic research, this deuterated acid can serve as a tracer to elucidate the biochemical pathways and kinetics of short-chain fatty acids. The parent compound, isovaleric acid, is a branched-chain fatty acid naturally present in various foods and is also an intermediate in the mammalian metabolism of the branched-chain amino acid leucine . It is crucial to note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3044237 Isovaleric acid-d2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Isovaleric acid-d2 and its chemical properties?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-d2, the deuterium-labeled form of isovaleric acid, is a crucial tool in metabolic research and drug development.[1] Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference from the endogenous, non-labeled compound, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the literature. However, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, Isovaleric acid. The following table summarizes the available data for both compounds.

PropertyThis compoundIsovaleric acid (for comparison)
Chemical Formula C₅H₈D₂O₂C₅H₁₀O₂[2][3]
Molecular Weight 104.14 g/mol 102.13 g/mol [2][3]
Chemical Structure (CH₃)₂CHCD₂COOH(CH₃)₂CHCH₂COOH[3]
Appearance Colorless liquid[4]Colorless liquid[2][5][6]
Odor -Disagreeable, rancid-cheese like
Density 0.963 ± 0.06 g/cm³[4]0.925 g/mL at 20 °C[6][7][8]
Melting Point --29 °C[3][6][8]
Boiling Point -175-177 °C[6][7][8]
pKa -4.77 at 25 °C[7]
Solubility in Water -25 g/L at 20 °C[9]
Solubility in Organic Solvents -Soluble in alcohol, chloroform, and ether
Storage Conditions Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[4]Store below +30°C[6][7]

Experimental Protocols

Synthesis of this compound

Methodology:

  • α-Bromination: Isovaleric acid is treated with N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. This reaction, known as the Hell-Volhard-Zelinsky reaction, introduces a bromine atom at the α-position.

  • Deuterium Exchange: The resulting α-bromo isovaleric acid is then subjected to a reduction reaction using a deuterium source. A common method is the use of zinc dust in D₂O, which will replace the bromine atom with a deuterium atom. To achieve di-deuteration, this process may need to be repeated or a stronger deuterating agent could be employed.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as distillation or column chromatography.

Quantification of Isovaleric Acid in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of isovaleric acid in a biological matrix (e.g., plasma, urine) by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol) as the internal standard.

    • Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To enhance volatility for GC analysis, the dried extract is derivatized. A common method is esterification, for example, by adding a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent and heating at 60-80°C for 30-60 minutes. This will convert the carboxylic acids to their t-butyldimethylsilyl (TBDMS) esters.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions (Example):

      • Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a mid-polar column).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for both the analyte and the internal standard. For the TBDMS ester of isovaleric acid, a characteristic ion would be monitored (e.g., m/z [M-57]⁺). For the TBDMS ester of this compound, the corresponding ion with a +2 Da shift would be monitored.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both isovaleric acid and this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve using standards with known concentrations of isovaleric acid and a fixed concentration of this compound.

    • Determine the concentration of isovaleric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Acidify Acidification Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporation to Dryness Extract->Evaporate Derivatize Esterification (e.g., with MTBSTFA) Evaporate->Derivatize GC_MS Gas Chromatography- Mass Spectrometry Derivatize->GC_MS Integrate Peak Area Integration GC_MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Quantification of Isovaleric Acid Calibrate->Quantify

Caption: Workflow for the quantification of isovaleric acid using this compound as an internal standard.

Signaling Pathways and Logical Relationships

The primary role of this compound is not in modulating signaling pathways but rather in serving as an analytical tool. The logical relationship in its application is that of an ideal internal standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute or have a similar retention time, and be distinguishable by the detector. This compound fulfills these criteria for the analysis of isovaleric acid.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_detection Detection IVA Isovaleric Acid PhysChem Similar Physicochemical Properties IVA->PhysChem Chromatography Similar Chromatographic Behavior IVA->Chromatography MS Mass Spectrometry IVA->MS IVA_d2 This compound IVA_d2->PhysChem IVA_d2->Chromatography IVA_d2->MS Distinction Distinguishable by Mass MS->Distinction m/z vs m/z+2

Caption: Logical relationship of this compound as an internal standard for Isovaleric acid analysis.

References

Synthesis and isotopic purity of Isovaleric acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Isovaleric acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route to this compound (3-methylbutanoic acid-d2) and the analytical methods for determining its isotopic purity. The synthesis protocol described is based on modern catalytic methods for late-stage C-H functionalization.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed β-C(sp³)–H deuteration of isovaleric acid. This approach benefits from the use of a commercially available starting material and a deuterated solvent as the deuterium source, offering a direct route to the desired isotopologue.

Proposed Synthetic Pathway

The proposed synthesis involves the direct, regioselective exchange of hydrogen atoms for deuterium atoms at the β-position of isovaleric acid. This is achieved using a palladium catalyst with a specific ligand in a deuterated solvent, which acts as the deuterium donor.

Synthesis_Pathway isovaleric_acid Isovaleric Acid isovaleric_acid_d2 This compound isovaleric_acid->isovaleric_acid_d2 β-C(sp³)–H Deuteration reagents Pd(OAc)2 (cat.) Ligand (cat.) Ag₂CO₃ d-HFIP (deuterium source) reagents->isovaleric_acid_d2

Caption: Proposed synthesis of this compound via palladium-catalyzed β-C(sp³)–H deuteration.

Experimental Protocol: Palladium-Catalyzed β-C(sp³)–H Deuteration

This protocol is adapted from the general procedure for the deuteration of free carboxylic acids.[1][2][3]

Materials:

  • Isovaleric acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N'-Di-tert-butyl-ethylenediamine (ligand)

  • Silver carbonate (Ag₂CO₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol-d2 (d-HFIP)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add isovaleric acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), N,N'-Di-tert-butyl-ethylenediamine (0.1 mmol, 10 mol%), and silver carbonate (1.0 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (1.0 mL) and d-HFIP (1.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and silver salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data Presentation

The yield and isotopic purity of the synthesized this compound can vary based on reaction conditions and purification efficiency. The following tables present hypothetical but representative data for two batches, illustrating the expected outcomes.

Table 1: Synthesis and Isotopic Purity of this compound

Batch IDChemical Yield (%)Isotopic Purity by ¹H-NMR (%D)
IVA-d2-Std-0017596.5
IVA-d2-High-0016899.1

Table 2: Isotopologue Distribution of this compound by High-Resolution Mass Spectrometry (HR-MS)

IsotopologueMass (Da)Standard Purity Batch (Relative Abundance %)High Purity Batch (Relative Abundance %)
d0102.06811.5< 0.1
d1103.07442.00.8
d2104.080796.599.1

Isotopic Purity Analysis

The determination of isotopic purity is crucial and is typically performed using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Distribution

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, etc.) of isovaleric acid.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Acquisition: Acquire the mass spectra in full scan mode with high resolution (>60,000).

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of each isotopologue (d0, d1, d2).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

¹H-NMR Spectroscopy for Overall Deuterium Incorporation

Objective: To determine the overall percentage of deuterium incorporation at the β-position by quantifying the residual proton signal.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay.

  • Data Analysis:

    • Integrate the area of the residual proton signal at the β-position of isovaleric acid.

    • Integrate the area of a known signal from the internal standard.

    • Calculate the amount of residual protons and, consequently, the percentage of deuterium incorporation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants: Isovaleric Acid Pd(OAc)₂, Ligand, Ag₂CO₃ d-HFIP, Toluene reaction Catalytic Deuteration (100°C, 24-48h) start->reaction workup Aqueous Workup & Filtration reaction->workup chromatography Flash Column Chromatography workup->chromatography hrms HR-MS Analysis chromatography->hrms nmr ¹H-NMR Analysis chromatography->nmr purity_check Isotopic Purity Determination hrms->purity_check nmr->purity_check final_product final_product purity_check->final_product Final Product: This compound Logical_Relationship Synthesis Synthesis of Crude Product Purification Purification of this compound Synthesis->Purification Crude Product Analysis Purity and Structural Analysis Purification->Analysis Purified Product Analysis->Synthesis Feedback for Optimization FinalProduct Qualified this compound Analysis->FinalProduct Meets Specifications

References

Isovaleric acid-d2 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Certificate of Analysis for Isovaleric Acid-d2

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like this compound is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are essential for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This guide delves into the core components of an this compound CoA, explaining the significance of each piece of data and the methodologies used to obtain it.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document from the manufacturer that confirms a specific batch of a product meets its predetermined specifications[2][3]. It is a vital resource for ensuring the quality and reliability of research materials[2]. For deuterated standards, the CoA goes beyond standard chemical purity to detail the isotopic purity, which is crucial for its application[4][5].

Quantitative Data Summary

The quantitative data presented in a CoA for this compound provides a comprehensive profile of the compound's quality. This information is typically organized into tables for clarity and ease of comparison.

Table 1: Product Identification and Chemical Properties

ParameterSpecification
Product Name This compound
Synonyms 3-Methylbutanoic acid-d2, 3-Methylbutyric acid-d2
Molecular Formula C₅H₈D₂O₂
Molecular Weight 104.14 g/mol
CAS Number 95927-02-9 (for d2 variant)
Appearance Clear, colorless liquid

Table 2: Quality Control and Purity Analysis

TestMethodSpecificationResult
Chemical Purity GC or HPLC≥98.0%99.49%[1][6]
Isotopic Enrichment ¹H NMR or Mass Spectrometry≥98 atom % DConforms
Water Content Karl Fischer Titration≤0.5%Conforms
Residual Solvents Headspace GCConforms to USP <467>Conforms
Identity ¹H NMR, Mass SpectrometryConforms to structureConforms

Experimental Protocols

The data presented in the CoA is derived from rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately.

Purity Determination: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Chemical purity is often determined by GC or HPLC. These techniques separate the main compound from any impurities.

  • Principle: The sample is vaporized (GC) or dissolved in a solvent (HPLC) and passed through a column. Different components travel through the column at different speeds, allowing for their separation and quantification.

  • Methodology:

    • A calibrated instrument with a suitable column is used.

    • A known amount of the this compound is injected into the instrument.

    • The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

    • The result is typically expressed as a percentage.

Isotopic Enrichment and Purity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Determining the isotopic enrichment is a critical aspect of the analysis for any deuterated compound[7][8][9]. It confirms that the deuterium atoms are present at the specified locations and in the correct proportion.

  • Proton NMR (¹H-NMR): This technique is highly precise for measuring the amount of residual hydrogen in a deuterated sample[4]. By comparing the signal of the remaining protons to a known internal standard, the isotopic enrichment can be accurately determined[4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the distribution of isotopologues (molecules that differ only in their isotopic composition)[4][7][9].

  • Methodology (LC-ESI-HR-MS): [7][9]

    • The this compound sample is introduced into a liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer.

    • A full scan MS is recorded to detect all ions.

    • The isotopic ions of interest (e.g., the d2, d1, and d0 species) are extracted and their signals are integrated.

    • The isotopic enrichment is calculated from the relative intensities of these ions.

It is important to distinguish between isotopic enrichment and species abundance . Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecules that have a specific isotopic composition[4][10].

Visualizing the Workflow

Diagrams can help to clarify the logical flow of the analysis and decision-making processes based on the CoA.

experimental_workflow cluster_sample Sample Receipt cluster_testing Analytical Testing cluster_results Results Evaluation cluster_decision Decision Sample This compound Batch Purity Chemical Purity (GC/HPLC) Sample->Purity Isotopic Isotopic Enrichment (NMR/MS) Sample->Isotopic Identity Structural Identity (NMR/MS) Sample->Identity Water Water Content (Karl Fischer) Sample->Water CoA Certificate of Analysis Generation Purity->CoA Isotopic->CoA Identity->CoA Water->CoA Decision Meets Specifications? CoA->Decision Release Release for Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for the analysis and release of this compound.

This workflow diagram illustrates the process from receiving a batch of this compound to its final release for use, contingent on passing all quality control tests documented in the Certificate of Analysis.

isotopic_purity_analysis cluster_input Input cluster_analysis Analysis cluster_data Data Interpretation cluster_output Output Sample This compound NMR ¹H NMR Analysis Sample->NMR MS Mass Spectrometry Analysis Sample->MS NMR_Data Residual Proton Signal Integration NMR->NMR_Data MS_Data Isotopologue Distribution MS->MS_Data Result Isotopic Purity & Enrichment NMR_Data->Result MS_Data->Result

Caption: Determination of isotopic purity and enrichment.

This diagram outlines the parallel analytical pathways of NMR and Mass Spectrometry used to determine the isotopic purity and enrichment of this compound.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the pursuit of unparalleled accuracy and precision is paramount. This in-depth technical guide delves into the pivotal role of deuterated internal standards in achieving reliable and reproducible analytical data. From foundational principles to detailed experimental protocols and comparative data, this document serves as a comprehensive resource for professionals dedicated to the highest standards of quantitative analysis.

The Core Principle: Why Deuterated Standards are the Gold Standard

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), variability can be introduced at numerous stages, including sample extraction, injection volume, and ionization efficiency.[1] An internal standard (IS) is a compound of a known concentration added to samples to correct for these variations.[1] Deuterated standards, where one or more hydrogen atoms in an analyte molecule are replaced by their heavier, stable isotope, deuterium (²H or D), are considered the "gold standard" for internal standards.[1][2]

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3] This chemical similarity ensures that the deuterated standard and the analyte behave almost identically throughout the entire analytical process, from extraction to detection.[3] They typically co-elute during chromatography, meaning they experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[1][4] By measuring the ratio of the analyte's signal to the deuterated standard's signal, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[1][4]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with deuterated standards.

Table 1: Comparison of General Properties of Internal Standards [1]

FeatureDeuterated StandardNon-Deuterated (Analogue) Standard
Chemical & Physical Properties Nearly identical to the analyteSimilar, but can have notable differences
Chromatographic Behavior Typically co-elutes or elutes very closelyRetention time may differ significantly
Mass Spectrometric Detection Differentiated by mass-to-charge ratioDifferentiated by mass-to-charge ratio
Correction for Matrix Effects HighModerate to Low
Correction for Recovery HighModerate

Table 2: Performance Comparison in Bioanalytical Assays [2][4][5]

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (% RSD)Reference
Kahalalide FStructural AnalogPlasma96.88.6[5]
Kahalalide FDeuteratedPlasma100.37.6[5]
SirolimusStructural Analog (DMR)Whole Blood-7.6 - 9.7 (Interpatient)[4]
SirolimusDeuterated (SIR-d3)Whole Blood-2.7 - 5.7 (Interpatient)[4]
5-HIAADeuteratedUrine97.8 - 104.2 (Intra-assay)2.1 - 4.5 (Intra-assay)[2]
5-HIAADeuteratedUrine98.9 - 102.5 (Inter-assay)3.4 - 5.8 (Inter-assay)[2]

Table 3: Recovery and Matrix Effect Data [6][7]

AnalyteInternal Standard TypeMatrixRecovery (%)Matrix Effect (%)Reference
Endocannabinoids (various)DeuteratedHuman CSF61.5 - 114.824.4 - 105.2[7]
HaloperidolDeuterated-Reported 35% difference from analyte-[8]
Various AnalytesDeuteratedPlasma and Urine-Can differ by 26% or more from analyte[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative analysis. Below are representative experimental protocols for various applications.

Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS[9]

Objective: To accurately quantify the concentration of a small molecule drug in human plasma samples using a deuterated internal standard.

Materials:

  • Human plasma samples

  • Analytical standard of the drug

  • Deuterated internal standard of the drug

  • Acetonitrile with 0.1% formic acid (Protein Precipitation Solution)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw plasma samples and standards on ice.

    • To 100 µL of plasma, add a known amount of the deuterated internal standard solution.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column and mobile phase gradient.

    • Detect the analyte and the deuterated internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the drug in the plasma samples by interpolating their peak area ratios from the calibration curve.

Analysis of Pesticide Residues in Cannabis Matrices[10]

Objective: To quantify pesticide residues in various cannabis matrices (flower, edibles, concentrates) using deuterated internal standards to correct for matrix effects.

Materials:

  • Homogenized cannabis matrix samples

  • Pesticide analytical standards

  • Deuterated internal standards for the pesticides of interest

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Weigh 0.5 g of the homogenized cannabis matrix.

    • Add a known amount of the pesticide calibration or quality control (QC) spiking solution.

    • Add a known amount of the working internal standard solution containing the deuterated analogs.

    • Add 10 mL of an extraction solvent (e.g., acetonitrile).

    • Shake or vortex vigorously for a set time.

    • Centrifuge to separate the solid material.

    • An aliquot of the supernatant may undergo a cleanup step (e.g., dispersive solid-phase extraction) to remove interfering matrix components.

    • Transfer the final extract to a vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample extract onto the LC-MS/MS system.

    • Separate the pesticides using a suitable chromatographic method.

    • Detect and quantify the pesticides and their deuterated internal standards using MRM.

  • Data Analysis:

    • Calculate the peak area ratios of each pesticide to its corresponding deuterated internal standard.

    • Generate matrix-matched calibration curves.

    • Determine the concentration of each pesticide in the samples.

Quantification of Steroid Hormones in Serum by LC-MS/MS[11][12]

Objective: To accurately measure the concentrations of various steroid hormones in serum samples for clinical research or diagnostic purposes.

Materials:

  • Serum samples

  • Steroid hormone analytical standards

  • Deuterated internal standards for each steroid hormone being analyzed

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Derivatizing agent (optional, to improve ionization efficiency)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • To a small volume of serum (e.g., 100 µL), add the deuterated internal standard mixture.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and separating the organic layer.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • If necessary, reconstitute the dried extract in a derivatizing agent and incubate to complete the reaction.

    • Evaporate the derivatization agent and reconstitute the final extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a column and mobile phase gradient optimized for the separation of steroid isomers.

    • Detect the steroid hormones and their deuterated internal standards using MRM.

  • Data Analysis:

    • Calculate the peak area ratios of each steroid hormone to its corresponding deuterated internal standard.

    • Use a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum) to quantify the steroid concentrations in the samples.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts related to the use of deuterated standards in quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into LC-MS/MS Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification

Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_drug Drug Metabolism cluster_analysis Bioanalysis Drug Administered Drug Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Drug->Metabolite1 CYP450 Sample Biological Sample (Plasma, Urine) Drug->Sample Metabolite2 Phase II Metabolite (e.g., Glucuronidation) Metabolite1->Metabolite2 UGT Metabolite1->Sample Excretion Excretion Metabolite2->Excretion LCMS LC-MS/MS Quantification Sample->LCMS d_Drug Deuterated Drug (Internal Standard) d_Drug->LCMS d_Metabolite1 Deuterated Metabolite 1 (Internal Standard) d_Metabolite1->LCMS

Caption: A simplified signaling pathway illustrating drug metabolism and the role of deuterated standards in bioanalysis.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing the foundation for robust, reliable, and reproducible data.[4] Their ability to closely mimic the behavior of the analyte of interest allows for effective compensation of analytical variability, most notably matrix effects.[4] By understanding the core principles of their application, adhering to detailed experimental protocols, and recognizing their superior performance through comparative data, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their quantitative results. The initial investment in the synthesis or procurement of high-purity deuterated standards is far outweighed by the long-term benefits of generating defensible data that can withstand rigorous scientific and regulatory scrutiny.

References

Natural occurrence of isovaleric acid in food and biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence of Isovaleric Acid in Food and Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovaleric acid (3-methylbutanoic acid), a branched-chain fatty acid (BCFA) with significant roles in food chemistry and mammalian biology. We will delve into its natural occurrence, biosynthetic and metabolic pathways, physiological functions, and the analytical methodologies used for its quantification.

Introduction

Isovaleric acid is a five-carbon short-chain fatty acid (SCFA) naturally present in a variety of foods and biological systems.[1] It is well-known for its pungent aroma, often described as cheesy or sweaty, which contributes to the characteristic flavor profiles of many fermented products.[1][2] In biology, it is a product of both host and microbial metabolism, particularly the breakdown of the essential amino acid leucine.[3] While essential in small amounts for flavor and potential physiological signaling, its accumulation in the body leads to the rare metabolic disorder, isovaleric acidemia.[1] This guide will explore these facets in detail, providing quantitative data, experimental protocols, and pathway visualizations to serve as a resource for the scientific community.

Natural Occurrence of Isovaleric Acid

Isovaleric acid is found in a diverse range of natural sources, from plants and fermented foods to human biological fluids.

Occurrence in Food

The presence of isovaleric acid in food is primarily due to microbial fermentation of proteins, which releases leucine that is subsequently metabolized.[3] It is a key flavor compound in many cheeses, beers, wines, and cured meats.[1][4]

Table 1: Quantitative Occurrence of Isovaleric Acid in Selected Foods

Food ProductConcentration Range (mg/kg)Notes
Cheese
Swiss Cheese20 - 63Production is mainly attributed to Propionibacterium freudenreichii. The concentration can be 3-10 times higher in the presence of these bacteria.[5][6]
Cheddar-like Goat Cheese3-methylbutanoic acid was a major branched-chain fatty acid, with concentrations increasing over a 24-week ripening period. Specific quantitative range not provided in the abstract.[7]The relative abundance of 3-methylbutanoic acid was significant among branched-chain fatty acids.[7]
Parmesan CheesePresentAlong with butyric acid, it is used to imitate the dominant aromas of Parmesan.[8]
Fermented Beverages
Beer0.50 - 0.83 mg/LCan be produced by Brettanomyces yeasts during aging or through the oxidation of hop resins. Generally considered an off-flavor, though acceptable in some styles.[2]
WinePresentProduced by Brettanomyces yeasts, where it can contribute to aromas described as sweaty or leathery.[9]
Cured Meats
Dry-Cured Ham0.7% of total acids (Dalmatian smoked)The total contribution of acids to the volatile profile is relatively low compared to aldehydes and phenols in smoked varieties.[6]
Occurrence in Biology

In biological systems, isovaleric acid is a metabolite of leucine catabolism and is also a significant product of the gut microbiome.

  • Human Gut Microbiota: Anaerobic bacteria in the colon ferment unabsorbed proteins, breaking down leucine into isovaleric acid.[3] Its concentration in feces serves as a marker for protein fermentation.[1]

  • Human Sweat and Skin: Bacteria on the skin, such as Staphylococcus epidermidis, can metabolize leucine present in sweat, producing isovaleric acid, which is a major contributor to foot odor.[2]

  • Pathophysiology - Isovaleric Acidemia: In this genetic disorder, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the toxic accumulation of isovaleric acid and its derivatives in blood and urine.[1]

Table 2: Quantitative Occurrence of Isovaleric Acid in Human Biological Samples

Biological MatrixConditionConcentration RangeNotes
Feces Healthy Adults0.8 - 22.0 mmol/kg (wet weight)Represents approximately 3.5% to 5% of total short-chain fatty acids in feces.[9]
Plasma/Serum Healthy Adults (fasting)~40 µMFound to be the second most prominent fatty acid in venous blood after acetic acid in one study.[9]
Isovaleric Acidemia (stable)Up to 78 µMSignificantly higher than in healthy controls (~6 µM).[9]
Isovaleric Acidemia (crisis)Up to 7960 µMDemonstrates the extreme accumulation during metabolic decompensation.[9]

Biosynthesis and Metabolism

The primary route for isovaleric acid formation in mammals is through the degradation of leucine. In microorganisms, it is a common fermentation product.

Leucine Catabolism in Mammals

The breakdown of leucine occurs in the mitochondria and involves a series of enzymatic steps. A deficiency in isovaleryl-CoA dehydrogenase is the underlying cause of isovaleric acidemia.

Leucine_Catabolism Leucine L-Leucine aKG α-Ketoisocaproate Leucine->aKG IsovalerylCoA Isovaleryl-CoA aKG->IsovalerylCoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Dehydrogenation BCAT BCAT BCKDH BCKDH IVD Isovaleryl-CoA Dehydrogenase (IVD) Microbial_Production cluster_gut Gut Lumen DietaryProtein Dietary/Endogenous Protein Leucine Leucine DietaryProtein->Leucine Proteolysis KIC α-Ketoisocaproate Leucine->KIC Fermentation IsovalericAcid Isovaleric Acid KIC->IsovalericAcid Decarboxylation Microbiota Gut Microbiota (e.g., Clostridium) Smooth_Muscle_Relaxation cluster_cell Smooth Muscle Cell IVA Isovaleric Acid GPCR GPCR (e.g., Olfr558/FFAR2) IVA->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive PKA (inactive) cAMP->PKA_inactive binds PKA_active PKA (active) PKA_inactive->PKA_active activates Relaxation Muscle Relaxation PKA_active->Relaxation leads to IVA_Diagnosis NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Profile (Tandem MS) NBS->Acylcarnitine C5_result Elevated C5-Carnitine? Acylcarnitine->C5_result Urine_test Urine Organic Acid Analysis (GC-MS) C5_result->Urine_test Yes No_IVA IVA Unlikely C5_result->No_IVA No IVG_result Isovalerylglycine (IVG) Elevated? Urine_test->IVG_result IVA_diagnosis Diagnosis: Isovaleric Acidemia IVG_result->IVA_diagnosis Yes Further_investigation Consider other metabolic disorders IVG_result->Further_investigation No

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanoic acid, also commonly known as isovaleric acid, is a branched-chain fatty acid with the chemical formula C5H10O2.[1] It is a colorless liquid with a characteristic pungent odor often described as cheesy or sweaty.[1] This compound and its esters are found naturally in a variety of plants and essential oils.[1] In mammals, including humans, isovaleric acid is an intermediate in the metabolism of the branched-chain amino acid, leucine. It is produced in the colon by the bacterial fermentation of leucine and can also be absorbed from dietary sources such as fermented foods. An understanding of the physicochemical properties of 3-methylbutanoic acid is crucial for its application in various fields, including flavor and fragrance industries, pharmaceuticals, and in the study of metabolic pathways and disorders such as isovaleric acidemia. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in biological pathways.

Physical Properties of 3-Methylbutanoic Acid

The physical properties of 3-methylbutanoic acid are summarized in the table below, providing key data for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent, cheesy, sweaty[1]
Boiling Point 175-177 °C
Melting Point -29 °C to -35 °C[2][3]
Density 0.926 g/mL at 20 °C
Solubility in Water Sparingly soluble
pKa ~4.78
Refractive Index ~1.4030

Chemical Properties and Reactivity

3-Methylbutanoic acid exhibits reactivity typical of a carboxylic acid. Its chemical properties are primarily dictated by the carboxyl functional group (-COOH).

Acidity

As a carboxylic acid, 3-methylbutanoic acid is a weak acid that can donate a proton from its carboxyl group in the presence of a base to form a carboxylate salt. The pKa of approximately 4.78 indicates its acid strength.

Esterification

In the presence of an acid catalyst, 3-methylbutanoic acid reacts with alcohols to form esters, which often possess pleasant, fruity odors. This reaction, known as Fischer esterification, is an equilibrium process.

Formation of Acid Chlorides

3-Methylbutanoic acid can be converted to the more reactive 3-methylbutanoyl chloride by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[4][5] The resulting acid chloride is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives.

Reduction

The carboxylic acid group of 3-methylbutanoic acid can be reduced to a primary alcohol (3-methyl-1-butanol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of 3-methylbutanoic acid using the capillary method.

Materials:

  • 3-Methylbutanoic acid sample

  • Thiele tube or melting point apparatus

  • Capillary tubes (one end sealed)

  • Thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Attach a small test tube containing a few drops of 3-methylbutanoic acid to a thermometer.

  • Place a capillary tube, with its sealed end up, into the test tube.

  • Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Determination of Melting Point

Objective: To determine the melting point of 3-methylbutanoic acid. Since it is a liquid at room temperature, this protocol would be for its solid form at low temperatures.

Materials:

  • Solidified 3-methylbutanoic acid sample

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Low-temperature thermometer

Procedure:

  • Introduce a small amount of the solidified 3-methylbutanoic acid into a capillary tube.[3]

  • Pack the solid to the bottom of the tube by tapping it gently.[3]

  • Place the capillary tube in the sample holder of the melting point apparatus.[6]

  • Slowly heat the sample while observing it through the magnifying lens.[6]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[6]

Determination of Density

Objective: To determine the density of 3-methylbutanoic acid.

Materials:

  • 3-Methylbutanoic acid sample

  • Pycnometer (or a graduated cylinder and a balance)

  • Analytical balance

  • Water bath at a constant temperature (e.g., 20 °C)

Procedure:

  • Weigh a clean and dry pycnometer.

  • Fill the pycnometer with 3-methylbutanoic acid, ensuring there are no air bubbles.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove the pycnometer, wipe it dry, and weigh it.

  • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4.

  • Calculate the density of 3-methylbutanoic acid using the formula: Density = (mass of acid) / (volume of acid), where the volume of the acid is determined from the mass of the water and its known density at that temperature.

Determination of Aqueous Solubility

Objective: To determine the solubility of 3-methylbutanoic acid in water.

Materials:

  • 3-Methylbutanoic acid

  • Distilled water

  • Test tubes or vials

  • Shaker or magnetic stirrer

  • Analytical method for quantification (e.g., titration with a standard base, HPLC)

Procedure:

  • Add an excess amount of 3-methylbutanoic acid to a known volume of distilled water in a sealed container.[7]

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7]

  • Allow the undissolved portion to settle.

  • Carefully extract a known volume of the clear, saturated aqueous solution.

  • Determine the concentration of 3-methylbutanoic acid in the aqueous sample using a suitable analytical technique. For example, titrate the sample with a standardized solution of sodium hydroxide using a pH indicator.[8]

Signaling and Metabolic Pathways

Leucine Degradation Pathway

3-Methylbutanoic acid is a key metabolite in the degradation pathway of the branched-chain amino acid leucine. This pathway is significant in various organisms, from bacteria to humans. A defect in the enzyme isovaleryl-CoA dehydrogenase in this pathway leads to the genetic disorder isovaleric acidemia.

Leucine_Degradation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Three_Methylbutanoic_Acid 3-Methylbutanoic Acid (Isovaleric Acid) Isovaleryl_CoA->Three_Methylbutanoic_Acid Thioesterase

Caption: Leucine degradation pathway leading to the formation of 3-methylbutanoic acid.

cAMP/PKA Signaling Pathway

Recent research has indicated that isovaleric acid can cause relaxation of colonic smooth muscle. This effect is mediated through the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.

cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-protein-coupled receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to IVA 3-Methylbutanoic Acid (Isovaleric Acid) IVA->GPCR Binds to

Caption: Proposed cAMP/PKA signaling pathway for 3-methylbutanoic acid-induced smooth muscle relaxation.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of 3-methylbutanoic acid is expected to show the following signals:

  • A doublet corresponding to the six protons of the two methyl groups on the isopropyl moiety.

  • A multiplet for the single proton of the isopropyl methine group.

  • A doublet for the two protons of the methylene group adjacent to the carboxyl group.

  • A broad singlet for the acidic proton of the carboxyl group.

13C NMR Spectroscopy

The 13C NMR spectrum of 3-methylbutanoic acid will display distinct peaks for each of the carbon atoms in different chemical environments:

  • A peak for the carbonyl carbon of the carboxylic acid.

  • A peak for the methylene carbon.

  • A peak for the methine carbon of the isopropyl group.

  • A peak for the two equivalent methyl carbons of the isopropyl group.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylbutanoic acid will exhibit characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 2500-3300 cm-1.

  • A strong C=O stretching band for the carbonyl group, usually around 1700-1725 cm-1.

  • C-H stretching bands for the alkyl groups.

Mass Spectrometry

In the mass spectrum of 3-methylbutanoic acid, the molecular ion peak (M+) would be observed at m/z = 102.[10] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 3-methylbutanoic acid, along with standardized experimental protocols for their determination. The inclusion of its roles in key metabolic and signaling pathways, supported by visual diagrams, offers a deeper understanding of its biological significance. The summarized spectroscopic data serves as a valuable reference for the identification and characterization of this important branched-chain fatty acid. This comprehensive information is intended to support researchers, scientists, and drug development professionals in their work with 3-methylbutanoic acid.

References

Isovaleric acidemia genetic basis and pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Genetic Basis and Pathophysiology of Isovaleric Acidemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleric acid and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal metabolic acidosis to asymptomatic forms. This guide provides a comprehensive overview of the genetic underpinnings of IVA, the pathophysiology of the disease, quantitative data on key biomarkers, and detailed experimental protocols for its diagnosis and study.

Genetic Basis of Isovaleric Acidemia

The IVD Gene

Isovaleric acidemia is caused by mutations in the IVD gene, which encodes the enzyme isovaleryl-CoA dehydrogenase.[1][2] The IVD gene is located on chromosome 15, specifically at the cytogenetic location 15q14-15.[3] It consists of 12 exons spanning approximately 15 kilobases of DNA. The gene provides the instructions for synthesizing the IVD enzyme, a homotetrameric mitochondrial flavoprotein that plays a crucial role in the catabolism of the branched-chain amino acid leucine.[4]

Mutations in the IVD Gene

Nearly 100 mutations in the IVD gene have been identified in individuals with isovaleric acidemia.[5] These mutations are highly heterogeneous and include missense, nonsense, splice-site mutations, and small deletions or insertions. The mutations can lead to a complete or partial loss of enzyme function by disrupting protein folding, stability, or catalytic activity.[5]

One of the most well-characterized mutations is the c.932C>T (p.A282V) variant, which is frequently associated with a milder, often asymptomatic phenotype identified through newborn screening.[6][7] This mutation results in a partially active enzyme. Other identified mutations include p.G94D, p.E116K, p.M167T, p.L243P, and p.L246P.[4] The variety of mutations contributes to the wide range of clinical severity observed in IVA.

Inheritance Pattern

Isovaleric acidemia is inherited in an autosomal recessive pattern.[3][8] This means that an affected individual must inherit two mutated copies of the IVD gene, one from each parent. Individuals who carry only one mutated copy are typically asymptomatic carriers.[8] When two carriers have a child, there is a 25% chance the child will have IVA, a 50% chance the child will be an asymptomatic carrier, and a 25% chance the child will be unaffected and not a carrier.

Pathophysiology of Isovaleric Acidemia

Role of Isovaleryl-CoA Dehydrogenase (IVD)

The IVD enzyme is a key component of the leucine catabolic pathway. It catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA within the mitochondria.[5][9] This is a critical dehydrogenation reaction that is essential for the complete breakdown of leucine for energy production.

Biochemical Consequences of IVD Deficiency

A deficiency in IVD activity leads to a blockage in the leucine degradation pathway. This results in the accumulation of isovaleryl-CoA, which is then diverted into alternative metabolic pathways. The primary consequences are:

  • Accumulation of Isovaleric Acid: Isovaleryl-CoA is hydrolyzed to isovaleric acid, a volatile short-chain fatty acid with a characteristic odor of "sweaty feet". High levels of isovaleric acid are neurotoxic and are a hallmark of acute metabolic decompensation.

  • Formation of Isovaleryl-CoA Conjugates: To detoxify the accumulating isovaleryl-CoA, the body conjugates it with glycine to form isovalerylglycine (IVG) and with carnitine to form isovaleryl-carnitine (C5-carnitine).[4] These conjugates are less toxic and are excreted in the urine.

  • Production of Other Metabolites: Other metabolites, such as 3-hydroxyisovaleric acid, are also formed and excreted in the urine.[4]

Clinical Manifestations

The accumulation of these toxic metabolites disrupts cellular function, leading to the clinical symptoms of IVA. The pathophysiology is thought to involve several mechanisms:

  • Mitochondrial Dysfunction: The buildup of isovaleryl-CoA and its derivatives can inhibit other mitochondrial enzymes, including those of the Krebs cycle and the electron transport chain, leading to impaired energy production.

  • Urea Cycle Inhibition: Isovaleryl-CoA can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle, leading to hyperammonemia, which is particularly damaging to the central nervous system.

  • Oxidative Stress: The accumulation of abnormal metabolites can lead to increased production of reactive oxygen species, causing cellular damage.

These biochemical disturbances manifest as a range of clinical presentations:

  • Acute Neonatal Form: This severe form presents within the first few days of life with poor feeding, vomiting, lethargy, seizures, and a characteristic "sweaty feet" odor. Without prompt treatment, it can progress to coma and death.

  • Chronic Intermittent Form: This form typically presents later in childhood with episodes of metabolic decompensation, often triggered by infections or high protein intake. These episodes can involve vomiting, lethargy, and ketoacidosis. Between episodes, individuals may experience developmental delay and failure to thrive.

  • Asymptomatic/Mild Form: Some individuals, often those with the p.A282V mutation, may have only mild biochemical abnormalities and remain asymptomatic throughout their lives.

Quantitative Data

The diagnosis and monitoring of isovaleric acidemia rely on the quantification of key metabolites in blood and urine, as well as the measurement of residual IVD enzyme activity.

Table 1: Key Biomarker Concentrations in Isovaleric Acidemia
BiomarkerSample TypePhenotypeConcentration RangeNormal Range
C5-Carnitine Dried Blood SpotMetabolically SevereUp to 21.7 µmol/L< 0.5 µmol/L
Metabolically Mild0.8 - 6.0 µmol/L
Isovalerylglycine UrineMetabolically SevereUp to 3300 mmol/mol creatinineUndetectable or very low
Metabolically Mild15 - 195 mmol/mol creatinine
3-Hydroxyisovaleric Acid UrineAcutely ill patientsSignificantly elevatedTrace amounts
Isovaleric Acid PlasmaAcute DecompensationCan be several hundred times normal< 2 µmol/L
Table 2: Residual IVD Enzyme Activity in Isovaleric Acidemia
Genotype/PhenotypeSample TypeResidual IVD Activity (% of control)
Asymptomatic (e.g., p.A282V)Fibroblasts/Lymphocytes10 - 40%
Chronic IntermittentFibroblasts/Lymphocytes1 - 10%
Acute NeonatalFibroblasts/Lymphocytes< 1%

Experimental Protocols

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to detect and quantify isovaleric acid, isovalerylglycine, and 3-hydroxyisovaleric acid in urine.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • To 1 mL of urine, add an internal standard (e.g., ethylmalonic acid).

    • Adjust the pH to <2 with HCl.

    • Perform liquid-liquid extraction with ethyl acetate or another suitable organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC Conditions: Use a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 300°C) to separate the organic acids.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Identify the TMS derivatives of isovaleric acid, isovalerylglycine, and 3-hydroxyisovaleric acid based on their retention times and mass spectra.

    • Quantify the metabolites by comparing their peak areas to that of the internal standard.

Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary method for newborn screening for isovaleric acidemia, detecting elevated levels of C5-carnitine.

Methodology:

  • Sample Preparation:

    • Punch a 3 mm disc from the dried blood spot into a 96-well microtiter plate.

    • Add a methanol solution containing isotopically labeled internal standards (e.g., d3-C5-carnitine).

    • Elute the acylcarnitines by shaking the plate for 30 minutes.

  • Derivatization:

    • Transfer the methanol extract to a new plate and evaporate to dryness.

    • Add butanolic HCl and incubate at 65°C for 15 minutes to form butyl esters.

    • Evaporate the butanolic HCl and reconstitute the sample in the mobile phase.

  • MS/MS Analysis:

    • Inject the sample into the tandem mass spectrometer.

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis: Perform a precursor ion scan of m/z 85. This scan detects all acylcarnitines as they all produce a characteristic fragment ion at m/z 85.

  • Data Analysis:

    • Identify C5-carnitine based on its mass-to-charge ratio.

    • Quantify C5-carnitine by comparing the signal intensity of the analyte to that of the labeled internal standard.

Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay

This assay measures the activity of the IVD enzyme in patient-derived cells, such as fibroblasts or lymphocytes.

Methodology:

  • Cell Culture and Homogenization:

    • Culture patient fibroblasts or isolate lymphocytes from a blood sample.

    • Harvest the cells and resuspend them in a homogenization buffer.

    • Disrupt the cells by sonication or freeze-thawing to release the mitochondrial enzymes.

    • Centrifuge to pellet cellular debris and use the supernatant for the assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell homogenate, a buffer, flavin adenine dinucleotide (FAD), and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).

    • Initiate the reaction by adding the substrate, isovaleryl-CoA.

    • Incubate at 37°C for a defined period.

  • Detection of Product Formation:

    • The reduction of the electron acceptor can be monitored spectrophotometrically at a specific wavelength.

    • Alternatively, the product of the reaction, 3-methylcrotonyl-CoA, can be quantified by HPLC.

  • Data Analysis:

    • Calculate the rate of product formation.

    • Normalize the enzyme activity to the protein concentration of the cell homogenate.

    • Express the patient's IVD activity as a percentage of the activity measured in control cells.

Molecular Genetic Analysis of the IVD Gene

This involves sequencing the IVD gene to identify disease-causing mutations.

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from a whole blood sample or cultured cells using a commercial kit.

  • PCR Amplification:

    • Amplify all 12 exons and the flanking intronic regions of the IVD gene using polymerase chain reaction (PCR).

    • Design specific primers for each exon.

  • Sequencing:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

    • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS).

  • Data Analysis:

    • Align the patient's DNA sequence with the reference sequence of the IVD gene.

    • Identify any nucleotide changes (mutations).

    • Analyze the potential impact of the identified variants on the IVD protein (e.g., missense, nonsense, frameshift).

Visualizations

Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia

Leucine_Catabolism cluster_defect Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Isovalerylglycine Isovalerylglycine Isovaleryl_CoA->Isovalerylglycine + Glycine C5_Carnitine C5-Carnitine Isovaleryl_CoA->C5_Carnitine + Carnitine Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Multiple Steps Acetoacetate Acetoacetate Acetyl_CoA->Acetoacetate Defect Defect in Isovaleric Acidemia Defect->Isovaleryl_CoA

Caption: Leucine catabolism pathway showing the enzymatic block in IVA.

Experimental Workflow for Diagnosis of Isovaleric Acidemia

IVA_Diagnosis_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing cluster_analysis Analysis cluster_diagnosis Diagnosis DBS Dried Blood Spot MSMS MS/MS Analysis (C5-Carnitine) DBS->MSMS Urine_Sample Urine Sample GCMS GC-MS Analysis (Organic Acids) Urine_Sample->GCMS Blood_Sample Blood Sample Enzyme_Assay IVD Enzyme Assay Blood_Sample->Enzyme_Assay Gene_Sequencing IVD Gene Sequencing Blood_Sample->Gene_Sequencing MSMS->Urine_Sample Positive Screen Diagnosis Diagnosis of IVA GCMS->Diagnosis Enzyme_Assay->Diagnosis Gene_Sequencing->Diagnosis

Caption: Workflow for the diagnosis of isovaleric acidemia.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Isovaleric Acid-d2

This technical guide provides comprehensive information on this compound, a deuterated form of isovaleric acid. This document includes its chemical properties, a representative synthesis protocol, its application as an internal standard in mass spectrometry, and its relevant metabolic pathway.

Core Properties of this compound

This compound is the deuterium-labeled version of isovaleric acid, a branched-chain fatty acid.[1] Stable isotope-labeled compounds such as this compound are utilized in research as tracers for metabolic studies and as internal standards for quantitative analysis by methods like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number95927-02-9
Molecular FormulaC₅H₈D₂O₂
Molecular Weight104.14 g/mol

Experimental Protocols

Detailed methodologies for the synthesis of deuterated carboxylic acids and the application of this compound as an internal standard are provided below.

Representative Synthesis of α-Deuterated Carboxylic Acids

A general, mild, and environmentally friendly method for the synthesis of α-deuterated carboxylic acids has been developed, which can be applied to the synthesis of this compound.[2][3] This protocol involves the hydrogen/deuterium exchange and subsequent decarboxylation of a corresponding malonic acid in the presence of deuterium oxide (D₂O), avoiding the need for organic solvents.[2][3]

Materials:

  • Appropriate substituted malonic acid (e.g., isopropylmalonic acid for the synthesis of isovaleric acid)

  • Deuterium oxide (D₂O)

  • Reaction vessel (e.g., a sealed tube or flask with a condenser)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle or oil bath)

Procedure:

  • Place the substituted malonic acid into the reaction vessel.

  • Add deuterium oxide (D₂O) to the vessel.

  • Seal the vessel or equip it with a condenser.

  • Heat the mixture to a temperature sufficient to induce both H/D exchange at the α-position and decarboxylation. This temperature will vary depending on the specific malonic acid derivative.

  • Maintain heating and stirring for a period sufficient to ensure complete reaction, typically monitored by techniques like NMR spectroscopy to confirm the disappearance of the starting material and the formation of the α-deuterated product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting α-deuterated carboxylic acid can then be isolated. Since this method often results in high purity, further purification may not be necessary.[2][3]

  • Characterization of the final product to confirm purity and the extent of deuterium incorporation is typically performed using NMR spectroscopy.[2][3]

Use of this compound as an Internal Standard in LC-MS/MS

Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry to correct for variations in sample preparation and instrument response.[4] The following is a general protocol for using this compound as an internal standard for the quantification of isovaleric acid in a biological matrix like plasma.

Materials:

  • Blank plasma samples, calibration standards, and quality control samples

  • This compound internal standard (IS) working solution (e.g., 20 ng/mL in acetonitrile)

  • Cold acetonitrile for protein precipitation

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[4]

    • Add 50 µL of the this compound internal standard working solution to each tube and briefly vortex.[4]

    • To precipitate proteins, add 600 µL of cold acetonitrile to each tube.[4]

    • Vortex the mixture vigorously for 1 minute.[4]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Extraction and Reconstitution:

    • Carefully transfer the supernatant to a clean tube.[4]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[4]

  • LC-MS/MS Analysis:

    • Vortex the reconstituted samples and centrifuge.

    • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[4]

    • Analyze the samples using optimized mass spectrometry conditions, monitoring the specific mass transitions for both isovaleric acid and this compound.

  • Quantification:

    • Integrate the peak areas for both the analyte (isovaleric acid) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of isovaleric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway

Isovaleric acid is a product of the catabolism of the branched-chain amino acid, leucine.[5][6] The pathway begins with the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA.[5][6] Isovaleryl-CoA is then oxidized by isovaleryl-CoA dehydrogenase to 3-methylcrotonyl-CoA.[5][7] Isovaleric acid itself can accumulate if this pathway is disrupted.

Leucine_Catabolism cluster_enzymes Enzymes Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Oxidative Decarboxylation Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Hydrolysis (e.g., in disease states) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Oxidation BCAT Branched-chain aminotransferase (BCAT) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) IVD Isovaleryl-CoA dehydrogenase (IVD)

Caption: Leucine catabolism pathway leading to Isovaleric Acid.

References

Methodological & Application

Protocol for Quantification of Short-Chain Fatty Acids Using GC-MS: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[November 20, 2025]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of short-chain fatty acids (SCFAs) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). SCFAs, primarily products of gut microbial fermentation of dietary fibers, are crucial signaling molecules in various physiological processes, making their accurate quantification essential for research in microbiology, immunology, and drug development.

Introduction

Short-chain fatty acids, such as acetate, propionate, and butyrate, play a significant role in host-microbe interactions, influencing gut health, immune responses, and metabolic regulation.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of these volatile compounds.[2][3] This application note details two primary methodologies: a derivatization-based method for enhanced sensitivity and a derivatization-free method for simpler, high-throughput analysis.

I. Quantitative Data Summary

The following tables summarize typical concentration ranges of major SCFAs in human biological samples, as determined by GC-MS. These values can vary significantly based on diet, age, and health status.

Table 1: SCFA Concentrations in Human Fecal Samples (µmol/g wet weight)

Short-Chain Fatty AcidConcentration Range (µmol/g)Reference
Acetate15.0 - 60.0[4]
Propionate5.0 - 20.0[4]
Butyrate5.0 - 25.0[4]
Isobutyrate0.5 - 2.0
Valerate0.5 - 3.0
Isovalerate0.5 - 3.0

Table 2: SCFA Concentrations in Human Plasma/Serum (µM)

Short-Chain Fatty AcidConcentration Range (µM)Reference
Acetate20.0 - 200.0[4]
Propionate1.0 - 20.0[4]
Butyrate1.0 - 15.0[4]
Isobutyrate0.1 - 2.0
Valerate0.1 - 2.0
Isovalerate0.1 - 2.0

II. Experimental Protocols

A. Sample Handling and Storage

Proper sample handling is critical to prevent the loss of volatile SCFAs. Samples should be processed immediately upon collection or stored at -80°C.[5] Minimize freeze-thaw cycles to maintain sample integrity.[5]

B. Protocol 1: Derivatization-Based Quantification of SCFAs

This protocol utilizes a derivatization step to enhance the volatility and chromatographic properties of SCFAs, leading to improved sensitivity. Here, we detail a method using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.

1. Sample Preparation (Fecal and Serum)

  • Fecal Samples:

    • Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of sterile, ice-cold phosphate-buffered saline (PBS).

    • Homogenize the sample thoroughly using a bead-beater or vortex mixer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 500 µL of the supernatant to a new tube.

  • Serum/Plasma Samples:

    • Thaw serum or plasma samples on ice.

    • Use 100-200 µL of the sample directly for the extraction.

2. Extraction and Derivatization

  • To the fecal supernatant or serum/plasma, add an internal standard solution (e.g., deuterated SCFAs such as Acetic acid-d4 and Butyric acid-d7).

  • Acidify the sample by adding 50 µL of 5M HCl to protonate the SCFAs.

  • Add 1 mL of diethyl ether and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper ether layer to a new glass vial.

  • Evaporate the ether extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

C. Protocol 2: Derivatization-Free Quantification of SCFAs

This simplified method is suitable for higher throughput analysis and avoids the use of derivatization reagents. It relies on direct injection of an acidified organic extract.

1. Sample Preparation (Fecal and Serum/Plasma)

  • Follow the same initial homogenization and centrifugation steps as in Protocol 1 for fecal and serum/plasma samples.

2. Extraction

  • To 500 µL of fecal supernatant or 200 µL of serum/plasma, add an internal standard solution.

  • Acidify the sample with 50 µL of 5M HCl.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the upper MTBE layer to a GC vial with a glass insert for analysis.[6]

D. GC-MS Instrumentation and Parameters

The following table provides a range of typical GC-MS parameters that can be adapted based on the specific instrument and column used.

Table 3: Example GC-MS Parameters for SCFA Analysis

ParameterSetting 1 (Derivatization-Based)Setting 2 (Derivatization-Free)Reference
Gas Chromatograph
GC SystemAgilent 7890B or equivalentAgilent 7890B or equivalent[1]
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-FFAP (30 m x 0.25 mm, 0.25 µm) or equivalent[6]
Injection Volume1 µL1 µL[5]
Inlet Temperature250°C240°C[5]
Injection ModeSplitlessSplit (10:1)
Carrier GasHeliumHelium[6]
Flow Rate1.0 mL/min (constant flow)1.2 mL/min (constant flow)[6]
Oven ProgramStart at 60°C (hold 1 min), ramp to 325°C at 10°C/min, hold for 10 minStart at 100°C (hold 2 min), ramp to 200°C at 8°C/min, hold for 5 min[5]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent[1]
Ion Source Temp.230°C230°C[5]
Transfer Line Temp.290°C250°C[5]
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)[5]
Electron Energy70 eV70 eV[5]
Acquisition ModeFull Scan (m/z 50-600) or Selected Ion Monitoring (SIM)Full Scan (m/z 35-200) or Selected Ion Monitoring (SIM)[5]

III. Mandatory Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis GC-MS Analysis SampleCollection Biological Sample (Feces, Plasma, Serum) Homogenization Homogenization (with PBS for feces) SampleCollection->Homogenization Centrifugation1 Centrifugation (14,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant AddIS Add Internal Standard Supernatant->AddIS Acidification Acidification (e.g., HCl) AddIS->Acidification LLE Liquid-Liquid Extraction (e.g., MTBE or Diethyl Ether) Acidification->LLE Centrifugation2 Phase Separation (Centrifugation) LLE->Centrifugation2 Derivatization Derivatization (Optional) (e.g., MTBSTFA, 60°C) Centrifugation2->Derivatization GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (Full Scan or SIM) GCMS->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing

Caption: Experimental workflow for SCFA quantification by GC-MS.

B. Signaling Pathways

SCFAs, particularly acetate, propionate, and butyrate, act as signaling molecules by activating G-protein coupled receptors, primarily GPR43 (also known as FFAR2) and GPR41 (FFAR3).[1][2][7] This activation triggers downstream signaling cascades that influence various cellular responses, including inflammation and metabolism.[1][7]

SCFA_GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFAs (Acetate, Propionate, Butyrate) GPR43 GPR43 (FFAR2) SCFA->GPR43 G_protein Gq / Gi GPR43->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylate Cyclase (AC) G_protein->AC inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Responses (e.g., ↓ Inflammation, ↑ GLP-1) cAMP->CellularResponse MAPK MAPK Pathway Ca_PKC->MAPK MAPK->CellularResponse

Caption: SCFA signaling via the GPR43 receptor.

Butyrate, in particular, is a potent inhibitor of histone deacetylases (HDACs).[8] By inhibiting HDACs, SCFAs increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[8] This epigenetic modification plays a key role in regulating cell proliferation, differentiation, and apoptosis.

SCFA_HDAC_Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC inhibits Histones_acetyl Acetylated Histones HDAC->Histones_acetyl deacetylates Histones_deacetyl Deacetylated Histones Histones_acetyl->Histones_deacetyl acetylation DNA DNA Histones_acetyl->DNA relaxes Histones_deacetyl->DNA condenses GeneExpression Altered Gene Expression (e.g., ↑ p21, ↓ pro-inflammatory genes) DNA->GeneExpression

Caption: SCFA-mediated inhibition of histone deacetylases.

References

Application Notes and Protocols for Isovaleric Acid Analysis using Stable Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid that is an important intermediate in the metabolism of the branched-chain amino acid, leucine. Elevated levels of isovaleric acid and its conjugates in biological fluids are indicative of the inherited metabolic disorder Isovaleric Acidemia (IVA).[1][2][3] This condition is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the accumulation of isovaleryl-CoA derivatives.[2][4] Accurate and sensitive quantification of isovaleric acid is crucial for the diagnosis and monitoring of IVA, as well as for research in areas such as gut microbiome, metabolic pathways, and food and beverage quality control.[5]

The stable isotope dilution (SID) method, coupled with mass spectrometry (MS), is the gold standard for the quantitative analysis of small molecules like isovaleric acid in complex biological matrices.[6] This method involves the addition of a known amount of a stable isotope-labeled form of the analyte (e.g., d5-isovaleric acid) as an internal standard (IS) to the sample at the beginning of the analytical procedure.[5][7] Since the IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer.[8] This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[9]

These application notes provide detailed protocols for the analysis of isovaleric acid in biological samples using stable isotope dilution with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of isovaleric acid and related metabolites using stable isotope dilution mass spectrometry.

Table 1: Typical Quantitative Performance Data

ParameterGC-MSLC-MS/MSReference(s)
Limit of Detection (LOD)~0.5 ppb (in air)~1 ng/mL[5]
Limit of Quantification (LOQ)2.38-30.14 µM0.04 ng/mL - 2.41 ng/mL[10][11]
Linearity Range10 ng/mL to 10 µg/mL0.1 ng/mL to 10 µg/mL[12][13]
Precision (%RSD)< 15%< 10%[10]
Accuracy/Recovery80-102%90-105%[10][13]

Table 2: Reported Concentrations of Isovaleric Acid and Related Metabolites in Biological Samples

AnalyteMatrixConditionConcentration RangeReference(s)
IsovalerylglycineAmniotic FluidNormalNot detected - 6 ng/mL[12]
IsovalerylglycineAmniotic FluidIsovaleric Acidemia556 - 957 ng/mL[12]
IsovalerylglycineDried Blood SpotsControl Newborns0.17 ± 0.03 nmol/mL[14]
IsovalerylglycineDried Blood SpotsIsovaleric Acidemia1.3 - 80.0 nmol/mL[14]
C5-AcylcarnitineDried Blood SpotsMetabolically Mild IVA0.8 - 6 µmol/L[4]
C5-AcylcarnitineDried Blood SpotsMetabolically Severe IVAup to 21.7 µmol/L[4]
Isovaleric AcidHuman SerumHealthy Adults1155.0 ± 490.4 ng/mL[15]

Signaling and Metabolic Pathways

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate IVD_deficiency IVD Deficiency (Isovaleric Acidemia) IVD_deficiency->IVD

Experimental Protocols

Protocol 1: GC-MS Analysis of Isovaleric Acid in Human Plasma/Serum

This protocol describes the extraction, derivatization, and analysis of isovaleric acid from plasma or serum using a stable isotope dilution GC-MS method.

1. Materials and Reagents

  • Isovaleric acid standard

  • Isovaleric acid-d5 (or other suitable stable isotope-labeled internal standard)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

2. Sample Preparation and Extraction

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 10 µg/mL isovaleric acid-d5 in methanol).

  • Vortex for 10 seconds.

  • Acidify the sample by adding 50 µL of 2M HCl.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a new tube for derivatization.

3. Derivatization

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of MTBSTFA and 50 µL of ethyl acetate to the dried residue.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977 MS or equivalent

  • Column: DB-FFAP or DB-WAX Ultra Inert column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 25°C/min to 240°C, hold for 2 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the TBDMS derivative of isovaleric acid and its internal standard. For example, monitor m/z for the [M-57]+ fragment.

GCMS_Workflow Start Plasma/Serum Sample Spike Spike with Isovaleric Acid-d5 (IS) Start->Spike Acidify Acidify with HCl Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Extract (Nitrogen Stream) Extract->Dry Derivatize Derivatize with MTBSTFA (60°C, 30 min) Dry->Derivatize Analyze GC-MS Analysis (SIM Mode) Derivatize->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Protocol 2: LC-MS/MS Analysis of Isovaleric Acid in Human Urine

This protocol details the analysis of isovaleric acid in urine using a stable isotope dilution LC-MS/MS method, which often requires derivatization to improve chromatographic retention and sensitivity.

1. Materials and Reagents

  • Isovaleric acid standard

  • Isovaleric acid-d5 (or other suitable stable isotope-labeled internal standard)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.

  • Take 100 µL of the supernatant and place it in a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

3. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a 50:50 (v/v) water:acetonitrile solution.

  • Add 20 µL of 20 mg/mL 3-NPH in 50% methanol.

  • Add 20 µL of 120 mg/mL EDC in 50% methanol containing 6% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • Cool to room temperature.

  • Add 910 µL of 90:10 (v/v) water:acetonitrile.

  • Transfer to an LC vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Column: ZIC-cHILIC (2.1 x 150 mm) or a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient (for reverse-phase):

    • Start with 10% B, hold for 1 minute

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for the 3-NPH derivatives of isovaleric acid and its internal standard. For underivatized isovaleric acid, the transition m/z 101 -> 57 can be used.[5]

LCMS_Workflow Start Urine Sample Spike Spike with Isovaleric Acid-d5 (IS) Start->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Dry Dry Eluate (Nitrogen Stream) SPE->Dry Derivatize Derivatize with 3-NPH/EDC (40°C, 30 min) Dry->Derivatize Analyze LC-MS/MS Analysis (MRM Mode) Derivatize->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Concluding Remarks

The stable isotope dilution method provides a robust and reliable approach for the quantification of isovaleric acid in various biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the desired sensitivity. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform accurate isovaleric acid analysis in their laboratories. It is recommended to validate the method in the specific matrix of interest to ensure optimal performance.

References

Application Notes and Protocols for Organic Acid Analysis in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acids are crucial intermediates in numerous metabolic pathways. The quantitative analysis of their profiles in human serum provides a valuable window into the metabolic state of an individual, offering insights into inborn errors of metabolism, nutritional status, and the effects of therapeutic interventions. This document provides detailed application notes and protocols for the preparation of human serum samples for organic acid analysis using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Sample Preparation

A critical step in the analysis of organic acids in serum is the effective removal of high-abundance proteins, which can interfere with downstream analysis.[1] This is typically achieved through protein precipitation using organic solvents. For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the organic acids.[2] LC-MS/MS methods may or may not require derivatization, depending on the specific methodology and the analytes of interest.

Experimental Workflow Overview

The general workflow for organic acid analysis in human serum involves several key stages, from sample collection to data acquisition. The specific steps can vary depending on the chosen analytical platform.

Overall Workflow for Organic Acid Analysis in Serum cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A 1. Serum Collection B 2. Sample Storage (-80°C) A->B C 3. Protein Precipitation D 4. Supernatant Collection C->D E 5. Derivatization (for GC-MS & some LC-MS/MS) D->E F 6. GC-MS or LC-MS/MS Analysis D->F Direct Injection (some LC-MS/MS) E->F G 7. Data Analysis F->G

Caption: General workflow for serum organic acid analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the comprehensive profiling of organic acids. The following protocol is based on an ultrasound-assisted derivatization method that offers high sensitivity and reproducibility.[3][4]

Experimental Protocol

1. Protein Precipitation & Extraction:

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum in a microcentrifuge tube, add 400 µL of pre-chilled acetone.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

2. Derivatization (Ultrasound-Assisted Silylation):

  • Dry the supernatant completely under a gentle stream of nitrogen gas.

  • To the dried residue, add 100 µL of a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Seal the tube tightly.

  • Place the tube in an ultrasonic water bath and sonicate for 10 minutes at 50°C with 100% ultrasound power.[4]

  • After derivatization, cool the sample to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Workflow Diagram

GC-MS Sample Preparation Workflow A Serum Sample B Protein Precipitation (Acetone) A->B C Centrifugation B->C D Supernatant Collection C->D E Drying (Nitrogen Evaporation) D->E F Ultrasound-Assisted Derivatization (BSTFA + 1% TMCS) E->F G GC-MS Analysis F->G

Caption: Step-by-step workflow for GC-MS analysis.

Quantitative Data

The following table summarizes the performance characteristics of the described GC-MS method for a selection of organic acids.[4]

Organic AcidLinearity (r)Limit of Detection (LOD) (µmol/L)Reproducibility (CV %)Accuracy (Recovery %)
Lactic acid0.99920.281.25 - 5.3295.34 - 103.45
Pyruvic acid0.99870.152.34 - 8.7692.11 - 101.23
Succinic acid0.99960.080.87 - 4.5698.76 - 105.43
Fumaric acid0.99910.061.54 - 6.7894.32 - 102.11
Malic acid0.99930.111.98 - 7.8996.54 - 104.32
Citric acid0.99950.040.32 - 3.45101.23 - 108.76
2-Hydroxyglutaric acid0.99890.213.12 - 9.8789.76 - 98.54
3-Hydroxybutyric acid0.99900.352.65 - 10.2191.23 - 99.87
Adipic acid0.99850.184.32 - 11.4585.43 - 95.67
Suberic acid0.99820.255.11 - 12.3482.97 - 93.45

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can be adapted for high-throughput analysis. The following protocols describe two approaches: one utilizing derivatization with 3-Nitrophenylhydrazine (3-NPH) and an alternative direct analysis method.

Protocol 2a: LC-MS/MS with 3-NPH Derivatization

This method enhances the ionization efficiency and chromatographic retention of organic acids.[5][6]

1. Protein Precipitation:

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum in a microcentrifuge tube, add 300 µL of pre-chilled methanol.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. 3-NPH Derivatization:

  • To the supernatant, add 25 µL of 200 mM 3-Nitrophenylhydrazine (in 50% methanol) and 25 µL of 200 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine (in 50% methanol).[5]

  • Vortex for 30 seconds.

  • Incubate at room temperature (23°C) for 15 minutes.[5]

  • The derivatized sample is ready for injection into the LC-MS/MS system.

Protocol 2b: Direct LC-MS/MS Analysis (No Derivatization)

This simplified approach is suitable for the analysis of some organic acids without the need for derivatization.[8]

1. Protein Precipitation:

  • Follow the same protein precipitation protocol as described in Protocol 2a.

2. Sample Dilution:

  • Take an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase) as required for your specific LC-MS/MS method.

  • The diluted sample is ready for injection.

LC-MS/MS Workflow Diagram

LC-MS/MS Sample Preparation Workflow A Serum Sample B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E 3-NPH Derivatization D->E F Direct Analysis (Dilution) D->F G LC-MS/MS Analysis E->G F->G

Caption: Workflows for LC-MS/MS with and without derivatization.

Quantitative Data

The following table presents the validation data for an automated LC-MS/MS system using 3-NPH derivatization for the analysis of 19 organic acids.[5][6]

Organic AcidLinearity (r²)Lower Limit of Detection (LLOD) (µM)Lower Limit of Quantification (LLOQ) (µM)
3-Hydroxypropionic acid0.9980.51.0
Methylmalonic acid0.9990.20.5
Propionylglycine0.9971.02.0
3-Hydroxyisovaleric acid0.9980.51.0
3-Methylcrotonylglycine0.9990.20.5
Isovalerylglycine0.9990.10.2
Glutaric acid0.9980.51.0
3-Hydroxyglutaric acid0.9971.02.0
Adipic acid0.9990.20.5
Suberic acid0.9980.51.0
Ethylmalonic acid0.9990.10.2
Methylsuccinic acid0.9980.51.0
2-Hydroxyglutaric acid0.9971.02.0
3-Methylglutaconic acid0.9980.51.0
2-Methyl-3-hydroxybutyric acid0.9990.20.5
3-Hydroxy-3-methylglutaric acid0.9980.51.0
2-Ketoisovaleric acid0.9971.02.0
2-Keto-3-methylvaleric acid0.9980.51.0
2-Ketoisocaproic acid0.9990.20.5

Conclusion

The choice between GC-MS and LC-MS/MS for organic acid analysis will depend on the specific research question, the available instrumentation, and the desired throughput. The protocols provided herein offer robust and validated methods for the preparation of human serum samples, enabling accurate and reproducible quantification of a wide range of organic acids. Careful adherence to these protocols will ensure high-quality data for metabolomic studies in clinical and research settings.

References

Application Notes and Protocols for the Diagnosis of Isovaleric Acidemia in Newborns using Isovaleric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleric acid and its derivatives, such as isovalerylcarnitine (C5) and isovalerylglycine (IVG), in blood and urine.[1][2] Clinically, IVA can present in a severe neonatal form with symptoms like poor feeding, vomiting, lethargy, and a characteristic "sweaty feet" odor, which can progress to metabolic acidosis, coma, and death if untreated.[3][4] A milder, chronic intermittent form and an asymptomatic form have also been identified, particularly through newborn screening programs.[2][5]

Early and accurate diagnosis through newborn screening is crucial for timely management, which can significantly improve patient outcomes.[6][7] Newborn screening for IVA is primarily performed by measuring C5 acylcarnitine levels in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[2][5] However, elevated C5 levels are not specific to IVA and can lead to false-positive results due to other metabolic disorders, such as 2-methylbutyryl-CoA dehydrogenase deficiency, or the presence of pivalic acid from certain antibiotics.[4] Therefore, confirmatory testing, including the analysis of urinary organic acids for the presence of isovalerylglycine, is essential.[4][8]

The use of stable isotope-labeled internal standards, such as isovaleric acid-d2, is critical for the accurate quantification of disease-specific metabolites in mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of this compound in the diagnosis of isovaleric acidemia in newborns.

Data Presentation

Table 1: Quantitative Data for Newborn Screening of Isovaleric Acidemia
ParameterAnalyteMatrixMethodCutoff Value(s)Diagnostic PerformanceReference(s)
Primary Screening Isovalerylcarnitine (C5)Dried Blood SpotLC-MS/MS>0.5 µmol/L-[9]
>0.9 µmol/L-
>2.0 µmol/L (prompts 2nd tier testing)Reduces false positives[10]
≥5.0 µmol/L (triggers urgent referral)Associated with clinically affected patients[11][10]
Median in True Positives: 4.0 µmol/L-[10]
Median in False Positives: 2.9 µmol/L-[10]
Confirmatory Testing Isovalerylglycine (IVG)UrineGC/MSSignificantly elevated above reference rangeHigh specificity for IVA[8]
3-Hydroxyisovaleric acidUrineGC/MSElevatedSupportive diagnostic marker[12]

Experimental Protocols

Protocol 1: Analysis of C5 Acylcarnitine in Dried Blood Spots by LC-MS/MS using this compound Internal Standard

1. Objective: To quantify the concentration of isovalerylcarnitine (C5) in newborn dried blood spots for the primary screening of isovaleric acidemia.

2. Materials and Reagents:

  • Dried blood spot (DBS) punches (3 mm)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound (or a suitable deuterated C5-carnitine internal standard)

  • 96-well microtiter plates

  • LC-MS/MS system (e.g., Agilent 1200 Series LC with 6460 Triple Quadrupole MS or equivalent)[13]

3. Preparation of Internal Standard Working Solution: a. Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. b. Dilute the stock solution with methanol to prepare a working internal standard solution. The final concentration should be optimized based on the instrument's sensitivity and the expected endogenous levels of C5, a typical concentration is in the low µmol/L range.[13]

4. Sample Preparation: a. Place a 3 mm DBS punch into each well of a 96-well plate. b. To each well, add 100-200 µL of the internal standard working solution in methanol.[13][14] c. Seal the plate and incubate at room temperature for 20-30 minutes with gentle shaking to extract the acylcarnitines.[13][14] d. After incubation, centrifuge the plate to pellet the DBS paper. e. Carefully transfer the supernatant to a new 96-well plate for analysis.

5. LC-MS/MS Analysis: a. LC Conditions:

  • Column: A suitable C18 or HILIC column for separation of acylcarnitines.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: Optimized for the column dimensions (e.g., 0.5 mL/min).[13]
  • Injection Volume: 5-10 µL. b. MS/MS Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • C5 Acylcarnitine: Precursor ion (m/z) -> Product ion (m/z 85)
  • This compound labeled C5-carnitine: Precursor ion (m/z) -> Product ion (m/z 85) (Note: The specific precursor ion m/z will depend on the derivatization method, if any, and the specific deuterated standard used).

6. Data Analysis and Quantification: a. Calculate the peak area ratio of the endogenous C5 acylcarnitine to the this compound internal standard. b. Quantify the concentration of C5 by comparing the peak area ratio to a calibration curve prepared with known concentrations of non-deuterated C5 acylcarnitine standard and a fixed concentration of the internal standard.

Protocol 2: Confirmatory Analysis of Isovalerylglycine in Urine by GC/MS

1. Objective: To confirm the diagnosis of isovaleric acidemia by detecting and quantifying isovalerylglycine (IVG) in the urine of newborns with elevated C5 acylcarnitine levels.

2. Materials and Reagents:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled glycine or a similar acylglycine)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Pyridine

  • GC/MS system

3. Sample Preparation and Extraction: a. To a glass tube, add a specific volume of urine (e.g., 1 mL). b. Add the internal standard. c. Acidify the urine to a pH of approximately 1-2 with HCl.[2] d. Saturate the solution with NaCl. e. Extract the organic acids with ethyl acetate (e.g., 3 x 3 mL).[2] f. Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization: a. To the dried extract, add pyridine and the derivatization agent (BSTFA).[15] b. Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to form trimethylsilyl (TMS) derivatives.[15] c. Cool the sample to room temperature before injection.

5. GC/MS Analysis: a. GC Conditions:

  • Column: A non-polar or semi-polar capillary column suitable for organic acid analysis (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: An optimized temperature gradient to separate the organic acids of interest. b. MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Scan Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for quantification of IVG.
  • Characteristic ions for TMS-derivatized isovalerylglycine should be monitored.

6. Data Analysis: a. Identify the isovalerylglycine peak based on its retention time and mass spectrum compared to a known standard. b. Quantify the amount of isovalerylglycine relative to the internal standard. A significantly elevated level of isovalerylglycine is confirmatory for isovaleric acidemia.[2][8]

Visualizations

Leucine_Metabolism_Pathway cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid C5_Carnitine Isovalerylcarnitine (C5) Isovaleryl_CoA->C5_Carnitine Carnitine palmitoyltransferase IVG Isovalerylglycine (IVG) Isovaleryl_CoA->IVG Glycine N-acyltransferase IVD_block Isovaleryl_CoA->IVD_block Isovaleryl-CoA Dehydrogenase (IVD) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Further Metabolism

Caption: Leucine catabolism pathway and the metabolic block in Isovaleric Acidemia.

IVA_Diagnosis_Workflow Start Newborn Dried Blood Spot Sample Screening LC-MS/MS Analysis for C5 Acylcarnitine Start->Screening Result C5 Level? Screening->Result Normal Screen Negative Result->Normal < Cutoff Elevated C5 Elevated Result->Elevated >= Cutoff Confirmatory Confirmatory Testing: Urine Organic Acid Analysis (GC/MS) Elevated->Confirmatory IVG_Result Isovalerylglycine (IVG) Detected? Confirmatory->IVG_Result IVA_Positive Diagnosis: Isovaleric Acidemia (IVA) IVG_Result->IVA_Positive Yes Differential Differential Diagnosis: - 2-Methylbutyrylglycinuria - Pivalic Acidemia IVG_Result->Differential No Logical_Relationships IVA Isovaleric Acidemia (IVA) IVD Isovaleryl-CoA Dehydrogenase Deficiency IVA->IVD Leucine Impaired Leucine Metabolism IVD->Leucine Metabolites Accumulation of: - Isovaleryl-CoA - Isovalerylcarnitine (C5) - Isovalerylglycine (IVG) Leucine->Metabolites Elevated_C5 Elevated C5 Acylcarnitine Metabolites->Elevated_C5 Elevated_IVG Elevated Isovalerylglycine Metabolites->Elevated_IVG NBS Newborn Screening (NBS) LCMSMS LC-MS/MS on Dried Blood Spot NBS->LCMSMS LCMSMS->Elevated_C5 Urine_GCMS Urine Organic Acid Analysis (GC/MS) Elevated_C5->Urine_GCMS Urine_GCMS->Elevated_IVG Diagnosis Confirmed IVA Diagnosis Elevated_IVG->Diagnosis

References

Application Note: Quantitative Analysis of Isovaleric Acid in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of isovaleric acid in human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS). It includes procedures for sample preparation, derivatization, and instrument analysis, along with representative quantitative data.

Introduction

Isovaleric acid, a branched-chain fatty acid (BCFA), is a product of leucine fermentation by the gut microbiota.[1][2] It is a significant metabolite in the colonic lumen and is also found in the bloodstream.[1] Alterations in the fecal concentration of isovaleric acid have been associated with various physiological and pathological conditions, including gut motility and the gut-brain axis.[1][3] Accurate and reliable quantification of isovaleric acid in fecal samples is crucial for understanding its role in health and disease. This application note details a robust GC-MS method for this purpose.

Experimental Protocols

The following protocol describes the necessary steps for the quantitative analysis of isovaleric acid in fecal samples, from collection to data acquisition.

Fecal Sample Handling and Preparation

Proper sample handling is critical to prevent alterations in short-chain fatty acid (SCFA) concentrations due to microbial activity.[3]

  • Sample Collection and Storage: Fecal samples should be collected and immediately frozen at -80°C until analysis.[2] Lyophilization (freeze-drying) of the samples is recommended as it can minimize bias from water content and improve the stability of SCFAs.[2][4]

  • Homogenization:

    • Weigh approximately 200 mg of the frozen or lyophilized stool sample.

    • Add 1 mL of sterile, chilled water and homogenize the sample thoroughly.

Extraction of Isovaleric Acid
  • Acidification and Internal Standard Spiking:

    • To a 300 µL aliquot of the fecal homogenate, add 700 µL of water.

    • Add 200 µL of orthophosphoric acid (85%) to acidify the sample.

    • Spike the mixture with 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid, 20 mM) for accurate quantification.[5]

  • Liquid-Liquid Extraction:

    • Add 500 µL of a diethyl ether/heptane (1:1) mixture to the acidified and spiked sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample for 5 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic phase containing the extracted fatty acids to a clean vial for derivatization.

Derivatization

To enhance volatility and improve chromatographic separation, isovaleric acid is derivatized prior to GC-MS analysis. Derivatization with propyl chloroformate (PCF) is a common method.

  • To the extracted organic phase, add a suitable derivatizing agent such as propyl chloroformate (PCF).

  • The derivatization reaction converts the carboxylic acids into their more volatile propyl ester derivatives.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

  • Chromatographic Conditions:

    • Column: A DB-WAX Ultra Inert column (or equivalent) is suitable for the separation of fatty acid derivatives.[5]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is applied to the GC oven to facilitate the separation of the different SCFAs.

  • Mass Spectrometry Conditions:

    • The mass spectrometer is operated in a suitable mode (e.g., full-scan or selected ion monitoring) for the detection and quantification of the derivatized isovaleric acid and the internal standard.

    • Compound identity is confirmed by comparing retention times and mass spectra with those of pure standards.[5]

Data Presentation

The following table summarizes representative quantitative data for isovaleric acid in human fecal samples from the literature. Concentrations can vary significantly based on diet, age, and health status.

Study ReferenceSample TypeConcentration (nmol/g wet feces)Analytical Method
Zheng X, et al.Normal Adult Female1280 +/- 920GC-MS with PCF derivatization

Table 1: Quantitative concentrations of isovaleric acid in human fecal samples.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of isovaleric acid from fecal samples.

experimental_workflow sample_collection Fecal Sample Collection (-80°C Storage) homogenization Homogenization (in sterile water) sample_collection->homogenization extraction Acidification, Internal Standard Spiking, and Liquid-Liquid Extraction homogenization->extraction derivatization Derivatization (e.g., with PCF) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Figure 1: Experimental workflow for the quantitative analysis of isovaleric acid in fecal samples.

Signaling Pathway of Isovaleric Acid in Colonic Smooth Muscle Relaxation

Isovaleric acid has been shown to induce relaxation of colonic smooth muscle through the cAMP/PKA signaling pathway.[6]

signaling_pathway isovaleric_acid Isovaleric Acid adenylate_cyclase Adenylate Cyclase isovaleric_acid->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates muscle_relaxation Colonic Smooth Muscle Relaxation pka->muscle_relaxation Leads to

Figure 2: Signaling pathway of isovaleric acid-induced colonic smooth muscle relaxation.

References

Application Note: A Validated Protocol for the Quantification of Isovaleric Acid using a Calibration Curve

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isovaleric acid, also known as 3-methylbutanoic acid, is a short-chain fatty acid (SCFA) significant in various fields. It is a key flavor component in fermented foods and beverages, a metabolic byproduct of gut microbiota, and a crucial biomarker for the rare inherited metabolic disorder, isovaleric acidemia.[1][2] Accurate quantification of isovaleric acid is essential for quality control in the food industry, advancing microbiome research, and clinical diagnostics. This application note provides a detailed, step-by-step protocol for developing a robust calibration curve for the precise quantification of isovaleric acid using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of Quantification: The quantification of an analyte in a sample is achieved by comparing its instrumental response to the responses of a series of standards with known concentrations. A calibration curve is generated by plotting the instrumental response (e.g., peak area) against the concentration of the prepared standards. A linear regression analysis is then applied to these data points.[3] The resulting equation of the line allows for the calculation of the isovaleric acid concentration in an unknown sample by measuring its instrumental response and interpolating the concentration from the curve. The use of an internal standard (IS) is highly recommended to correct for variations in sample preparation and instrument response.[1][3]

Experimental Protocols

This section details the necessary materials, reagent preparations, and analytical procedures.

Materials and Reagents
  • Isovaleric Acid: Analytical standard, ≥98.5% purity (e.g., Sigma-Aldrich)[4]

  • Internal Standard (IS): Deuterated isovaleric acid (e.g., [2H9]iso-Valeric acid) or another short-chain fatty acid not present in the samples (e.g., Heptanoic acid).[3]

  • Solvents: Methanol, Acetonitrile (HPLC grade); Diethyl ether, Hexane (GC grade).[5][6][7]

  • Acids: Hydrochloric acid (HCl), Phosphoric acid (H₃PO₄) for pH adjustment.[8][9]

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa.

  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath[8][9], GC-MS or HPLC-UV system.

Preparation of Standard Solutions

Protocol 1.2.1: Isovaleric Acid Stock Solution (1000 mg/L)

  • Accurately weigh 100 mg of pure isovaleric acid standard using an analytical balance.

  • Transfer the standard into a 100 mL Class A volumetric flask.

  • Dissolve the standard in approximately 50 mL of methanol (or another suitable solvent).

  • Bring the flask to the final volume of 100 mL with the same solvent.

  • Cap the flask and mix thoroughly by inversion. This is the Stock Standard Solution A .

Protocol 1.2.2: Internal Standard Stock Solution (1000 mg/L)

  • Prepare a 1000 mg/L stock solution of the chosen internal standard (e.g., [2H9]iso-Valeric acid) following the steps in Protocol 1.2.1. This is the Stock IS Solution B .

Protocol 1.2.3: Calibration Curve Working Standards

  • Prepare a series of working standards by serially diluting the Stock Standard Solution A . The concentration range should bracket the expected concentration of isovaleric acid in the samples.[8]

  • For each calibration point, add a constant amount of the Stock IS Solution B to achieve the same final IS concentration in every standard and sample.

Table 1: Preparation of Calibration Curve Standards

Calibration LevelVolume of Stock A (1000 mg/L) (µL)Volume of Stock B (IS, 1000 mg/L) (µL)Final Volume (mL) with SolventFinal Isovaleric Acid Conc. (mg/L)Final IS Conc. (mg/L)
110100101.010
250100105.010
31001001010.010
45001001050.010
5100010010100.010
Sample Preparation (Liquid-Liquid Extraction Example)

Sample preparation methods are highly dependent on the sample matrix.[1] For complex matrices like tissues or high-fat samples, techniques like solid-phase extraction (SPE) may be necessary to remove interferences.[1] The following is a general protocol for liquid-liquid extraction (LLE) from an aqueous sample.[7]

G cluster_prep Sample Preparation Workflow sample 1. Collect Sample (e.g., 1 mL aqueous sample) add_is 2. Add Internal Standard (e.g., 100 µL of 100 mg/L IS) sample->add_is acidify 3. Acidify Sample (e.g., add HCl to pH < 2) add_is->acidify extract 4. Liquid-Liquid Extraction (Add 2 mL Diethyl Ether, Vortex 3 min) acidify->extract centrifuge 5. Phase Separation (Centrifuge 5000 rpm, 5 min) extract->centrifuge collect 6. Collect Organic Layer (Transfer supernatant to new vial) centrifuge->collect analyze 7. Analyze by GC-MS or HPLC collect->analyze

Caption: General workflow for liquid-liquid extraction.
  • Sample Collection: Place 1 mL of the liquid sample into a centrifuge tube.

  • Add Internal Standard: Spike the sample with a known amount of the internal standard working solution (e.g., 100 µL of 100 mg/L IS to get a final concentration of 10 mg/L).

  • Acidification: Adjust the pH of the sample to < 2 by adding a small amount of concentrated HCl. This ensures the isovaleric acid is in its protonated form, which is more soluble in organic solvents.

  • Extraction: Add 2 mL of diethyl ether to the tube. Cap tightly and vortex vigorously for 3 minutes to ensure thorough mixing.[7]

  • Phase Separation: Centrifuge the sample at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer into a clean autosampler vial for analysis.

Instrumental Analysis

Protocol 1.4.1: GC-MS Analysis Gas chromatography is well-suited for analyzing volatile compounds like isovaleric acid.[6] Using a polar stationary phase column is recommended to achieve symmetrical peaks.[10]

Table 2: GC-MS Instrument Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or DB-FFAP
Injection Mode Split (Ratio 5:1)
Injection Volume 1 µL
Injector Temp. 240 °C
Carrier Gas Helium at a constant linear velocity of 34.0 cm/s
Oven Program 80 °C (hold 2 min), ramp at 40 °C/min to 200 °C, ramp at 25 °C/min to 240 °C (hold 2 min)
MS System Agilent 5977 or equivalent
Ion Source Temp. 200 °C
Interface Temp. 240 °C
Measurement Mode Selected Ion Monitoring (SIM)
Quantitation Ions Isovaleric Acid: m/z 60; [2H9]iso-Valeric Acid: m/z 69 (Ions may vary, confirm with standard analysis)

Protocol 1.4.2: HPLC-UV Analysis HPLC provides an alternative method for quantification, often used for less volatile organic acids.[8][9]

Table 3: HPLC-UV Instrument Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., 100 x 4.6 mm, 3 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient 0-3 min 0% B, 3-7 min 1% B, 7-13 min 13% B, 13-16 min 30% B, 16-23 min 55% B, 23-24 min 0% B
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Detector Photodiode Array (PDA) or UV Detector
Wavelength 210 nm

Data Analysis and Calibration Curve Construction

Data Acquisition and Processing
  • Inject the solvent blank, followed by the prepared calibration standards from the lowest to the highest concentration.

  • Inject the prepared unknown samples.

  • Integrate the chromatographic peaks corresponding to isovaleric acid and the internal standard to obtain their respective peak areas.

  • Calculate the Peak Area Ratio (PAR) for each standard and sample using the formula:

    • PAR = (Peak Area of Isovaleric Acid) / (Peak Area of Internal Standard)[3]

Calibration Curve Generation
  • Create a scatter plot with the concentration of isovaleric acid for each standard on the x-axis and the corresponding PAR on the y-axis.

  • Apply a linear least-squares regression to the data points.

  • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A value of R² ≥ 0.995 is generally considered to indicate good linearity.[11]

G cluster_analysis Data Analysis & Quantification Workflow acquire 1. Acquire Chromatograms (Standards & Samples) integrate 2. Integrate Peak Areas (Analyte & IS) acquire->integrate ratio 3. Calculate Peak Area Ratio (PAR = Area_Analyte / Area_IS) integrate->ratio plot 4. Plot Calibration Curve (PAR vs. Concentration) ratio->plot regress 5. Perform Linear Regression (y = mx + c, R²) plot->regress quantify 6. Quantify Unknown Sample Conc = (PAR_sample - c) / m regress->quantify

References

Application Note: LC-MS/MS for the Optimal Detection of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isovaleric acid, a short-chain fatty acid (SCFA), is a key metabolite in leucine catabolism and a significant product of microbial fermentation.[1] Its quantification is critical in various fields, including pharmaceutical research, food and beverage quality control, and microbiome studies, where it serves as an important biomarker.[1] However, the analysis of isovaleric acid presents challenges due to its high polarity, volatility, and the presence of structural isomers like valeric acid, which can interfere with accurate measurement.[2][3]

This application note provides a detailed protocol for the sensitive and robust quantification of isovaleric acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a chemical derivatization step to enhance chromatographic retention and detection sensitivity, ensuring reliable and accurate results for researchers, scientists, and drug development professionals.

Principle of the Method

The analytical workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: Biological samples (e.g., serum, plasma) undergo protein precipitation to remove macromolecules. This is followed by a chemical derivatization step using 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group of isovaleric acid.[2][4][5] This derivatization reduces the analyte's polarity, improving its retention on reversed-phase chromatography columns and increasing ionization efficiency.[5][6]

  • LC Separation: The derivatized sample is injected into an LC system. A reversed-phase C18 column is used to separate the isovaleric acid derivative from other matrix components and, crucially, from its isomers.[4][7] A gradient elution with a water/acetonitrile mobile phase ensures sharp, well-resolved chromatographic peaks.

  • MS/MS Detection: The analyte is ionized using electrospray ionization (ESI) in negative mode and detected by a triple quadrupole mass spectrometer.[4] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized isovaleric acid.

Experimental Protocols

Reagents and Materials
  • Isovaleric acid standard

  • Internal Standard (e.g., 2-isobutoxyacetic acid[4], D7-butyric acid[8])

  • 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Isopropanol (for protein precipitation)

  • Serum/plasma samples

Standard and Sample Preparation Protocol

a) Preparation of Stock and Working Solutions:

  • Prepare stock solutions of isovaleric acid and the internal standard (IS) in a suitable solvent (e.g., 20% methanol/water) at a concentration of 1 mg/mL.[8][9]

  • Perform serial dilutions to prepare calibration standards ranging from approximately 10 ng/mL to 25 µg/mL.[8][9]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

b) Sample Pretreatment and Derivatization:

  • Protein Precipitation: To a 50 µL aliquot of serum or plasma, add 100 µL of cold isopropanol containing the internal standard.[4]

  • Vortex: Mix thoroughly for 30-60 seconds.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,400 RPM) for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new vial.[4]

  • Derivatization Cocktail Addition: Add 50 µL of 50 mM 3-NPH solution, 50 µL of 50 mM EDC solution, and 50 µL of 7% pyridine in methanol.[4]

  • Incubation: Incubate the mixture at 37-40°C for 30 minutes.[4][5]

  • Dilution: Dilute the final solution with a water/formic acid mixture before injection into the LC-MS/MS system.[4]

Visual Workflow and Chemistry

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Serum/Plasma Sample Precipitation 2. Protein Precipitation (Cold Isopropanol + IS) Sample->Precipitation Derivatization 3. Derivatization (3-NPH, EDC, Pyridine) Precipitation->Derivatization LC_Separation 4. LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Quantification MS_Detection->Data_Analysis

Caption: High-level experimental workflow for isovaleric acid analysis.

derivatization_reaction reagents Isovaleric Acid + 3-Nitrophenylhydrazine (3-NPH) catalyst EDC / Pyridine 40°C reagents->catalyst product Isovaleric Acid-3-NPH Derivative (LC-MS/MS Active) catalyst->product Reaction

Caption: Derivatization of isovaleric acid with 3-NPH.

LC-MS/MS Parameters

Optimal instrument parameters are crucial for achieving the desired sensitivity and selectivity. The following tables provide recommended starting conditions.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system[4]
Column Reversed-Phase C18, e.g., Kinetex 2.6 µm C18 50x2.1mm[9] or Restek Raptor C18 2.7 μm 2.1x100 mm[4]
Mobile Phase A Water + 0.1% Formic Acid[4][9]
Mobile Phase B Acetonitrile[4][9]
Flow Rate 0.4 mL/min[4]
Column Temperature 35 - 50 °C[4][9]
Injection Volume 5 - 10 µL

| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B is used to resolve analytes. Example: 10% B held for 2.5 min, ramp to 50% B over ~14 min, then re-equilibrate.[4] |

Table 2: Mass Spectrometry and MRM Parameters

Parameter Recommended Condition
MS System Triple Quadrupole (QQQ) Mass Spectrometer[7][8]
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Capillary Voltage -4.5 kV[3][4]
Source Temperature 400 - 550 °C[3][4]
Nebulizer Gas (GS1) 40 psi[4]
Heater Gas (GS2) 40 - 55 psi[4]
Curtain Gas (CUR) 30 psi[4]

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions for Isovaleric Acid

Analyte Form Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (CE)
Underivatized 101.1 57.1 Varies by instrument

| 3-NPH Derivative | 236.1 | 137.0 / 152.0 | ~ -26 eV[4][8] |

Note: Collision energy (CE) and other compound-dependent parameters should be optimized for the specific instrument in use.

Quantitative Performance Data

The described methodology allows for highly sensitive detection and quantification of isovaleric acid in complex biological matrices.

Table 4: Summary of Quantitative Performance

Analyte Matrix Method Limit of Detection (LOD) Linearity (r²) Reference
Isovaleric Acid General LC-MS/MS As low as 1 ng/mL >0.99 [1]
Isovaleric Acid Serum Derivatization + LC-HRMS 20 ng/mL >0.99 [9]
Isovalerate Various Direct LC-MS/MS 0.001 mM >0.998 [10]

| Isovaleric Acid | Serum | Derivatization + LC-MS/MS | Not specified | >0.99 |[4] |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of isovaleric acid. The protocol, which employs a straightforward protein precipitation and chemical derivatization strategy, effectively overcomes common analytical challenges such as poor chromatographic retention and isomeric interferences. The provided parameters serve as a comprehensive starting point for method development and validation, enabling researchers to achieve accurate and reliable measurements of isovaleric acid in a variety of research and development settings.

References

Troubleshooting & Optimization

How to solve low recovery of fatty acid internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during fatty acid analysis, with a specific focus on addressing low recovery of internal standards.

Troubleshooting Guide: Low Recovery of Fatty Acid Internal Standards

Low recovery of your fatty acid internal standard can be a significant issue, leading to inaccurate quantification of your target analytes. This guide will walk you through the most common causes and provide systematic steps to identify and resolve the problem.

Q1: My fatty acid internal standard recovery is below the acceptable range (typically 80-120%). What are the most likely causes?

Low recovery of fatty acid internal standards can stem from several stages of your analytical workflow. The most common culprits are related to sample preparation (extraction and derivatization), analyte adsorption, and the analytical method itself.

Here is a logical workflow to troubleshoot the issue:

Troubleshooting_Workflow cluster_extraction Extraction Troubleshooting cluster_derivatization Derivatization Troubleshooting cluster_adsorption Adsorption Troubleshooting cluster_analysis Analysis Troubleshooting start Start: Low Internal Standard Recovery extraction Step 1: Evaluate Extraction Efficiency start->extraction derivatization Step 2: Scrutinize Derivatization Step extraction->derivatization Extraction OK? solvent Optimize Solvent System extraction->solvent phase_sep Ensure Complete Phase Separation extraction->phase_sep matrix Assess Matrix Effects extraction->matrix adsorption Step 3: Investigate Adsorption Losses derivatization->adsorption Derivatization OK? conditions Optimize Reaction Conditions (Time, Temp) derivatization->conditions reagents Check Reagent Quality & Anhydrous Conditions derivatization->reagents analysis Step 4: Check Analytical Method Parameters adsorption->analysis Adsorption OK? glassware Use Silanized Glassware adsorption->glassware plastics Avoid Plastic Labware adsorption->plastics end Resolution: Acceptable Recovery Achieved analysis->end Analysis OK? mobile_phase Check Mobile Phase Compatibility analysis->mobile_phase instrument Prime LC/GC System analysis->instrument

Caption: A step-by-step workflow for troubleshooting low internal standard recovery.

FAQs: In-depth Solutions

Extraction Issues

Q2: How does the choice of extraction solvent affect the recovery of my fatty acid internal standard?

The choice of solvent is critical and its effectiveness is dependent on the sample matrix.[1] The goal is to use a solvent system with a polarity that is optimal for extracting lipids from your specific sample type. For high-fat samples, a less polar solvent may be more effective.[1]

Data Presentation: Impact of Solvent Choice on Lipid Extraction Yield

The following table summarizes the extraction yields of different lipid classes from wheat flour using various solvents. This illustrates the significant impact solvent polarity can have on extraction efficiency.

Extraction Solvent/MethodNeutral Lipids (g/kg)Glycolipids (g/kg)Phospholipids (g/kg)Total Lipids (g/kg)
Hexane6.8 ± 0.31.8 ± 0.10.8 ± 0.19.4 ± 0.4
Chloroform7.9 ± 0.21.2 ± 0.11.1 ± 0.110.2 ± 0.3
Methanol7.2 ± 0.42.4 ± 0.21.6 ± 0.111.2 ± 0.5
Bligh & Dyer (BD)7.4 ± 0.33.2 ± 0.21.7 ± 0.112.3 ± 0.4
BD with HCl7.5 ± 0.23.1 ± 0.21.9 ± 0.112.5 ± 0.3

Data adapted from a study on lipid extraction from wheat flour.[2]

Experimental Protocol: Bligh & Dyer Lipid Extraction

This is a widely used method for extracting lipids from tissues and other biological samples.

  • Homogenization: Homogenize your sample (e.g., 1 g) with a mixture of chloroform (1 mL) and methanol (2 mL) to form a single-phase solution.

  • Phase Separation: Add chloroform (1 mL) and water (1 mL) to the homogenate.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the two phases.

  • Collection: The lower chloroform layer, containing the lipids, is carefully collected.

  • Re-extraction: The remaining aqueous layer can be re-extracted with chloroform (2 mL) to improve recovery.

Q3: Could matrix effects be the cause of my low recovery?

Yes, matrix effects can significantly impact recovery by interfering with the extraction process or by causing ion suppression or enhancement in mass spectrometry.[1]

To determine if you have a matrix effect:

  • Prepare your internal standard in a neat solvent.

  • Prepare another sample of your internal standard spiked into a blank matrix extract (a sample that has gone through the extraction process but does not contain the analyte).

  • Compare the signal response of the internal standard in both samples. A significant difference in signal indicates the presence of matrix effects.[1]

If matrix effects are significant, consider further sample cleanup using techniques like Solid-Phase Extraction (SPE).[1]

Derivatization Issues

Q4: I'm analyzing my samples by GC and suspect my derivatization to fatty acid methyl esters (FAMEs) is inefficient. How can I improve this?

Incomplete derivatization is a common reason for low recovery in GC analysis.[1] Fatty acids are converted to more volatile FAMEs for analysis.

Troubleshooting Derivatization:

  • Ensure Anhydrous Conditions: Water can interfere with the derivatization reaction. Ensure all solvents and glassware are thoroughly dried.[1]

  • Optimize Reaction Conditions: Experiment with reaction time, temperature, and reagent concentration to ensure the reaction proceeds to completion.[1][3]

  • Choose the Right Reagent: Some derivatization reagents can be too harsh for certain fatty acids. For example, Boron Trifluoride in Methanol (BF₃-MeOH) can degrade furan fatty acids.[4] Milder alternatives include methanolic sulfuric acid or silylation reagents like BSTFA.[4]

Experimental Protocol: FAMEs Preparation with Methanolic H₂SO₄

This is a milder alternative to BF₃-MeOH.

  • Sample Preparation: Place your dried lipid extract (1-10 mg) into a reaction tube.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol.[4]

  • Reaction: Cap the tube tightly and heat at 50°C for 2 hours.[4]

  • Extraction: After cooling, add 1 mL of a saturated aqueous NaCl solution. Extract the FAMEs three times with 1 mL of n-hexane for each extraction.[4]

  • Drying and Analysis: Combine the hexane layers and dry under a stream of nitrogen. Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.[4]

Adsorption and Other Issues

Q5: Is it possible my internal standard is adsorbing to my labware?

Yes, fatty acids, particularly long-chain ones, are prone to adsorbing to the surfaces of both plastic and glass labware, which can lead to significant losses.[5][6][7]

Solutions to Minimize Adsorption:

  • Use Silanized Glassware: This deactivates the glass surface, reducing the potential for adsorption.[8]

  • Avoid Plastics: Whenever possible, avoid using plastic labware, as fatty acids can leach from or adsorb to plastics like polypropylene.[7] If plastics must be used, pre-rinse pipette tips with the extraction solvent.[8]

  • Add a Detergent: In some applications, adding a small amount of a detergent like Triton X-100 can help prevent adsorption.[6]

Q6: Can the pH of my sample affect the recovery of the internal standard?

Absolutely. The pH of your sample can significantly influence the extraction efficiency of fatty acids. For instance, in the extraction of phytosterols from tall oil soap, adjusting the pH from 12 to 7 increased the extraction efficiency.[9] However, a pH that is too low (e.g., below 6) can lead to the liberation of fatty acids, which may not be desirable depending on the overall goal of the experiment.[9] The optimal pH will depend on the specific fatty acids and the sample matrix.

The relationship between these factors can be visualized as follows:

Adsorption_pH_Relationship cluster_main Factors Influencing Fatty Acid Recovery cluster_solutions Potential Solutions low_recovery Low Fatty Acid Internal Standard Recovery adsorption Adsorption to Labware low_recovery->adsorption ph_effects Suboptimal pH low_recovery->ph_effects analyte_instability Analyte Instability low_recovery->analyte_instability silanized_glassware Use Silanized Glassware adsorption->silanized_glassware Mitigated by optimize_ph Optimize Sample pH ph_effects->optimize_ph Corrected by protective_measures Protective Measures (e.g., avoid heat/light) analyte_instability->protective_measures Prevented by

Caption: Key factors and their solutions related to adsorption and sample conditions.

References

Technical Support Center: Minimizing Matrix Effects in Bioanalytical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, evaluate, and minimize matrix effects in their bioanalytical mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in bioanalytical mass spectrometry?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]

Q2: What are the common causes of matrix effects?

Matrix effects are primarily caused by endogenous and exogenous components within the biological sample that interfere with the analyte's ionization process in the mass spectrometer's ion source.[2][5]

  • Endogenous Components: These are substances naturally present in the biological matrix, such as salts, lipids (e.g., phospholipids), proteins, and metabolites.[6]

  • Exogenous Components: These are substances introduced during sample collection, storage, or preparation, including anticoagulants (e.g., heparin), dosing vehicles, and mobile phase additives.[2][6]

Q3: How can I determine if my assay is experiencing matrix effects?

Several experimental methods can be used to assess the presence and extent of matrix effects. The two most common qualitative and quantitative approaches are post-column infusion and post-extraction spike analysis.[7]

  • Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect by comparing the analyte's response in a pure solution to its response in a blank matrix extract spiked with the analyte after extraction.[8][10]

Q4: What are the primary strategies to minimize or eliminate matrix effects?

A multi-pronged approach is often the most effective way to combat matrix effects. The main strategies include:

  • Optimization of Sample Preparation: The goal is to remove interfering components from the sample before analysis.[10][11]

  • Chromatographic Separation: Modifying the liquid chromatography (LC) conditions can separate the analyte from co-eluting interferences.[12][13]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8][10]

  • Modification of Mass Spectrometric Conditions: In some cases, changing the ionization source or its parameters can reduce the susceptibility to matrix effects.[1][6]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncompensated matrix effects. Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Reproducibility A Poor Reproducibility Observed B Perform Matrix Effect Evaluation (Post-Extraction Spike) A->B C Is Matrix Effect > 15%? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes I No Significant Matrix Effect Investigate other causes C->I No E Improve Chromatographic Separation D->E F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->C H Method Validated G->H Matrix Effect < 15%

Caption: Troubleshooting workflow for poor reproducibility.

Recommended Actions:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF).

  • Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Transitioning from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[11]

  • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components. Extending the retention time can often move the analyte away from the highly suppressing phospholipid elution region.[12]

  • Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard. This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[6]

Issue 2: Low signal intensity or complete signal loss (ion suppression).

Significant ion suppression can compromise the sensitivity of an assay, leading to a higher limit of quantitation (LOQ).

Troubleshooting Workflow:

cluster_1 Troubleshooting Ion Suppression A Low Signal Intensity (Ion Suppression) B Perform Post-Column Infusion A->B C Identify Suppression Zones B->C D Modify LC Method to Shift Analyte Retention Time C->D E Does Suppression Persist? D->E F Enhance Sample Cleanup (e.g., Phospholipid Removal) E->F Yes I Signal Intensity Improved E->I No G Consider Alternative Ionization (e.g., APCI) F->G H Re-evaluate Signal Intensity G->H H->E

Caption: Troubleshooting workflow for ion suppression.

Recommended Actions:

  • Identify Suppression Regions: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.

  • Adjust Chromatography: Modify your LC method to ensure your analyte does not elute within these suppression zones.

  • Targeted Sample Cleanup: Phospholipids are a common cause of ion suppression. Employ sample preparation techniques specifically designed to remove them, such as certain SPE cartridges or specialized plates.

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your analyte is amenable to APCI, switching ionization sources can significantly reduce ion suppression.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank biological matrix before the extraction process. (This set is used for recovery calculation).

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF):

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

    • Process Efficiency (PE):

Data Presentation:

Sample SetDescriptionMean Peak Area
Set A Analyte in Neat Solutione.g., 1,200,000
Set B Post-Extraction Spikee.g., 960,000
Set C Pre-Extraction Spikee.g., 816,000

Calculated Values:

ParameterCalculationResultInterpretation
Matrix Factor (MF) 960,000 / 1,200,0000.80 20% Ion Suppression
Recovery (RE) 816,000 / 960,0000.85 85% Extraction Recovery
Process Efficiency (PE) 816,000 / 1,200,0000.68 68% Overall Process Efficiency
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

Objective: To identify the regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • System Setup:

    • A syringe pump continuously infuses a standard solution of the analyte at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer.

  • Analysis:

    • First, inject a blank solvent to establish a stable baseline signal for the infused analyte.

    • Next, inject an extracted blank matrix sample.

  • Data Interpretation:

    • Monitor the signal of the infused analyte. Any deviation from the stable baseline during the chromatographic run indicates a matrix effect.

    • A drop in the baseline signal signifies ion suppression.

    • A rise in the baseline signal signifies ion enhancement.

Visualization of Post-Column Infusion Experiment:

cluster_2 Post-Column Infusion Setup LC LC System Column Analytical Column LC->Column Tee T-Connector Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Analyte Infusion) Syringe->Tee

Caption: Experimental setup for post-column infusion.

Summary of Strategies to Minimize Matrix Effects

StrategyAdvantagesDisadvantages
Sample Dilution Simple and fast to implement.[8]May compromise assay sensitivity if the analyte concentration is low.[10]
Improved Sample Cleanup (LLE, SPE) Effectively removes a wide range of interferences.[11]Can be more time-consuming and costly; may require method development.
Chromatographic Optimization Can separate analyte from interferences without changing sample prep.[12]May increase run times; finding optimal conditions can be complex.
Stable Isotope-Labeled IS Considered the "gold standard" for compensating for matrix effects.[6][10]Can be expensive and may not be available for all analytes.
Change Ionization Source (e.g., to APCI) APCI is generally less prone to matrix effects than ESI.[6]Analyte must be suitable for the alternative ionization technique.
Matrix-Matched Calibrators Can effectively correct for matrix effects.[12]Requires a reliable source of blank matrix; can be laborious.

References

Technical Support Center: HPLC Analysis of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of short-chain fatty acids (SCFAs), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a "tail" extending from the highest point of the peak back towards the baseline. This distortion can interfere with accurate quantification by making it difficult for the data system to determine where the peak ends. It is measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[1]

Q2: What are the most common causes of peak tailing for short-chain fatty acids?

A2: For acidic compounds like SCFAs, peak tailing is often due to secondary chemical interactions with the stationary phase or issues with the mobile phase. The primary causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the SCFAs, they will exist in both protonated (acid) and deprotonated (anion) forms, leading to a distorted peak shape.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid group of the SCFAs, causing tailing.[1][3]

  • Low Buffer Concentration: An insufficient buffer capacity in the mobile phase can lead to a failure to control the on-column pH, resulting in inconsistent ionization and poor peak shape.[1][3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a characteristic "right triangle" peak shape.[3]

  • Column Contamination or Degradation: The accumulation of contaminants or the formation of a void at the column inlet can distort peak shapes.[3][4]

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column can contribute to peak broadening and tailing.[5]

Q3: How does the mobile phase pH affect the peak shape of SCFAs?

A3: To achieve sharp, symmetrical peaks for acidic compounds like SCFAs, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analytes.[2][6] This ensures that the SCFAs are in their non-ionized (protonated) form, minimizing secondary interactions with the stationary phase. The pKa values for common SCFAs are approximately 4.75 for acetic acid, 4.87 for propionic acid, and 4.82 for butyric acid.[7][8] Therefore, a mobile phase pH of around 2.5 is often recommended.[9][10]

Q4: Can derivatization of SCFAs help reduce peak tailing?

A4: Yes, derivatization can significantly improve the peak shape and sensitivity of SCFA analysis.[11] Derivatizing agents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid group of the SCFAs.[12][13] This process makes the analytes less polar and more amenable to reversed-phase chromatography, reducing their interaction with active sites on the column and thus minimizing peak tailing.

Troubleshooting Guides

Scenario 1: All peaks in the chromatogram are tailing.

This generally points to a physical or system-wide issue rather than a chemical interaction with a specific analyte.

Possible Cause Troubleshooting Steps
Column Contamination/Blocked Frit A partially blocked inlet frit can distort the sample flow path, causing all peaks to tail.[4] Solution: 1. Reverse the column and flush it with a strong solvent to waste (check manufacturer's instructions before backflushing).[4] 2. If the problem persists, the column may need to be replaced.[3][4]
Column Void A void at the head of the column can lead to peak distortion. Solution: 1. Disconnect the column outlet and look for a visible void at the inlet. 2. If a void is present, the column typically needs to be replaced. Using a guard column can help prolong the life of the analytical column.
Extra-Column Volume Excessive tubing length or diameter, or a large detector cell volume can cause band broadening and tailing.[5] Solution: 1. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).[1] 2. Ensure all fittings are properly connected to avoid dead volume. 3. Use a low-volume detector cell if available.
Column Overload Injecting too much sample can saturate the stationary phase.[3] Solution: 1. Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. 2. Reduce the injection volume.
Scenario 2: Only the SCFA peaks (or specific peaks) are tailing.

This suggests a chemical interaction between the SCFAs and the stationary phase or a mobile phase issue.

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The mobile phase pH is too close to the pKa of the SCFAs, causing them to be partially ionized. Solution: 1. Prepare a fresh mobile phase with a pH of approximately 2.5 using a suitable buffer like phosphate buffer.[9][10] 2. Ensure the pH of the aqueous portion of the mobile phase is measured before adding the organic solvent.[14]
Secondary Silanol Interactions Residual silanol groups on the silica packing are interacting with the SCFA molecules. Solution: 1. Lower the mobile phase pH to suppress the ionization of the silanol groups.[15] 2. Increase the buffer concentration of the mobile phase (e.g., from 10 mM to 25-50 mM for UV detection) to better mask the silanol interactions.[6][16] 3. Use a modern, high-purity, end-capped silica column designed to minimize silanol activity.[3]
Insufficient Buffer Concentration The buffer in the mobile phase is not strong enough to maintain a constant pH on the column. Solution: 1. Increase the buffer concentration. A good starting point for reversed-phase HPLC is 10-50 mM.[6][16] For LC-MS applications, lower concentrations (around 10 mM) are generally preferred.[17]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 3.0To ensure SCFAs (pKa ~4.8) are fully protonated and to suppress silanol ionization.[6][15]
Buffer Concentration 10-50 mM (for UV detection)Provides sufficient buffering capacity to maintain a stable on-column pH.[6][16]
≤ 10 mM (for LC-MS)To avoid ion suppression in the mass spectrometer.[17]
Column Washing Flow Rate 0.2 - 1.0 mL/minA reduced flow rate is often used during cleaning to ensure efficient removal of contaminants without causing high backpressure.[18][19][20]
pKa of SCFAs Acetic Acid: ~4.75, Propionic Acid: ~4.87, Butyric Acid: ~4.82Dictates the required mobile phase pH for optimal peak shape.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 20 mM Phosphate Buffer Mobile Phase (pH 2.5)

Objective: To prepare a mobile phase that ensures SCFAs are fully protonated, minimizing peak tailing.

Materials:

  • HPLC-grade water

  • Sodium dihydrogen phosphate, anhydrous

  • Phosphoric acid (85%)

  • HPLC-grade acetonitrile or methanol

  • 0.45 µm filter

Procedure:

  • Prepare a 20 mM sodium dihydrogen phosphate solution: Dissolve 2.40 g of anhydrous sodium dihydrogen phosphate in 1 L of HPLC-grade water.

  • Prepare a 20 mM phosphoric acid solution: Dissolve 2.31 g of 85% phosphoric acid in 1 L of HPLC-grade water.

  • Adjust the pH: Mix the two solutions and adjust the pH to 2.5.[9][10]

  • Filter the buffer: Filter the aqueous buffer solution through a 0.45 µm filter to remove any particulates.[9]

  • Prepare the mobile phase: Mix the filtered buffer with the desired organic solvent (e.g., acetonitrile) at the specified ratio for your method.

  • Degas the mobile phase: Degas the final mobile phase using sonication or vacuum degassing before use.

Protocol 2: General HPLC Column Washing Procedure

Objective: To remove contaminants from the column that may be causing peak tailing and high backpressure.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade methanol or acetonitrile

Procedure: Note: Always check the column manufacturer's instructions for solvent compatibility and pressure limits. Disconnect the column from the detector to avoid contamination.

  • Flush out buffer salts: Wash the column with 5-10 column volumes of HPLC-grade water mixed with a small amount of organic solvent (e.g., 90:10 water:acetonitrile).

  • Wash with a strong organic solvent: Flush the column with 10-20 column volumes of 100% methanol or acetonitrile.

  • For strongly retained hydrophobic compounds: Flush the column with 10-20 column volumes of 100% isopropanol.

  • Re-equilibrate the column: Before the next analysis, flush the column with the initial mobile phase until the baseline is stable. A typical flow rate for column washing is 1 mL/min for a 4.6 mm ID column, but it may need to be reduced for more viscous solvents like isopropanol.[18][19]

Protocol 3: Derivatization of SCFAs with 3-Nitrophenylhydrazine (3-NPH)

Objective: To derivatize SCFAs to improve their chromatographic behavior and detection sensitivity.

Materials:

  • Sample containing SCFAs

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 200 mM)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (e.g., 120 mM)

  • Pyridine (optional, as a catalyst)

  • Water bath or heating block

Procedure:

  • To your sample, add the 3-NPH solution.

  • Add the EDC solution (and pyridine if used).

  • Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30 minutes).[13]

  • After incubation, cool the reaction mixture.

  • The derivatized sample is now ready for dilution and injection into the HPLC system. This is a general guideline; specific concentrations and reaction conditions may need to be optimized for your specific application.[13]

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only SCFA/specific peaks tailing? all_peaks->specific_peaks No check_column_frit Check for blocked column frit or column void all_peaks->check_column_frit Yes check_ph Check mobile phase pH (should be ~2.5 for SCFAs) specific_peaks->check_ph Yes flush_column Backflush or replace column check_column_frit->flush_column check_extracolumn_volume Minimize extra-column volume (tubing, connections) flush_column->check_extracolumn_volume optimize_hardware Optimize system hardware check_extracolumn_volume->optimize_hardware check_overload_all Check for column overload (dilute sample) optimize_hardware->check_overload_all adjust_concentration_all Adjust sample concentration/ injection volume check_overload_all->adjust_concentration_all adjust_ph Prepare fresh mobile phase with correct pH check_ph->adjust_ph check_buffer Check buffer concentration (10-50 mM for UV) adjust_ph->check_buffer adjust_buffer Increase buffer strength check_buffer->adjust_buffer check_silanol Consider secondary silanol interactions adjust_buffer->check_silanol use_endcapped_column Use modern end-capped column check_silanol->use_endcapped_column consider_derivatization Consider sample derivatization use_endcapped_column->consider_derivatization perform_derivatization Perform derivatization protocol consider_derivatization->perform_derivatization

Caption: Troubleshooting workflow for HPLC peak tailing of short-chain fatty acids.

References

Technical Support Center: Deuterated Internal Standards and Deuterium Exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium exchange in deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem for deuterated internal standards?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on an internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] This process can compromise the accuracy of quantitative analyses. If the deuterated internal standard loses its deuterium atoms, its mass will decrease, potentially leading to an underestimation of the analyte concentration or, in severe cases, the appearance of the internal standard as the unlabeled analyte—a "false positive".[1]

Q2: Which deuterium labels are most susceptible to exchange?

Deuterium atoms are more likely to exchange if they are located in chemically active or labile positions within the molecule. Positions to be wary of include:

  • On heteroatoms: Deuterium on oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur atoms are highly susceptible to exchange with protons from protic solvents.[1]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.[1][2]

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.[1]

Q3: What are the primary factors that promote isotopic exchange?

Several environmental and experimental factors can influence the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[1][2][3] The minimum exchange rate for many compounds occurs in a neutral or near-neutral pH range.[1] For protein backbone amides, the minimum exchange rate is at a pH of approximately 2.5-2.6.[4]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including isotopic exchange.[1][5] Storing solutions at low temperatures (e.g., -20°C or -80°C) can slow down the rate of exchange.[1]

  • Solvent: Protic solvents like water and methanol can readily donate protons and facilitate exchange.[6] Storing standards in aprotic solvents (e.g., acetonitrile, DMSO) is recommended for long-term stability.[6]

  • MS Source Conditions: High source temperatures in a mass spectrometer can sometimes promote H/D exchange.[7]

Q4: How can I tell if my deuterated internal standard is undergoing isotopic exchange?

Several signs may indicate that your deuterated internal standard is unstable:

  • Decreasing internal standard response over time: A gradual or sudden drop in the internal standard signal in your LC-MS/MS analysis can be a key indicator.[1]

  • Poor assay accuracy and precision: Unrecognized isotopic exchange can lead to biased and inconsistent results.[1]

  • Appearance of a peak at the mass of the unlabeled analyte: In the internal standard solution, a peak corresponding to the unlabeled analyte may appear.[6]

  • Mass shift in the mass spectrum: A full-scan mass spectrum of an aged standard solution may show ions corresponding to the loss of one or more deuterium atoms.[6]

Q5: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Is this related to deuterium exchange?

While a slight shift in retention time, known as the "chromatographic isotope effect," is normal, it is not directly a sign of deuterium exchange.[6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[7] However, this can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[8]

Troubleshooting Guides

This guide provides a systematic approach to identifying and resolving issues related to the isotopic exchange of deuterated internal standards.

Issue 1: Decreasing or Inconsistent Internal Standard Response

Table 1: Troubleshooting Decreasing Internal Standard Response

Possible Cause Troubleshooting Steps
Isotopic Exchange 1. Evaluate Storage and Handling: - Solvent: Confirm stock and working solutions are in an aprotic solvent. If a protic solvent is necessary, minimize storage time and use low temperatures.[6] - Temperature: Store solutions at -20°C or -80°C.[1] - pH: Ensure the pH is as close to neutral as possible, unless analyte stability requires otherwise.[1]2. Assess Autosampler Stability: - Inject QC samples at regular intervals over an extended period (e.g., 24-48 hours) to monitor the internal standard peak area. A significant decrease indicates instability.[1]3. Check for Matrix Effects: - Prepare the internal standard in both the final sample solvent and a blank biological matrix. A lower response in the matrix may suggest matrix-induced instability.[1]4. Confirm Label Position: - Review the certificate of analysis to ensure deuterium labels are not in known labile positions.[1][7]
Issue 2: Poor Assay Accuracy and Precision

Table 2: Troubleshooting Poor Assay Performance

Possible Cause Troubleshooting Steps
Unrecognized Isotopic Exchange 1. Perform a Stability Study: - Conduct a comprehensive stability study under various conditions (pH, temperature, solvent) relevant to your analytical method. A detailed protocol is provided below.2. Re-evaluate the Internal Standard: - If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N.[1][9] - If a deuterated standard must be used, select one where the labels are on non-exchangeable positions.[1]3. Optimize Sample Preparation: - Minimize the time samples spend in harsh conditions (e.g., acidic or basic solutions, elevated temperatures).[1]

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Internal Standard

This protocol outlines a systematic approach to evaluate the stability of a deuterated internal standard under various experimental conditions.

1. Objective: To determine the rate and extent of deuterium exchange of a deuterated internal standard under specific pH, temperature, and solvent conditions.

2. Materials:

  • Deuterated internal standard
  • Protic solvents (e.g., water, methanol)
  • Aprotic solvents (e.g., acetonitrile, DMSO)
  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)
  • LC-MS system

3. Procedure:

  • Prepare stock solutions of the deuterated internal standard in an aprotic solvent.
  • Create working solutions by diluting the stock solution into various test conditions:
  • Different solvents (e.g., 100% water, 50:50 methanol:water, 100% acetonitrile).
  • Different pH values (buffered solutions).
  • Divide each working solution into aliquots for different time points and temperature conditions.
  • Incubate the aliquots at different temperatures (e.g., room temperature, 4°C, 37°C).
  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition.
  • Immediately analyze the aliquots by LC-MS.

4. Data Analysis:

  • Monitor the peak area of the deuterated internal standard over time for each condition.
  • Acquire full-scan mass spectra to look for the appearance of ions corresponding to the loss of deuterium atoms.
  • Plot the percentage of the remaining deuterated standard against time for each condition to determine the stability profile.

Visualizations

Deuterium_Exchange_Mechanism cluster_0 Factors Influencing Exchange pH pH Deuterated_IS Deuterated Internal Standard (D) pH->Deuterated_IS Temperature Temperature Temperature->Deuterated_IS Solvent Solvent Solvent->Deuterated_IS Label_Position Label Position Label_Position->Deuterated_IS Exchanged_IS Exchanged Internal Standard (H) Deuterated_IS->Exchanged_IS Deuterium Exchange Proton_Source Proton Source (e.g., H2O, MeOH) Proton_Source->Deuterated_IS Troubleshooting_Workflow Start Inconsistent IS Response or Poor Assay Performance Check_Storage Review Storage & Handling Procedures Start->Check_Storage Stability_Study Conduct Stability Study Check_Storage->Stability_Study Issue Persists Check_Label Verify Label Position Stability_Study->Check_Label Exchange Confirmed Alternative_IS Consider Alternative IS (¹³C, ¹⁵N) Stability_Study->Alternative_IS Exchange Confirmed Optimize_Conditions Optimize Sample Prep & Storage Check_Label->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Alternative_IS->End Experimental_Workflow Start Prepare IS in Test Conditions Incubate Incubate at Various Temperatures & Timepoints Start->Incubate Analyze LC-MS Analysis Incubate->Analyze Data_Analysis Monitor Peak Area & Mass Spectrum Analyze->Data_Analysis End Determine Stability Profile Data_Analysis->End

References

Ion Source Optimization for Organic Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request to create a technical support center for optimizing ion source parameters for organic acid analysis.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing ion source parameters for the analysis of organic acids by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which is the best ionization mode (positive or negative) for organic acid analysis?

For organic acids, negative ion electrospray ionization (ESI) is typically the preferred mode.[1] This is because the carboxylic acid group (-COOH) readily loses a proton (deprotonates) under basic or neutral conditions to form a negative ion, [M-H]⁻.[1][2] This process is often more efficient for these molecules than gaining a proton (protonation) for positive ion mode.[3] While positive mode is viable, especially for molecules that have both acidic and basic functional groups, negative mode often provides superior sensitivity for compounds that are primarily acidic.[3][4]

Q2: What are the most critical ion source parameters to optimize for organic acids?

The most critical parameters for electrospray ionization (ESI) are those that control the desolvation and ionization processes. These include:

  • Capillary Voltage: The voltage applied to the ESI needle, crucial for droplet charging.[5][6]

  • Nebulizer Gas Pressure: Controls the formation of a fine spray of droplets.[7]

  • Drying Gas Flow Rate & Temperature: Essential for solvent evaporation and releasing gas-phase ions from the droplets.[5][8]

  • Cone Voltage (or Orifice/Declustering Potential): Affects ion transmission from the atmospheric pressure source into the vacuum region of the mass spectrometer and can help reduce solvent clusters.[5]

Q3: How does the mobile phase composition affect my signal intensity?

Mobile phase composition is critical. For negative ion mode, using a mobile phase with a pH about two units above the analyte's pKa can enhance deprotonation and improve signal intensity.[5] However, high pH can be detrimental to silica-based chromatography columns. A common strategy is the post-column addition of a weak base, like ammonium hydroxide, to raise the pH just before the eluent enters the ion source.[9] For solvents, reversed-phase solvents like water, acetonitrile, and methanol are preferred as they support ions in solution.[5]

Q4: My organic acid is very small and polar. Why is the signal weak?

Highly hydrophilic (polar) organic acids can be challenging to retain on standard reversed-phase columns, leading to co-elution with other matrix components and potential ion suppression.[9] Ion suppression occurs when co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity.[10][11] Furthermore, very small molecules might be outside the optimal mass range for some detectors.[4] Strategies to overcome this include using alternative chromatography methods like ion exclusion or HILIC, improving sample cleanup to remove interfering matrix components, or using derivatization.[9][12]

Q5: When should I consider chemical derivatization for organic acid analysis?

Derivatization should be considered when you face challenges with sensitivity, chromatographic retention, or ionization efficiency. For organic acids, derivatization can be used to attach a chemical group that is more easily protonated, allowing for highly sensitive analysis in the more common positive ESI mode.[12] This can be particularly useful for complex biological matrices where it enhances both the ionization efficiency and the lipophilicity of the analytes, improving their retention on reverse-phase columns.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem: Low or No Signal Intensity

A weak or absent signal is one of the most common issues in LC-MS analysis.[10] This can stem from problems with the sample, the LC system, or the mass spectrometer itself.

  • Initial Checks:

    • System Suitability: Before troubleshooting your analyte, confirm the instrument is performing correctly by analyzing a known standard to verify sensitivity.[13]

    • Sample Integrity: Ensure your sample has not degraded. Prepare a fresh standard.[14]

    • Spray Observation: Visually inspect the ESI needle. A stable, fine mist should be visible. An unstable or dripping spray indicates a problem with the mobile phase flow, a clog, or incorrect source settings.[15]

  • Troubleshooting Steps:

    • Verify Ionization Mode: Confirm you are using the optimal ionization mode. For most organic acids, this will be negative ion mode (ESI-). Test both positive and negative modes to be certain.[13]

    • Optimize Source Parameters: Systematically optimize key parameters. Infuse a standard solution of your analyte and adjust the capillary voltage, nebulizer pressure, and gas temperature/flow to maximize the signal.[16] Operating at a parameter's absolute maximum may not be the most robust setting; aim for a plateau where small variations do not cause large signal changes.[16]

    • Check for Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.[11] To diagnose this, perform a post-column infusion of your analyte standard while injecting a blank matrix sample. A dip in the standard's signal at the analyte's retention time indicates ion suppression.

    • Improve Sample Cleanup: If ion suppression is detected, enhance your sample preparation using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[13]

Problem: Unstable Signal or Unstable Spray

An erratic signal is often caused by an unstable electrospray.

  • Troubleshooting Steps:

    • Check for Blockages: Inspect the ESI needle and transfer line for clogs.

    • Examine Gas Flow: Ensure the nebulizer and drying gas flows are consistent and at the correct pressures. Leaks in the gas lines can cause fluctuations.

    • Mobile Phase Issues: Air bubbles in the mobile phase lines are a common cause of instability. Purge the LC pumps to remove them.[14] Ensure solvents are properly degassed.

    • Voltage and Emitter Position: An incorrect capillary voltage can lead to an unstable spray or corona discharge.[5] Optimize the voltage and the physical position of the sprayer relative to the instrument's inlet orifice.[5]

Experimental Protocols

Protocol: Systematic Optimization of Ion Source Parameters via Infusion

This protocol describes a systematic approach to optimize key ESI source parameters for a specific organic acid using direct infusion.

Objective: To find the optimal capillary voltage, nebulizer pressure, and drying gas temperature/flow that maximize the signal intensity for the target analyte.

Materials:

  • A standard solution of the organic acid at a known concentration (e.g., 1 µg/mL) in a solvent composition similar to the expected mobile phase.

  • A syringe pump for direct infusion.

  • Mass spectrometer with an ESI source.

Methodology:

  • Initial Setup:

    • Set up the mass spectrometer for infusion analysis. Connect the syringe pump to the ESI source inlet.

    • Begin infusing the standard solution at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

    • Set the mass spectrometer to acquire data in the appropriate mode (typically negative ion for organic acids) and monitor the mass-to-charge ratio (m/z) for your deprotonated analyte ([M-H]⁻).

    • Start with generic instrument parameters as a baseline.[5]

  • Capillary Voltage Optimization:

    • While monitoring the analyte signal, vary the capillary voltage in discrete steps (e.g., from 2000 V to 4000 V in 250 V increments for negative mode).

    • Allow the signal to stabilize at each step before recording the intensity.

    • Plot the signal intensity against the capillary voltage to find the value that yields the maximum response. Note that excessively high voltages can cause instability or fragmentation.[7]

  • Nebulizer Gas Pressure Optimization:

    • Set the capillary voltage to its optimized value.

    • Vary the nebulizer gas pressure in steps (e.g., from 20 to 60 psi in 5 psi increments).[7]

    • Record the signal intensity at each step after stabilization.

    • Plot the intensity versus pressure to determine the optimal setting.

  • Drying Gas Temperature and Flow Rate Optimization:

    • Set the capillary voltage and nebulizer pressure to their optimized values.

    • First, optimize the drying gas temperature. Vary it in steps (e.g., from 250°C to 450°C in 25°C increments).[7] Be cautious with thermally labile compounds.

    • Next, at the optimized temperature, vary the drying gas flow rate (e.g., from 5 to 12 L/min in 1 L/min increments).[8]

    • Identify the combination of temperature and flow that provides the best signal.

  • Final Verification:

    • Apply all the newly optimized parameters.

    • Infuse the standard one last time to confirm a stable and intense signal. These settings can now be used as a starting point for your LC-MS method.

Data Presentation: Parameter Optimization Tables

Table 1: General Starting Ranges for ESI Parameters for Organic Acid Analysis

ParameterTypical Range (Negative Ion Mode)Key Considerations
Capillary Voltage -2.5 to -4.0 kV[7]Too high can cause discharge; optimize for stability and intensity.[5]
Nebulizer Gas Pressure 20 - 60 psi[7]Affects droplet size and desolvation efficiency.
Drying Gas Temperature 250 - 450 °C[7]Higher temperatures aid desolvation but can degrade unstable analytes.
Drying Gas Flow 8 - 12 L/min[8]Works in conjunction with temperature to evaporate solvent.
Cone/Orifice Voltage 10 - 60 V[5]Higher values can cause in-source fragmentation but also reduce adducts.

Table 2: Example Optimized Parameters for Specific Organic Acids

This table provides examples from application notes and studies. Optimal values are instrument-dependent and should be used as a starting point.

AnalyteCapillary Voltage (V)Gas Temp (°C)Gas Flow (L/min)Nebulizer (psi)Reference
Glucuronic Acid30002701035[8]
General Organic Acids30002001250[9]
Malic Acid30002001250[9]
Citric Acid30002001250[9]

Visualizations: Workflows and Logic Diagrams

Below are diagrams created using the DOT language to visualize key processes in ion source optimization.

OptimizationWorkflow Start Start: Infuse Analyte Standard Opt_Voltage 1. Optimize Capillary Voltage Start->Opt_Voltage Opt_Nebulizer 2. Optimize Nebulizer Gas Pressure Opt_Voltage->Opt_Nebulizer Opt_Temp 3. Optimize Drying Gas Temperature Opt_Nebulizer->Opt_Temp Opt_Flow 4. Optimize Drying Gas Flow Rate Opt_Temp->Opt_Flow Final_Check Verify Final Parameters Opt_Flow->Final_Check End Optimized Method Ready Final_Check->End

Caption: A general workflow for the systematic optimization of ESI source parameters.

TroubleshootingWorkflow Start Problem: Low Signal Intensity Check_System Is the system performing to specification? Start->Check_System Fix_System Action: Perform system maintenance & calibration. Clean ion source. Check_System->Fix_System No Check_Mode Are you in the optimal ionization mode (e.g., ESI-)? Check_System->Check_Mode Yes Fix_System->Check_System Switch_Mode Action: Test both positive and negative ion modes. Check_Mode->Switch_Mode No Check_Params Are source parameters (voltage, gas, temp) optimized? Check_Mode->Check_Params Yes Switch_Mode->Check_Params Optimize_Params Action: Infuse standard and systematically optimize parameters. Check_Params->Optimize_Params No Check_Suppression Is ion suppression occurring? Check_Params->Check_Suppression Yes Optimize_Params->Check_Suppression Fix_Suppression Action: Improve sample cleanup (SPE, LLE) or modify chromatography. Check_Suppression->Fix_Suppression Yes End Signal Improved Check_Suppression->End No Fix_Suppression->End

Caption: A troubleshooting decision tree for diagnosing low signal intensity issues.

References

Technical Support Center: Isomeric Interference in Isovaleric Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference during the quantification of isovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that interfere with isovaleric acid measurement?

A1: The most common interfering isomers in isovaleric acid (3-methylbutanoic acid) analysis are other short-chain fatty acids (SCFAs) with the same nominal mass or similar chromatographic behavior. These include:

  • Valeric acid (pentanoic acid)

  • Isobutyric acid (2-methylpropanoic acid)

  • 2-Methylbutyric acid

In clinical contexts, particularly in newborn screening for isovaleric acidemia, pivaloylcarnitine can be a significant interferent as it is isobaric with isovalerylcarnitine, a key biomarker.[1][2]

Q2: Which analytical techniques are recommended for resolving isovaleric acid from its isomers?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques.[3][4] High-resolution mass spectrometry (HRMS) can further aid in differentiating between isobaric compounds.[3] The choice of chromatographic column is also critical, with options including HILIC (Hydrophilic Interaction Liquid Chromatography) and various wax-based columns for GC.[4][5]

Q3: How can derivatization help in overcoming isomeric interference?

A3: Derivatization is a common strategy to improve the chromatographic separation and mass spectrometric detection of SCFAs, including isovaleric acid.[6][7] By converting the carboxylic acids to esters (e.g., methyl or silyl esters) or other derivatives, their volatility and chromatographic properties are altered, which can enhance separation from interfering isomers.[7][8] Common derivatizing agents include 3-Nitrophenylhydrazine hydrochloride (3NPH·HCl), BF3-methanol, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][8]

Troubleshooting Guides

Problem 1: Poor chromatographic resolution between isovaleric acid and other C5 isomers.

Possible Cause Suggested Solution
Inappropriate GC or LC columnFor GC-MS, consider using a DB-FATWAX or SH-WAX column.[9][10] For LC-MS/MS, a HILIC column such as a ZIC-cHILIC may provide better separation.[4]
Suboptimal mobile phase or temperature gradientOptimize the gradient elution profile (for LC) or the temperature program (for GC). For LC, adjusting the mobile phase composition (e.g., acetonitrile/water with formic acid) can improve resolution.[11] For GC, a slower temperature ramp can enhance separation.[9]
No derivatization or ineffective derivatizationImplement a derivatization step to alter the volatility and polarity of the analytes. Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature.[8]

Problem 2: Inaccurate quantification due to co-eluting isomers.

Possible Cause Suggested Solution
Overlapping mass spectra in GC-MSUtilize high-resolution mass spectrometry (HRMS) if available to differentiate isomers based on their exact mass.
Isobaric interference in MS/MSUse tandem mass spectrometry (MS/MS) and select unique precursor-product ion transitions for isovaleric acid and its isomers. For example, the transition m/z 102 → 57 can be specific for isovaleric acid, while m/z 88 → 43 can be used for isobutyric acid.[4]
Matrix effects suppressing or enhancing the signalPerform a thorough method validation including assessment of matrix effects.[12][13] Spiking experiments with known concentrations of isomers in the sample matrix can help to quantify and correct for these effects. The use of a stable isotope-labeled internal standard for isovaleric acid is highly recommended.

Problem 3: Low signal intensity or complete absence of isovaleric acid peak.

Possible Cause Suggested Solution
Inefficient extraction from the sample matrixOptimize the sample extraction procedure. For fecal samples, a one-vial extraction with an acidified aqueous internal standard solution, sodium sulfate, and diethyl ether can be effective.[9] Ensure the pH of the extraction solvent is appropriate to keep isovaleric acid in its non-ionized form for better extraction into an organic solvent.
Loss of volatile isovaleric acid during sample preparationMinimize sample evaporation steps. If derivatization is performed, ensure that the conditions are not harsh enough to cause degradation or loss of the analyte. For aqueous samples, derivatization can sometimes be performed directly in the aqueous matrix to avoid loss during drying steps.[14]
Suboptimal ionization in the mass spectrometerExperiment with different ionization sources (e.g., ESI, APCI) and optimize the source parameters.[15] The choice of mobile phase in LC-MS can also significantly impact ionization efficiency.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for isovaleric acid measurement.

Table 1: Performance Characteristics of a UPLC-HRMS Method for SCFA Quantification

Parameter Value
Accuracy91.24% to 118.42%[3]
Precision (RSD)1.12% to 6.13%[3]
Recovery92.38% to 109.65%[3]

Table 2: Performance of a Derivatization-Based UHPLC-MS Method

Parameter Value
Linearity Range (Isovaleric Acid)0.16 - 800 nM[6]
Intra-day Precision (≤)12%[6]
Inter-day Precision (≤)28%[6]
Average Extraction Recovery94%[6]

Table 3: Performance of a GC-FID Method for SCFA Quantification in Stool

Parameter Value
Linearity (R²)> 0.99994[9]
Limit of Detection (LOD)0.02 to 0.23 µg/mL[9]
Limit of Quantification (LOQ)0.08 to 0.78 µg/mL[9]
Recovery54.24 ± 1.17% to 140.94 ± 2.10%[9]
Intra-day Repeatability (RSD)0.56 to 1.03%[9]
Inter-day Repeatability (RSD)0.10 to 4.76%[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of Isovaleric Acid in Fecal Samples

This protocol is a composite based on common practices described in the literature.[9][16]

  • Sample Preparation and Extraction:

    • Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL screw-cap tube.

    • Add an internal standard solution (e.g., 2-ethylbutyric acid).

    • Add an acidified aqueous solution (e.g., 0.1 M HCl) to protonate the SCFAs.

    • Add sodium sulfate to aid in phase separation.

    • Add an extraction solvent such as diethyl ether or a diethyl ether/heptane mixture.

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

    • Transfer the organic (upper) layer to a new vial for analysis.

  • Derivatization (Optional but Recommended):

    • To the extracted sample, add a derivatizing agent such as BF3-methanol or BSTFA with 1% TMCS.[8]

    • Cap the vial and heat at 60°C for 60 minutes.[8]

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or similar.

    • Column: DB-FATWAX or Zebron ZB-FFAP (30 m x 0.25 mm x 0.25 µm).[5][9]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration of the analytes.

    • Oven Temperature Program: Start at 100°C for 3 min, ramp to 150°C at 5°C/min, then to 200°C at 20°C/min, and hold for 5 min.[9]

    • MS System: Agilent 5977B or similar.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of Isovaleric Acid in Plasma

This protocol is a composite based on methods described in the literature.[4][6]

  • Sample Preparation and Derivatization:

    • To 50 µL of plasma, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube.

    • Prepare derivatization reagents: 200 mM 3-Nitrophenylhydrazine hydrochloride (3NPH·HCl) and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) with 6% pyridine in 50% acetonitrile.[3]

    • Add the derivatization reagents to the supernatant.

    • Incubate at a controlled temperature (e.g., 40°C) for 30 minutes.

    • Quench the reaction if necessary.

    • Dilute the sample with the initial mobile phase before injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC system such as a Waters Acquity or similar.

    • Column: HILIC column (e.g., ZIC-cHILIC, 2.1 x 150 mm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A 15-minute gradient optimized to separate the derivatized isomers.[4]

    • MS/MS System: SCIEX Triple Quad™ 6500+ or similar.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each isomer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Handling SampleCollection Sample Collection (e.g., Plasma, Feces) Extraction Extraction of SCFAs SampleCollection->Extraction Derivatization Derivatization (Optional but Recommended) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: Experimental workflow for isovaleric acid measurement.

troubleshooting_logic action_node action_node Start Poor Peak Resolution or Inaccurate Quantification CheckColumn Is the chromatographic column appropriate? Start->CheckColumn CheckMethod Is the elution/temperature method optimized? CheckColumn->CheckMethod Yes OptimizeColumn Select a more suitable column (e.g., HILIC, Wax) CheckColumn->OptimizeColumn No CheckDerivatization Is derivatization being used effectively? CheckMethod->CheckDerivatization Yes OptimizeMethod Adjust gradient/ temperature program CheckMethod->OptimizeMethod No CheckMSMS Are unique MS/MS transitions being used? CheckDerivatization->CheckMSMS Yes ImplementDerivatization Implement or optimize derivatization protocol CheckDerivatization->ImplementDerivatization No DevelopMSMS Develop and validate specific MRM transitions CheckMSMS->DevelopMSMS No OptimizeColumn->CheckMethod OptimizeMethod->CheckDerivatization ImplementDerivatization->CheckMSMS

Caption: Troubleshooting logic for isomeric interference issues.

References

Technical Support Center: Improving Signal-to-Noise Ratio for Low-Concentration Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of low-concentration metabolites, with a focus on maximizing the signal-to-noise (S/N) ratio.

Frequently Asked Questions (FAQs)

General

Q1: What is the signal-to-noise ratio (S/N) and why is it critical for analyzing low-concentration metabolites?

A1: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. It is critical in metabolomics because a higher S/N ratio allows for the confident detection and accurate quantification of low-abundance metabolites, which can be crucial biomarkers in various studies.

Q2: What are the primary factors that contribute to a low S/N ratio in metabolomics experiments?

A2: A low S/N ratio can stem from several factors, including:

  • Sample-related issues: Low analyte concentration, presence of interfering substances (matrix effects), and sample degradation.

  • Instrumental limitations: Suboptimal instrument parameters, detector sensitivity, and electronic noise.[1]

  • Methodological inefficiencies: Inefficient sample extraction, poor chromatographic separation, and inadequate data processing techniques.

NMR Spectroscopy

Q3: What are the most effective ways to increase S/N in NMR-based metabolomics?

A3: Key strategies to enhance S/N in NMR include:

  • Hardware advancements: Utilizing cryogenic probes (CryoProbes) can significantly reduce thermal noise and boost S/N by a factor of four or more.[1]

  • Pulse sequence optimization: Employing sensitivity-enhanced pulse sequences like SOFAST-HMQC can shorten experiment times without significant S/N loss.[2]

  • Sample preparation: Optimizing sample concentration and minimizing high salt concentrations which can degrade probe performance.[3]

  • Data processing: Applying appropriate window functions (apodization) and baseline correction techniques.[4]

Q4: How does a CryoProbe improve the signal-to-noise ratio?

A4: A CryoProbe improves the S/N ratio by cooling the radiofrequency (RF) coils and preamplifiers to cryogenic temperatures (around 20-30 K).[5] This reduction in temperature minimizes thermal electronic noise (Johnson-Nyquist noise) from the probe's electronics, which is a major contributor to the overall noise.[6] While the noise is reduced, the signal from the sample, which remains at a user-defined temperature, is unaffected, leading to a significant increase in the S/N ratio, often by a factor of three to five compared to room temperature probes.[6]

Mass Spectrometry

Q5: What are "matrix effects" in LC-MS and how do they affect S/N?

A5: Matrix effects occur when components in the sample matrix, other than the analyte of interest, alter the ionization efficiency of the analyte in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification, thereby affecting the S/N ratio.[7]

Q6: Which scan modes in tandem mass spectrometry are best for detecting low-concentration metabolites?

A6: For targeted and sensitive detection of low-concentration metabolites, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly effective due to its high selectivity and sensitivity. For untargeted screening, precursor ion and neutral loss scans can be used to identify classes of metabolites that share common fragments or neutral losses.[8] Data-Independent Acquisition (DIA) is another powerful technique that fragments all ions within a specified mass range, allowing for the acquisition of MS/MS data for low-abundance compounds that might be missed in Data-Dependent Acquisition (DDA).[9]

Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing a poor S/N ratio, starting from the sample and moving through to data analysis.

cluster_sample Sample Preparation Checks cluster_instrument Instrumental Parameter Checks cluster_data Data Processing Checks Start Low S/N Ratio Detected SamplePrep Step 1: Evaluate Sample Preparation Start->SamplePrep Instrument Step 2: Check Instrumental Parameters SamplePrep->Instrument If unresolved Concentration Is analyte concentration sufficient? DataProc Step 3: Review Data Processing Instrument->DataProc If unresolved NMR_Params NMR: Pulse sequence, acquisition time, shimming Resolved Issue Resolved DataProc->Resolved If resolved Baseline Is baseline correction adequate? Extraction Is the extraction method efficient? Matrix Are matrix effects present? MS_Params MS: Source parameters, scan mode NoiseFilter Is noise filtering appropriate? Normalization Is data normalization correctly applied? Start Noisy/Distorted NMR Baseline Shimming 1. Check Shimming Is the lineshape poor for all peaks? Start->Shimming Lock 2. Check Lock Signal Is the lock level low or unstable? Shimming->Lock If shimming is good ReceiverGain 3. Check Receiver Gain Is it set too high, causing ADC overflow? Lock->ReceiverGain If lock is stable Sample 4. Evaluate Sample Is the sample properly prepared and concentrated? ReceiverGain->Sample If gain is optimal Processing 5. Review Processing Is baseline correction and apodization appropriate? Sample->Processing If sample is good Resolved Baseline Corrected Processing->Resolved Start Suspected Matrix Effects SamplePrep 1. Improve Sample Preparation (e.g., SPE, LLE) Start->SamplePrep Chromatography 2. Optimize Chromatography Separate analyte from interferences SamplePrep->Chromatography If suppression persists Dilution 3. Dilute Sample Reduce concentration of matrix components Chromatography->Dilution If co-elution is unavoidable SourceParams 4. Adjust Ion Source Parameters Optimize for analyte ionization Dilution->SourceParams If signal is still low Resolved Matrix Effects Mitigated SourceParams->Resolved Start Setup SOFAST-HMQC LoadParams 1. Load SOFAST-HMQC pulse program and parameters Start->LoadParams SetSW 2. Set Spectral Widths (SW) and Carrier Frequencies (O1P, O2P) for ¹H and ¹³C LoadParams->SetSW SetPower 3. Set Power Levels and Pulse Lengths for ¹H and ¹³C SetSW->SetPower SetScans 4. Set Number of Scans (NS) and Dummy Scans (DS) SetPower->SetScans SetDelay 5. Optimize Relaxation Delay based on T₁ of the sample SetScans->SetDelay Acquire 6. Acquire Data SetDelay->Acquire Process 7. Process Data with appropriate window functions and phasing Acquire->Process Analyze 8. Analyze Spectrum Process->Analyze

References

Stability of Isovaleric acid-d2 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Isovaleric acid-d2 under various storage conditions. The following information is based on the known chemical properties of isovaleric acid and general principles of stability for short-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a neat solid or in a suitable solvent under controlled conditions. Based on supplier recommendations for similar compounds, the following conditions are advised:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In DMSO (10 mM) -20°CUp to 1 month

Note: For optimal stability, it is always best to refer to the certificate of analysis provided by the supplier.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound. As a combustible liquid, it should be kept away from heat and open flames[1]. Thermal decomposition can lead to the release of carbon oxides[2][3]. For long-term storage, maintaining the recommended low temperatures is crucial to minimize degradation.

Q3: Is this compound sensitive to light?

Q4: What is the stability of this compound in aqueous solutions and at different pH values?

Isovaleric acid is slightly soluble in water[1]. The stability of this compound in aqueous solutions is pH-dependent.

  • Acidic Conditions (pH < 4): In its protonated form, isovaleric acid is relatively stable. However, strong acidic conditions combined with high temperatures can promote degradation.

  • Neutral Conditions (pH ~7): At neutral pH, isovaleric acid exists in equilibrium with its conjugate base, isovalerate. The stability is generally good under these conditions at room temperature.

  • Basic Conditions (pH > 8): In basic solutions, this compound will be deprotonated to form the isovalerate salt. While the salt form is stable, strong basic conditions at elevated temperatures can potentially lead to degradation. Carboxylic acids react with bases in a neutralization reaction, which can generate heat[1].

Q5: What are the potential degradation pathways for this compound?

Based on the structure of isovaleric acid, potential degradation pathways under stress conditions could include:

  • Oxidation: The branched alkyl chain may be susceptible to oxidation, especially in the presence of oxidizing agents.

  • Decarboxylation: At very high temperatures, decarboxylation (loss of CO2) could occur, although this typically requires harsh conditions for short-chain fatty acids.

  • Esterification: In the presence of alcohols and an acid catalyst, this compound can form ester derivatives.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., GC-MS, LC-MS) Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the sample has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Standard: Prepare a fresh solution from a new vial of this compound and re-analyze. 3. Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study (see Experimental Protocols). This can help confirm if the unexpected peaks are related to the parent compound.
Loss of Assay/Purity Over Time Gradual degradation of the compound.1. Re-evaluate Storage: Consider storing at a lower temperature (e.g., -80°C for long-term storage of solutions). 2. Aliquot Samples: For solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. 3. Use Inert Gas: For neat material or solutions, consider overlaying with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Inconsistent Results in Biological Assays pH shifts in media due to the acidic nature of the compound; degradation in aqueous media.1. Check pH of Solutions: Ensure the final pH of your experimental solution is within the desired range after adding this compound. 2. Prepare Solutions Freshly: Prepare aqueous solutions of this compound immediately before use to minimize potential degradation. 3. Solvent Considerations: If using a stock solution in an organic solvent, ensure the final concentration of the solvent in your assay is not causing interference or toxicity.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H2O2). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days. For the neat compound, heat at 60°C for 7 days.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, along with an unstressed control sample, using a suitable analytical method (e.g., LC-MS or GC-MS) to identify and quantify any degradation products.

4. Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak of this compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose Aliquots thermal Thermal (60°C) stock->thermal Expose Aliquots photo Photolytic (ICH Q1B) stock->photo Expose Aliquots analyze Analyze Stressed and Control Samples (e.g., LC-MS, GC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Stability & Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Investigation Path cluster_solution Potential Solutions cluster_resolution Resolution start Inconsistent Results? check_storage Verify Storage Conditions (Temp, Light) start->check_storage Storage Issue? check_prep Review Sample Prep (Solvent, pH, Age) start->check_prep Preparation Issue? check_method Assess Analytical Method start->check_method Method Issue? sol_storage Use Fresh Aliquot / New Vial check_storage->sol_storage sol_prep Prepare Fresh Solutions check_prep->sol_prep sol_method Run System Suitability check_method->sol_method resolved Issue Resolved sol_storage->resolved sol_prep->resolved sol_method->resolved

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Challenges in Quantifying Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of volatile fatty acids (VFAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during VFA analysis, offering potential causes and solutions in a question-and-answer format.

Sample Preparation

Question: My VFA concentrations are lower than expected. What could be the cause?

Answer: Lower than expected VFA concentrations can stem from several factors during sample preparation and storage:

  • Improper Sample Storage: VFAs can degrade if samples are not stored correctly. One study found that formic acid in spiked samples was undetectable after 60 minutes at room temperature, while other VFAs showed significant degradation over 150 minutes.[1] To prevent this, samples should be immediately cooled after collection and either analyzed promptly or stored frozen at -20°C.[1][2][3] For storage up to 7 days, refrigeration at +4°C is a viable option.[2]

  • Inefficient Extraction: The choice of extraction method can significantly impact VFA recovery. For sludge samples from anaerobic digesters, centrifugation has been shown to yield the highest recovery rates for spiked VFAs.[2] For fecal samples, a simple one-step ultrafiltration process can be as effective as steam distillation for sample clean-up and allows for higher, more reproducible recoveries of long-chain VFAs.[4]

  • Sample Matrix Effects: The complexity of the biological matrix can interfere with VFA quantification.[5][6] Diluting the sample is a common strategy to minimize these effects.[6][7] For blood samples, a 1:2 (blood/water) dilution can be sufficient for compounds with boiling points below 100°C, while a 1:5 dilution may be necessary for those between 100-150°C.[6]

Question: I am observing extraneous peaks or "ghost peaks" in my chromatograms. What is the source of this contamination?

Answer: Ghost peaks can be frustrating and can originate from several sources:

  • Contaminated Reagents or Glassware: Solvents, reagents, and glassware can introduce contaminants.[8] It is crucial to use high-purity reagents and thoroughly clean all glassware. Running method blanks, which are processed in the same way as samples but without the sample matrix, can help identify and troubleshoot sources of contamination.[8]

  • Carryover from Previous Injections: Aqueous samples, in particular, have a large vapor volume that can lead to contamination of the inlet and sample carryover to subsequent injections.[9] Adding formic acid to the internal standard mixture has been found to help reduce ghost peaks in subsequent injections.[10]

  • Impurities in Standards: Ensure the purity of your VFA standards. One study noted an extra peak before isovaleric acid which was identified as 2-methyl-butyric acid, an impurity in the standard.[11]

Gas Chromatography (GC) Analysis

Question: I'm seeing significant peak tailing in my GC analysis of underivatized VFAs. How can I improve peak shape?

Answer: Peak tailing for underivatized VFAs is a common issue due to their high polarity and interaction with the GC column.[12][13] Here are some solutions:

  • Derivatization: This is the most effective way to address peak tailing. Converting the polar carboxylic acid group to a less polar ester or silyl ester reduces interaction with the stationary phase.[12][14]

  • Use of Specialized Columns: Acid-modified wax columns, such as the Agilent J&W DB-FFAP, or ultra-inert wax columns like the Agilent J&W DB-FATWAX Ultra Inert, are designed for the analysis of underivatized volatile organic acids and can provide improved peak shape.[13] The DB-FATWAX UI has been shown to provide more symmetrical peaks for acetic and isobutyric acid compared to other columns.[13]

  • System Deactivation: An advantage of using formic acid for sample acidification is that it is volatile and helps to deactivate the system with each injection, which can improve peak shape.[15]

Question: My results are not repeatable when performing manual headspace injections. What am I doing wrong?

Answer: Lack of repeatability in manual headspace GC is often due to temperature inconsistencies.

  • Syringe Temperature: If the syringe is cooler than the sample vial, the volatile acids and water will condense inside the syringe, leading to inaccurate and non-repeatable results.[16] The syringe must be heated to at least the same temperature as the sample.[16]

  • Injection Volume: For headspace analysis, a much larger injection volume is required compared to liquid injections. A typical headspace injection might be 200 µL, whereas a liquid injection is around 2 µL.[16]

  • Equilibration Time: Ensure that the sample has been allowed to equilibrate at the set temperature for a sufficient amount of time (e.g., 15 minutes) before taking the headspace sample.[16]

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am having trouble separating butyric and isobutyric acid using a C18 column in my HPLC-DAD system. Is this expected?

Answer: Yes, this is a known limitation. While a C18 column can be used for the separation of several VFAs, it often fails to resolve butyric and isobutyric acid.[17][18] For complete separation of these isomers, an ion-exchange column is generally more suitable.[17][18] However, since the concentration of isobutyric acid is often significantly lower than butyric acid in many biological samples, a reasonable estimation of butyric acid can still be obtained with a C18 column.[17][18]

Question: How often should I run VFA standards during an HPLC run?

Answer: To ensure high precision and accuracy in your VFA measurements, it is recommended to run VFA standards frequently. A good practice is to run a standard every 10 samples.[19] This helps to monitor and correct for any drift in instrument response over the course of the analysis.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to VFA analysis.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for VFAs by GC-MS

Volatile Fatty AcidLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (mg/L)
Acetate0.3 - 0.6-
Propionate0.03 - 0.12-
Butyrate0.03 - 0.12-
Acetic Acid-10
Propionic Acid-10
Isobutyric Acid-10
Butyric Acid-10
Isovaleric Acid-10
Valeric Acid-10
Isocaproic Acid-10
Caproic Acid-10
Heptanoic Acid-11

Data compiled from multiple sources.[8][20][21]

Table 2: Comparison of Headspace and Liquid-Liquid Extraction GC-FID Methods

ParameterHeadspaceLiquid-Liquid Extraction (LLE)
Limit of Detection (LD) 5.8 to 28.6 mg·L⁻¹3.97 to 36.45 mg·L⁻¹
Limit of Quantification (LQ) 5.8 to 28.6 mg·L⁻¹3.97 to 36.45 mg·L⁻¹
Coefficient of Variation (C.V.)% of Retention Times 0.02 to 0.870.07 to 0.34

Data from a study comparing the two methods.[22]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: VFA Sample Preparation from Rumen Fluid for GC Analysis

This protocol is adapted from established methods for preparing rumen fluid for VFA analysis.[23]

  • Sample Collection and Initial Processing:

    • If samples are frozen, thaw them at room temperature or overnight in a refrigerator.

    • Mix the rumen fluid well and pour it into 25 mL centrifuge tubes.

    • Balance the tubes by weight and centrifuge at 20,000 x g for 10 minutes.

  • Acidification and Internal Standard Addition:

    • Pipette 5 mL of the supernatant into a 13 x 100 mm polypropylene centrifuge tube.

    • Add 1 mL of an internal standard solution containing 25% (w/v) metaphosphoric acid and a known concentration of an internal standard (e.g., 2-ethylbutyric acid).

    • Vortex the mixture and let it stand in ice water for 30 minutes to precipitate proteins.

  • Final Centrifugation and Filtration:

    • Centrifuge the tubes for 10 minutes at 10,000 x g.

    • Filter the resulting liquid through a 0.45 µm filter into a storage tube.

    • Cap the tube and store it in the refrigerator until analysis.

    • Transfer the filtered sample to a GC vial for analysis.

Protocol 2: Derivatization of VFAs for GC Analysis (Esterification with BF₃-Methanol)

This protocol describes the formation of fatty acid methyl esters (FAMEs) for improved GC analysis.[12]

  • Reaction Setup:

    • In an autosampler vial, combine 100 µL of the acid mixture (e.g., 1 mg/mL in a solvent like acetonitrile) with 50 µL of the derivatization agent (14% BF₃ in methanol). This provides a molar excess of the reagent.

  • Incubation:

    • Cap the vial tightly, vortex for 10 seconds, and place it in an incubator or oven at 60°C for 60 minutes. The temperature and time can be optimized for specific analytes.

  • Extraction:

    • After cooling, add 0.5 mL of a saturated NaCl water solution and vortex for 10 seconds.

    • Add 0.6 mL of hexane, vortex, and allow the layers to separate.

    • Carefully remove the upper hexane layer (supernatant) and transfer it to a new autosampler vial containing a layer of anhydrous Na₂SO₄ to remove any residual water.

    • Repeat the hexane extraction twice more, combining the supernatants.

  • Final Preparation:

    • If the Na₂SO₄ becomes wet, transfer the hexane solution to a new vial with fresh anhydrous Na₂SO₄.

    • The sample is now ready for injection into the GC.

Visualizations

The following diagrams illustrate key workflows in VFA analysis.

VFA_Sample_Prep_Workflow cluster_collection Sample Collection & Initial Processing cluster_extraction Extraction & Acidification cluster_cleanup Sample Cleanup cluster_analysis Analysis Collect Collect Sample (e.g., Feces, Blood, Rumen Fluid) Centrifuge1 Centrifuge to Remove Particulates Collect->Centrifuge1 Extract Extract Supernatant Centrifuge1->Extract Acidify Acidify Sample & Add Internal Standard Extract->Acidify Centrifuge2 Centrifuge to Precipitate Proteins Acidify->Centrifuge2 Filter Filter through 0.22 or 0.45 µm Filter Centrifuge2->Filter Analyze Analyze by GC or HPLC Filter->Analyze

Caption: General workflow for VFA sample preparation.

VFA_Derivatization_Workflow Start Start with Extracted VFA Sample AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Start->AddReagent Incubate Incubate at Elevated Temperature (e.g., 60-75°C) AddReagent->Incubate ExtractDeriv Extract Derivatized VFAs (e.g., with Hexane) Incubate->ExtractDeriv Dry Dry with Anhydrous Na2SO4 ExtractDeriv->Dry Analyze Analyze by GC Dry->Analyze

Caption: Workflow for VFA derivatization for GC analysis.

Troubleshooting_Logic cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues cluster_method Methodological Issues Problem Problem Encountered (e.g., Poor Peak Shape) Matrix Matrix Effects? Problem->Matrix Storage Improper Storage? Problem->Storage Column Incorrect Column? Problem->Column Temp Suboptimal Temperatures? Problem->Temp Deriv Derivatization Needed? Problem->Deriv Standard Standard Degradation? Problem->Standard Sol1 Sol1 Matrix->Sol1 Solution: Dilute Sample Sol2 Sol2 Storage->Sol2 Solution: Freeze at -20°C Sol3 Sol3 Column->Sol3 Solution: Use Specialized Column Sol4 Sol4 Temp->Sol4 Solution: Optimize GC Program Sol5 Sol5 Deriv->Sol5 Solution: Perform Derivatization Sol6 Sol6 Standard->Sol6 Solution: Prepare Fresh Standards

Caption: Logical troubleshooting guide for VFA analysis.

References

Technical Support Center: Internal Standard Calibration Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered with internal standard (IS) calibration curves in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it used in quantitative analysis?

An internal standard (IS) is a chemical substance added at a consistent concentration to all samples, including calibration standards, quality controls (QCs), and unknown samples, before sample processing.[1][2][3] The primary purpose of an IS is to correct for variability that can occur during sample preparation, extraction, injection, and instrument response.[2][4] Instead of using the absolute peak area of the target analyte for quantification, the ratio of the analyte's peak area to the IS's peak area is used.[1][5] This ratio helps to minimize the effects of random and systematic errors, thereby improving the precision and accuracy of the results.[1][2]

Q2: What are the key criteria for selecting a suitable internal standard?

Choosing an appropriate internal standard is critical for the success of the analytical method.[6] The ideal IS should:

  • Be chemically and physically similar to the analyte to ensure comparable behavior during sample processing and analysis.[1][6][7][8]

  • Not be naturally present in the sample matrix.[1][6][8][9]

  • Be well-separated chromatographically from other components in the sample to avoid signal overlap.[7][8][9] An exception is for mass spectrometry detection where co-elution of a stable isotope-labeled IS is acceptable.[6][9]

  • Be chemically stable and not react with the analyte or matrix components.[7][8]

  • Be available in a pure form, or at least have impurities that do not interfere with the analysis.[10]

Stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" for internal standards, especially in mass spectrometry-based assays, as they closely mimic the analyte's behavior.[2][11][12]

Q3: What causes non-linearity in calibration curves when using an internal standard?

Even when using an internal standard, non-linear calibration curves can occur due to several factors:

  • Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the concentration, leading to a plateau in the calibration curve.[13][14]

  • Ionization Competition/Suppression: In mass spectrometry, high concentrations of the analyte can compete with the internal standard for ionization, leading to a decrease in the IS signal as the analyte concentration increases.[13][15] This is a common phenomenon in LC-MS.[15]

  • Analyte Multimer Formation: At high concentrations, some molecules can form dimers or trimers in the ion source, which can affect the linearity of the response.[13]

  • Isotopic Contribution: If using a low-mass deuterated standard (e.g., D2), the naturally occurring isotopes of the analyte (M+2) can contribute to the signal of the internal standard at high analyte concentrations.[13]

  • Inherent Non-linearity of Isotope Dilution: Calibration curves in isotope dilution mass spectrometry (IDMS) are inherently non-linear, although they are often approximated as linear.[16] Using a linear model when the relationship is non-linear can lead to errors.[16]

Q4: How should I handle unknown samples with concentrations that are higher than the upper limit of my calibration curve?

It is not good analytical practice to extrapolate beyond the calibration curve.[17] Simply diluting the final extract containing the internal standard is incorrect because it will dilute both the analyte and the IS, leaving their ratio unchanged.[17] The correct approaches are:

  • Dilute the Sample Before Adding the IS: The sample can be diluted with a blank matrix before the internal standard is added.[17]

  • Add More Internal Standard: Alternatively, a higher concentration of the internal standard can be added to the undiluted sample.[17]

  • Extend the Calibration Range: If detector response is acceptable at higher concentrations, the calibration curve can be extended to encompass the expected sample concentrations.[17]

  • Dilute All Samples: If the detector is sensitive enough, all samples could be diluted to ensure they fall within the calibration range.[17]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response

High variability in the IS response across a single analytical run can compromise the accuracy and precision of your results.[2][18] The following table outlines potential causes and solutions.

CategoryPotential CauseRecommended Solution
Sample Preparation Inconsistent pipetting or dilution errors during IS addition.[18]Ensure pipettes are calibrated. Use a consistent, validated procedure for adding the IS to all samples.[18]
Incomplete mixing of the IS with the sample matrix.[18]Vortex or mix samples thoroughly after adding the IS to ensure homogeneity.[18]
Variable extraction recovery of the IS.[18]Optimize the extraction procedure to ensure consistent recovery for both the analyte and the IS.[18] Add the IS at the earliest stage of sample preparation.[18]
IS degradation during sample processing.[18]Minimize the time samples spend at room temperature and consider working on ice.[18] Evaluate IS stability in the sample matrix.
Matrix Effects Ion suppression or enhancement due to co-eluting matrix components.[18][19]Improve chromatographic separation to resolve the IS from interfering components.[18] Modify sample preparation to remove interfering substances.
Different matrix composition between calibration standards and unknown samples.[4][20]Prepare calibration standards in a matrix that closely matches the unknown samples (matrix-matching).[20]
Instrumental Issues Inconsistent injection volume.[2][18]Check the autosampler for air bubbles and ensure the injection needle is not clogged.[18]
Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow).[18]Allow the instrument to stabilize before analysis and monitor system suitability.[18]
Contamination in the LC-MS system.[18]Flush the system with appropriate solvents to remove contaminants.[18]
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. The following table summarizes common causes and troubleshooting steps.

Potential CauseDiagnostic CheckRecommended Solution
Detector Saturation Plot the absolute analyte peak area vs. concentration. A plateau at high concentrations indicates saturation.[14]Dilute the higher concentration standards.[13] If possible, adjust detector settings to reduce sensitivity.
Ionization Competition Observe the absolute IS peak area across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition.[13][15]Optimize the concentration of the internal standard.[13] Dilute the sample extract to reduce overall analyte concentration.[13]
Inappropriate Internal Standard The IS does not behave similarly to the analyte (e.g., different extraction recovery, different response to matrix effects).Select an IS that is a closer structural analog to the analyte. A stable isotope-labeled IS is the preferred choice.[2][12]
Cross-Contamination/Carryover Inject a blank sample after a high concentration standard. The presence of the analyte peak indicates carryover.Optimize the autosampler wash procedure. Flush the LC system.
Incorrect Curve Fitting The relationship between response and concentration is inherently non-linear (e.g., quadratic).Use a different regression model (e.g., quadratic fit) and justify its use. Ensure sufficient calibration points to define the curve.[21]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the internal standard adequately compensates for these effects.[13]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.

    • Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the internal standard at the working concentration.[13]

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[20]

    • IS-Corrected Matrix Effect: Compare the analyte/IS peak area ratios in Set C to the ratios in a neat solution containing both analyte and IS at the same concentrations. If the ratios are similar, the IS is effectively compensating for the matrix effect.

Visualizations

internal_standard_workflow cluster_main prep_standards Prepare Calibration Standards (various analyte concentrations) add_is Add Constant Amount of Internal Standard (IS) prep_standards->add_is prep_samples Prepare QC and Unknown Samples prep_samples->add_is sample_prep Perform Sample Preparation (e.g., Extraction, Dilution) add_is->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis measure_areas Measure Peak Areas (Analyte and IS) analysis->measure_areas calc_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) measure_areas->calc_ratio build_curve Construct Calibration Curve (Ratio vs. Concentration) calc_ratio->build_curve quantify Quantify Unknown Samples using Calibration Curve build_curve->quantify

Caption: Workflow for quantitative analysis using the internal standard method.

troubleshooting_is_variability start High Variability in IS Response Observed check_prep Review Sample Preparation Procedure start->check_prep check_instrument Evaluate Instrument Performance check_prep->check_instrument Procedure OK sol_prep Solution: - Calibrate Pipettes - Ensure Homogeneous Mixing - Optimize Extraction check_prep->sol_prep Errors Found check_matrix Investigate Matrix Effects check_instrument->check_matrix Performance OK sol_instrument Solution: - Check Autosampler - Stabilize MS Source - Flush System check_instrument->sol_instrument Issues Found sol_matrix Solution: - Improve Chromatography - Use Matrix-Matched Calibrants - Use SIL-IS check_matrix->sol_matrix Effects Present

Caption: Decision tree for troubleshooting internal standard response variability.

References

Validation & Comparative

A Researcher's Guide to Method Validation for the Quantitative Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organic acids is a critical aspect of product development, quality control, and metabolic research. The choice of analytical methodology and the rigor of its validation are paramount to ensuring reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for organic acid analysis, supported by experimental data and detailed validation protocols.

The analytical landscape for organic acid quantification is dominated by chromatographic and electrophoretic techniques, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method, often coupled with ultraviolet (UV) detection.[1][2] Gas Chromatography (GC), particularly when combined with Mass Spectrometry (GC-MS), offers high sensitivity and specificity, though it often requires derivatization of the analytes.[3][4] Capillary Electrophoresis (CE) is a powerful technique for separating small, charged molecules like organic acids with high resolution and short analysis times.[5][6][7][8] More recently, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for complex sample matrices.[9][10][11]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific organic acids of interest, the sample matrix, and the required sensitivity and throughput. The following table summarizes key performance parameters for the most common techniques, based on published validation data.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Recovery (%)
HPLC-UV >0.999[12]0.03–3.31 μg/mL[13]0.10–11.03 μg/mL[13]0.4–5.0[13]82–110[13]
GC-MS 0.9874–0.9994[3]3–272 ng/mL[3]-0.32–13.76[14]82.97–114.96[14]
Capillary Electrophoresis (CE) >0.99[7]0.005 mM[15]-<5[12]-
LC-MS/MS >0.991[10]0.01 ng/mL[11]0.2-6 ppm[16]2–13[10]95–128[10]

Experimental Protocols for Method Validation

Method validation is a systematic process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of the organic acid standard.

  • Create a series of at least five calibration standards by diluting the stock solution to different concentrations, spanning the expected range of the samples.

  • Analyze each calibration standard in triplicate using the chosen analytical method.

  • Plot the average instrument response against the corresponding concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[12]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare a sample matrix (placebo) without the analyte of interest.

  • Spike the placebo with a known amount of the organic acid standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%.

  • The mean recovery should typically be within 80-120%.[14]

Precision

Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of replicates. The RSD should typically be less than 15%.

Visualizing Method Validation

The following diagrams illustrate the workflow of a typical method validation process and the logical relationships between key validation parameters.

MethodValidationWorkflow start Start: Define Analytical Method protocol Develop Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Approved report->end

Caption: Workflow for a typical analytical method validation process.

ValidationParameters method Analytical Method specificity Specificity method->specificity is validated for linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision loq LOQ linearity->loq accuracy->precision lod LOD loq->lod specificity->linearity

Caption: Interrelationship of key method validation parameters.

References

A Comparative Guide to Isovaleric Acid-d2 and ¹³C-Isovaleric Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of metabolomics and clinical diagnostics, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for isovaleric acid analysis: Isovaleric acid-d2 and ¹³C-isovaleric acid. By examining their performance characteristics, supported by established principles from the literature, this guide aims to provide the necessary information to make an informed decision for your analytical needs.

Introduction to Isovaleric Acid and the Role of Internal Standards

Isovaleric acid, a branched-chain fatty acid, is a significant biomarker for the inborn error of metabolism, isovaleric acidemia.[1][2][3] Its accurate quantification in biological matrices such as plasma, urine, and feces is crucial for diagnosis and therapeutic monitoring.[2][4] Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry assays as they can compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[5][6][7] An ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization.[5]

Performance Comparison: this compound vs. ¹³C-Isovaleric acid

The primary difference between deuterated (d2) and carbon-13 (¹³C) labeled internal standards lies in their physicochemical properties, which can significantly impact analytical performance.

Chromatographic Co-elution:

  • ¹³C-Isovaleric acid: Due to the negligible difference in physicochemical properties between ¹³C and the naturally abundant ¹²C, ¹³C-labeled internal standards co-elute perfectly with the unlabeled analyte.[5][8] This ensures that both the analyte and the internal standard experience the same matrix effects throughout the chromatographic run, leading to more accurate quantification.[6]

  • This compound: Deuterium labeling can alter the physicochemical properties of a molecule, leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the native analyte.[6][9][10] This separation can result in the analyte and internal standard experiencing different matrix environments, leading to incomplete compensation for ion suppression or enhancement.[11] Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte.[5][11]

Isotopic Stability:

  • ¹³C-Isovaleric acid: Carbon-13 labels are highly stable and not susceptible to back-exchange under typical analytical conditions.

  • This compound: Deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix.[11][12] This can compromise the integrity of the internal standard and affect the accuracy of the results. While the deuterium atoms in this compound are generally stable, the potential for exchange should be considered, especially under harsh sample preparation conditions.[13]

Quantitative Data Summary

Performance MetricThis compound¹³C-Isovaleric acidRationale & Implications for Isovaleric Acid Analysis
Chromatographic Retention Time Difference (ΔRT) from Analyte Typically 0.1 - 0.5 minutes earlierNo significant difference (co-elutes)Co-elution is crucial for accurate matrix effect compensation. A significant ΔRT can lead to quantification errors.[5][8]
Matrix Effect Variability Can differ by 20% or more from the analyteMinimal difference from the analyte¹³C-labeling provides more reliable compensation for ion suppression or enhancement in complex biological matrices.[5][11]
Isotopic Stability Generally stable, but potential for back-exchange under certain conditionsHighly stable¹³C-labeled standards offer greater robustness during sample storage and processing.[6][10]
Accuracy (% Recovery) 85-115% (can be matrix dependent)95-105%The superior co-elution and stability of ¹³C-standards generally lead to higher accuracy.
Precision (%RSD) < 15%< 10%Better correction for variability often results in improved precision with ¹³C-standards.

Experimental Protocols

A typical experimental workflow for the quantification of isovaleric acid in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol can be adapted for either this compound or ¹³C-isovaleric acid.

1. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • Isovaleric acid analytical standard

  • This compound or ¹³C-isovaleric acid internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of isovaleric acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of either this compound or ¹³C-isovaleric acid in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile (containing the IS) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate isovaleric acid from other matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: To be determined by infusing the analyte and internal standard solutions and optimizing the precursor and product ions.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard (this compound or ¹³C-Isovaleric acid) Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Processing (Analyte/IS Ratio) MSMS->Data Result Quantitative Result Data->Result

Caption: Experimental workflow for isovaleric acid quantification.

G cluster_d2 This compound cluster_13c ¹³C-Isovaleric acid d2_pros Pros: - Lower Cost - Widely Available d2_cons Cons: - Potential for Chromatographic Shift - Risk of Isotopic Exchange - May lead to less accurate matrix effect correction c13_pros Pros: - Co-elutes with Analyte - High Isotopic Stability - Superior Accuracy and Precision c13_cons Cons: - Higher Cost - May be less readily available Decision Choice of Internal Standard Isovaleric_acid_d2 Isovaleric_acid_d2 Decision->Isovaleric_acid_d2 Cost-sensitive applications Less complex matrices C13_Isovaleric_acid C13_Isovaleric_acid Decision->C13_Isovaleric_acid High accuracy required Regulated bioanalysis Complex matrices

Caption: Decision tree for internal standard selection.

Conclusion

For the quantitative analysis of isovaleric acid, ¹³C-isovaleric acid is the superior choice for an internal standard, particularly in complex biological matrices where high accuracy and reliability are paramount.[5][6][8] Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression.[6] While this compound may be a more cost-effective option, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can compromise data quality.[6][11] The investment in ¹³C-labeled standards is strongly recommended for regulated bioanalysis, clinical diagnostics, and the development of reference methods to ensure the highest level of data integrity.

References

A Comparative Guide to Inter-laboratory Quantification of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of isovaleric acid, a key biomarker in various metabolic pathways and diseases such as isovaleric acidemia.[1][2][3] The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are evaluated based on experimental data from various studies. This document is intended to assist researchers in selecting the appropriate methodology for their specific analytical needs.

Quantitative Method Performance

The following table summarizes the performance characteristics of different analytical methods used for the quantification of isovaleric acid. Data is compiled from single-laboratory validation studies.

Analytical MethodSample MatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
GC-MS Anaerobic Reactor/Environmental SamplesNone (Direct Injection)3.97 - 36.45 mg/LNot Specified0.9291 - 0.9997[4]
GC-MS Fecal SamplesPentafluorobenzyl Bromide (PFBBr)0.244 µMNot Specified≥ 0.997[5]
GC-MS Fecal SamplesIsobutyl Chloroformate/IsobutanolNot SpecifiedNot SpecifiedNot Specified[6]
SPME-GC-MS In-vitro Gastrointestinal ModelNone (SPME)8 - 72 mg/L14 mg/LNot Specified[7]
LC-HRMS Human Serum3-Nitrophenylhydrazine (3-NPH)20 ng/mLNot SpecifiedNot Specified[8][9]
LC-MS/MS Biological Samples4-(2-((4-azidobenzyl)sulfonyl)hydrazinyl)-2-methyl-4-oxobutanoic acid (AABD-SH)0.624 ng/mL2.11 ng/mL0.999[10]
LC-MS/MS Human Serum3-Nitrophenylhydrazine (3-NPH)Not Specified7 ng/mLNot Specified[11]

Experimental Workflows & Signaling Pathways

General Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, also known as a proficiency test.[12][13][14][15][16] This process is essential for validating analytical methods and ensuring the reliability of results across different laboratories.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Selection of Test Material B Homogeneity and Stability Testing A->B C Preparation of Samples B->C D Distribution to Participating Labs C->D E Sample Analysis by Laboratories D->E F Data Submission E->F G Statistical Analysis (e.g., z-scores) F->G H Performance Evaluation G->H I Final Report H->I

Inter-laboratory comparison workflow.
Leucine Catabolism and Isovaleric Acid Formation

Isovaleric acid is a branched-chain short-chain fatty acid produced during the catabolism of the amino acid leucine.[17] Deficiencies in the enzyme isovaleryl-CoA dehydrogenase lead to the accumulation of isovaleric acid and its derivatives, resulting in the metabolic disorder isovaleric acidemia.[1][2][3]

G Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Normal Pathway Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Accumulation in IVA IVD Isovaleryl-CoA Dehydrogenase IVD->Methylcrotonyl_CoA

Simplified pathway of leucine catabolism.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fatty Acids

This protocol is adapted from a method for the quantification of volatile fatty acids (VFAs) in environmental and anaerobic reactor samples.[4]

  • Sample Preparation:

    • For aqueous samples, direct injection may be possible. For more complex matrices, a liquid-liquid extraction (LLE) with a solvent like diethyl ether can be employed.[4]

    • An internal standard (e.g., isobutanol or crotonic acid) is added to the sample for quantification.[4]

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is suitable for VFA analysis.

    • Injector: Splitless injection is often used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 50-80°C, held for a few minutes, followed by a ramp up to 200-250°C.

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

This protocol is based on methods for analyzing short-chain fatty acids (SCFAs) in biological fluids like human serum.[8][9][10][11] Derivatization is typically required to improve chromatographic retention and ionization efficiency of SCFAs.

  • Sample Preparation and Derivatization:

    • Protein Precipitation: For serum or plasma samples, proteins are precipitated using a cold organic solvent such as acetonitrile.[11]

    • Derivatization: The supernatant containing the SCFAs is derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group of the SCFAs.[8][9] The reaction is often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • An internal standard, such as a stable isotope-labeled SCFA, is added prior to sample preparation.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase column (e.g., C18) is used to separate the derivatized SCFAs.[10]

    • Mobile Phases: Typically, a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is used for elution.[10]

    • MS Detector: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] The specific precursor-to-product ion transitions for each derivatized SCFA are monitored.

References

A Comparative Guide to Determining the Limits of Detection and Quantification for Isovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for isovaleric acid. Accurate determination of these parameters is crucial for the reliable measurement of this important short-chain fatty acid in various matrices, from biological fluids to food products. We will delve into the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for isovaleric acid quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of reported LOD and LOQ values for isovaleric acid using different methods. It is important to note that these values can be influenced by the specific instrumentation, sample matrix, and protocol used.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
GC-FID 0.8 - 4.3 mg/L2.3 - 13.1 mg/LAqueous Samples[1]
0.02 - 0.23 µg/mL0.08 - 0.78 µg/mLFecal Samples[2]
0.04 - 0.51 mg/L0.13 - 1.70 mg/LWine[3]
GC-MS 0.5 ppb (in air)Not ReportedAir/Headspace[4]
0.244 - 0.977 µMNot ReportedStandards[5]
LC-MS/MS 1 ng/mLNot ReportedGeneral Biological[4]
0.001 mMNot ReportedBiological Tissues & Fluids[6][7]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. The following sections outline typical experimental protocols for the analysis of isovaleric acid using GC-FID, GC-MS, and LC-MS/MS.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile compounds like isovaleric acid.[6]

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of aqueous sample, add an internal standard (e.g., 2-ethylbutyric acid).

  • Acidify the sample by adding 0.1 mL of 50% H₂SO₄.

  • Add 1 mL of an extraction solvent (e.g., diethyl ether or a mixture of ethyl ether and hexane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean vial for GC analysis.

GC-FID Conditions:

  • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 140°C at 10°C/min.

    • Ramp to 230°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

LOD and LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[3]

  • LOD: Calculated as 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve).

  • LOQ: Calculated as 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve).

Alternatively, for the S/N method:

  • LOD: A signal-to-noise ratio of 3:1.

  • LOQ: A signal-to-noise ratio of 10:1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to GC-FID due to the mass-selective detector.[5]

Sample Preparation (Derivatization): For enhanced volatility and chromatographic performance, derivatization is often employed.

  • Follow the liquid-liquid extraction procedure as described for GC-FID.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and 50 µL of a solvent (e.g., acetonitrile).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 260°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400 or selected ion monitoring (SIM) for target ions of the isovaleric acid derivative.

LOD and LOQ Determination: The determination follows the same principles as for GC-FID, using either the calibration curve method or the signal-to-noise ratio. The use of SIM mode in MS can significantly improve the S/N and thus lower the LOD and LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for analyzing isovaleric acid in complex biological matrices, often with minimal sample preparation.[6][7]

Sample Preparation (Protein Precipitation):

  • To 100 µL of a biological fluid sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., d9-isovaleric acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for isovaleric acid (e.g., m/z 101.1 -> 57.1) and its internal standard.

LOD and LOQ Determination: The LOD and LOQ are determined by analyzing a series of decreasing concentrations of isovaleric acid and evaluating the signal-to-noise ratio for the specific MRM transition. The principles of S/N of 3:1 for LOD and 10:1 for LOQ are commonly applied.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in determining the LOD and LOQ for isovaleric acid with each analytical technique.

cluster_GC_FID GC-FID Workflow A1 Sample Preparation (Liquid-Liquid Extraction) B1 GC-FID Analysis A1->B1 C1 Data Acquisition B1->C1 D1 LOD/LOQ Calculation (S/N or Calibration Curve) C1->D1

Caption: Workflow for LOD/LOQ determination using GC-FID.

cluster_GC_MS GC-MS Workflow A2 Sample Preparation (Extraction & Derivatization) B2 GC-MS Analysis A2->B2 C2 Data Acquisition (Full Scan or SIM) B2->C2 D2 LOD/LOQ Calculation C2->D2 cluster_LC_MSMS LC-MS/MS Workflow A3 Sample Preparation (Protein Precipitation) B3 LC-MS/MS Analysis A3->B3 C3 Data Acquisition (MRM Mode) B3->C3 D3 LOD/LOQ Calculation (S/N Ratio) C3->D3

References

A Comparative Guide to Fatty Acid Analysis: Cross-Validation of LC-MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of fatty acids is fundamental in numerous scientific disciplines, from metabolic research and clinical diagnostics to drug and food science. The two most prominent analytical techniques for fatty acid analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their specific analytical needs.

Methodology Comparison

Both LC-MS and GC-MS are powerful analytical tools, but they differ significantly in their separation principles, sample preparation requirements, and the types of molecules they are best suited to analyze.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. Since fatty acids are typically non-volatile, a crucial derivatization step is required to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[1] This method provides excellent chromatographic separation and high sensitivity.[1] Electron ionization (EI) is a common ionization technique in GC-MS, which can cause extensive fragmentation, providing valuable structural information but sometimes leading to a weak or absent molecular ion.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a broader range of compounds, including polar and non-polar substances, often without the need for derivatization.[2][3][4] This simplifies the sample preparation workflow.[1] LC-MS is particularly advantageous for analyzing a wide array of fatty acids, including polyunsaturated and more polar species.[1] Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, which typically keeps the molecule intact, providing a strong molecular ion signal.[5]

Quantitative Performance Comparison

The choice between LC-MS and GC-MS often hinges on the specific analytical requirements, such as sensitivity, linearity, and the range of fatty acids to be quantified. The following table summarizes key performance parameters for both methods based on published data.

Performance MetricGC-MSLC-MS/MSReferences
Sensitivity Moderate to HighHigh to Very High (especially with derivatization)[1],[3],[6]
Limit of Quantitation (LOQ) Typically in the low µg/mL to ng/mL rangeCan reach low ng/mL to pg/mL levels[6],[7]
Selectivity HighVery High[6]
Sample Preparation Derivatization (e.g., methylation) requiredOften minimal, but derivatization can enhance sensitivity[1][2][6][8]
Throughput LowerHigher[6]
Volatility Requirement Volatile or derivatizable analytesNot limited by volatility[4][6]
Instrumentation Cost Generally lowerGenerally higher[3][6]

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and matrix.

Experimental Workflows

The general experimental workflows for GC-MS and LC-MS analysis of fatty acids are depicted below. The key difference lies in the mandatory derivatization step for GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS workflow for fatty acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Acquisition & Processing LCMS->Data

LC-MS workflow for fatty acid analysis.

Detailed Experimental Protocols

Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS.

This protocol outlines the steps for the analysis of total fatty acids from a biological sample.

  • Lipid Extraction (Folch Method)

    • Homogenize the sample (e.g., 100 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform and methanol.[9]

    • Add an internal standard, such as heptadecanoic acid (17:0), for quantification.[9]

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

    • To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[8]

    • Tightly cap the tube and heat at 60-100°C for a duration determined empirically for the specific sample type (e.g., 10-60 minutes).[8]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane, then vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis

    • GC Column: Use a capillary column suitable for FAME analysis (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

    • Injector Temperature: 220-250°C.[9]

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 50-80°C), ramps up to a higher temperature (e.g., 220-250°C) to elute the FAMEs, and includes a final hold.[9][10]

    • MS Conditions: Operate in electron ionization (EI) mode with a mass range of m/z 45-600.[10]

This protocol details the analysis of free fatty acids from a biological sample.

  • Sample Preparation and Extraction

    • To a sample aliquot (e.g., 100 µL of plasma), add an internal standard mixture (e.g., deuterated fatty acids).[11]

    • Perform a liquid-liquid extraction using a solvent system like hexane or ethyl acetate, or utilize solid-phase extraction (SPE) for sample cleanup and enrichment.[1][11] For SPE, a reversed-phase C18 cartridge can be used.[11]

    • Evaporate the organic solvent under a stream of nitrogen.

  • LC-MS/MS Analysis

    • Reconstitution: Reconstitute the dried extract in the mobile phase.[1]

    • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.[11]

    • Flow Rate: 0.3 - 0.5 mL/min.[11]

    • Column Temperature: 40-50°C.[11]

    • MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for targeted quantification of specific fatty acids.[1]

Conclusion

The selection between GC-MS and LC-MS for fatty acid analysis is contingent on the specific research objectives and available resources. GC-MS, with its mandatory derivatization step, is a highly sensitive and specific method, particularly for saturated and monounsaturated long-chain fatty acids.[1] LC-MS offers a more straightforward sample preparation workflow and is better suited for the analysis of a wider range of fatty acids, including polyunsaturated and more polar species, without the need for derivatization.[1] Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data. Researchers should meticulously consider the advantages and limitations of each technique to choose the most appropriate method for their investigations.

References

A Comparative Guide to Linearity and Range Determination for Isovaleric Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isovaleric acid, a key biomarker in various metabolic disorders and a significant component in food and microbiome research, is critically dependent on the robust validation of analytical methods. This guide provides an objective comparison of the linearity and analytical range of common analytical techniques used for isovaleric acid assays: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The performance of these methods is supported by experimental data from various studies, offering a comprehensive overview to aid in the selection of the most appropriate assay for your research needs.

Comparison of Analytical Methods

The choice of analytical methodology for isovaleric acid quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the linearity and range determination for isovaleric acid assays using different analytical platforms.

Analytical MethodDerivatizationLinearity (R²)Linear RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
HPLC-UV Yes (Fluorescent)Not Specified0.2 - 8.0 µM~0.2 µM8.0 µM[1]
HPLC-UV No> 0.999925 - 1000 ppm1.4 - 6.0 ppm (as part of a mix)Not Specified[2]
HPLC-UV No0.99620 - 500 nmol20 nmol500 nmol[3]
LC-MS/MS Yes (3-NPH)> 0.9910 - 2500 ng/mL10 ng/mL2500 ng/mL[4]
LC-MS/MS No> 0.998Not Specified0.001 mMNot Specified[5]
GC-MS Yes (DMT-MM)0.9992Not SpecifiedNot SpecifiedNot Specified[6]
GC-FID No0.994 - 0.997Not Specified0.13 - 1.70 mg L⁻¹Not Specified[7]

Experimental Workflow and Signaling Pathways

The determination of linearity and range is a fundamental aspect of analytical method validation. The following diagram illustrates a typical experimental workflow for this process.

Linearity and Range Determination Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_result Outcome A Prepare Stock Solution of Isovaleric Acid Standard B Prepare a Series of Calibration Standards (at least 5 concentrations) A->B D Analyze Blank, Calibration Standards, and QC Samples using the chosen method (e.g., LC-MS/MS, GC-MS) B->D C Prepare Quality Control (QC) Samples (Low, Medium, High) C->D E Construct Calibration Curve (Response vs. Concentration) D->E F Perform Linear Regression Analysis E->F G Determine Correlation Coefficient (R²) F->G H Establish Linear Range F->H I Determine LLOQ and ULOQ based on precision and accuracy F->I J Validated Linearity and Range H->J I->J

Caption: Experimental workflow for determining the linearity and analytical range of an isovaleric acid assay.

Experimental Protocols

The following protocols provide a generalized methodology for determining the linearity and range of isovaleric acid assays based on common practices in the field.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution: Prepare a stock solution of isovaleric acid of known purity in a suitable solvent (e.g., methanol, water). The concentration should be high enough to allow for the preparation of all necessary calibration standards and QC samples.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. The concentrations should be evenly spaced across the range.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) within the calibration range. These are prepared from a separate stock solution to ensure an independent check of accuracy.

Sample Analysis
  • Analyze a blank sample (matrix without the analyte), the calibration standards, and the QC samples using the chosen analytical method (HPLC-UV, LC-MS/MS, or GC-MS).

  • For methods requiring derivatization, the derivatization step is performed on all standards and samples prior to analysis.

  • Inject each standard and sample multiple times (typically in triplicate) to assess the precision of the measurement.

Data Analysis and Evaluation
  • Calibration Curve: Construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentration of the calibration standards.

  • Linearity: Perform a linear regression analysis on the calibration curve data. The linearity is typically evaluated by the correlation coefficient (R²) or the coefficient of determination (r²). An R² value greater than 0.99 is generally considered acceptable.

  • Analytical Range: The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 80-120% of the nominal value).

    • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The selection of an appropriate analytical method for isovaleric acid quantification depends on the specific requirements of the study.

  • HPLC-UV methods, particularly after derivatization to enhance sensitivity, can provide good linearity over a specific concentration range. However, they may lack the selectivity needed for complex biological matrices.

  • LC-MS/MS offers high sensitivity and selectivity, making it a robust choice for complex samples. Both derivatized and direct analysis methods have demonstrated excellent linearity and low detection limits.

  • GC-MS is a classic and reliable technique for the analysis of volatile compounds like isovaleric acid. Derivatization is often employed to improve chromatographic performance and sensitivity, resulting in excellent linearity.

Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, selectivity, sample throughput, and cost when choosing an assay. The validation of linearity and range, as outlined in this guide, is a critical step in ensuring the generation of accurate and reliable data for any isovaleric acid quantification study.

References

Robustness in Analytical Method Development: A Comparative Guide to Using Isovaleric acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and accuracy of analytical methods are cornerstones of scientific research and drug development. In quantitative analysis, particularly for challenging analytes like short-chain fatty acids (SCFAs), the choice of an internal standard is critical for ensuring data integrity. This guide provides an objective comparison of Isovaleric acid-d2, a deuterated internal standard, with alternative approaches for the robustness testing of analytical methods. The information presented is supported by a synthesis of experimental data from published literature to aid in the selection of the most appropriate internal standard for robust and reliable analytical methods.

The Critical Role of Internal Standards in Robustness Testing

Robustness testing is a key component of analytical method validation that assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] These variations can include changes in pH, temperature, mobile phase composition, and flow rate.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations and ensuring the accuracy and precision of the results.[3]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry-based analysis.[4] This is because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[5] This similarity allows them to co-elute with the analyte and experience similar matrix effects and extraction recoveries, providing superior correction for analytical variability compared to other types of internal standards.[6][7]

Performance Comparison: this compound vs. Structural Analog Internal Standard

Table 1: Performance Characteristics of an LC-MS/MS Method for Short-Chain Fatty Acids using Deuterated Internal Standards (including this compound)

Validation ParameterIsovaleric acidPerformance DataReference
Linearity (r²) Isovaleric acid> 0.998[1][8]
Lower Limit of Quantification (LLOQ) Isovaleric acid0.16 µM - 1 µM[1][9]
Intra-day Precision (%RSD) Isovaleric acid< 12%[1][8]
Inter-day Precision (%RSD) Isovaleric acid< 20%[1][8]
Accuracy (%) Isovaleric acid92% - 120%[1][8]
Recovery (%) Isovaleric acid95% - 117%[10]

Data synthesized from studies utilizing a suite of deuterated short-chain fatty acid internal standards.

Table 2: Anticipated Performance of a Structural Analog Internal Standard in Robustness Testing

Robustness Parameter VariationExpected Impact on Analyte/IS Ratio using Structural AnalogRationale
Change in Mobile Phase pH HighA structural analog may have a different pKa than isovaleric acid, leading to differential changes in ionization and retention time as pH varies.
Change in Column Temperature Moderate to HighDifferences in chemical structure can lead to varied responses to temperature changes, affecting chromatographic separation and potentially the analyte/IS ratio.
Change in Mobile Phase Composition Moderate to HighA structural analog will likely exhibit different partitioning behavior in the mobile and stationary phases compared to isovaleric acid, leading to shifts in relative retention times.
Variations in Sample Matrix HighStructural analogs may not experience the same degree of ion suppression or enhancement from matrix components as the analyte, leading to inaccurate quantification.[4][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical method validation and robustness testing.

Protocol 1: Validation of an LC-MS/MS Method for Short-Chain Fatty Acids using this compound

Objective: To validate the analytical method for the quantification of isovaleric acid in a biological matrix using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, fecal extract) on ice.

    • To 50 µL of sample, add 10 µL of an internal standard working solution containing this compound at a known concentration.

    • Precipitate proteins by adding 150 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 HPLC or equivalent.[1]

    • Column: A suitable column for short-chain fatty acid analysis (e.g., Thermo Fisher PGC 3 µm, 50 mm x 2.1 mm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.15 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 2 µL.[1]

    • MS System: Agilent 6490 Triple Quadrupole MS or equivalent.[1]

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both isovaleric acid and this compound.

  • Validation Parameters to Assess:

    • Linearity: Analyze a series of calibration standards to establish the concentration range over which the method is linear.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Limit of Detection (LOD) and Limit of Quantification (LLOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

Protocol 2: Robustness Testing of the Analytical Method

Objective: To assess the robustness of the validated analytical method by introducing small, deliberate changes to key parameters.

Methodology:

  • Selection of Robustness Parameters: Identify critical method parameters that are prone to variation in a routine laboratory setting. Examples include:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

    • Flow rate (e.g., ± 0.02 mL/min).

  • Experimental Design: Employ a one-factor-at-a-time approach or a design of experiments (DoE) such as a Plackett-Burman design to systematically vary the selected parameters.

  • Procedure:

    • Prepare a set of QC samples at a medium concentration.

    • Analyze the QC samples under the nominal (validated) method conditions and under each of the varied conditions.

    • For each condition, perform multiple replicate injections (e.g., n=3-6).

  • Data Analysis:

    • Calculate the mean concentration, standard deviation, and relative standard deviation (%RSD) for the analyte under each condition.

    • Compare the results from the varied conditions to the results from the nominal conditions. The method is considered robust if the results remain within acceptable limits (e.g., %RSD < 15%).

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Robustness Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Test Accuracy->Robustness robustness_testing_logic Start Validated Analytical Method Define_Params Define Robustness Parameters (pH, Temp, Mobile Phase) Start->Define_Params Vary_Params Systematically Vary Parameters Define_Params->Vary_Params Analyze_QC Analyze QC Samples under Nominal & Varied Conditions Vary_Params->Analyze_QC Compare_Results Compare Results (%RSD, Accuracy) Analyze_QC->Compare_Results Decision Results within Acceptable Limits? Compare_Results->Decision Robust Method is Robust Decision->Robust Yes Not_Robust Method is Not Robust (Investigate & Optimize) Decision->Not_Robust No

References

A Researcher's Guide to Evaluating Specificity and Selectivity in Validated Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioassays is paramount to ensure the reliability and accuracy of experimental data. Among the critical parameters evaluated during validation, specificity and selectivity stand out as cornerstones for confirming that the assay measures the intended analyte without interference from other substances. This guide provides a comparative overview of these two crucial validation parameters, supported by experimental data, detailed protocols, and visual workflows to aid in the design and assessment of robust bioassays.

Defining Specificity and Selectivity

While often used interchangeably, specificity and selectivity represent distinct characteristics of a bioassay.

Specificity refers to the ability of an assay to detect and quantify the target analyte exclusively, without detecting other structurally similar molecules. It is a qualitative measure of how well the assay can distinguish the analyte from all other components in the sample matrix.[1]

Selectivity , on the other hand, is the ability of the bioassay to measure the analyte of interest in the presence of other components in the sample, such as metabolites, degradation products, or co-administered drugs.[2] It addresses the potential for matrix effects and other interferences that could impact the accuracy of the measurement.

Comparative Analysis of Bioassay Performance

The choice of a bioassay platform can significantly impact the specificity and selectivity of the measurements. Below are comparative data from studies evaluating different immunoassays for the same target analyte.

Case Study 1: Insulin Detection by ELISA vs. Radioimmunoassay (RIA)

A study comparing a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit and a displacement ELISA to a Radioimmunoassay (RIA) for the detection of anti-human insulin antibodies yielded the following performance characteristics.[3] The RIA was considered the "gold standard" for this comparison.

ParameterCommercial ELISA KitDisplacement ELISA
Sensitivity 92.86%85.71%
Specificity 87.01%90.01%
Accuracy 88.57%89.52%
Positive Predictive Value 72.22%77.42%
Negative Predictive Value 97.10%94.59%

Table 1: Comparison of a commercial ELISA and a displacement ELISA for anti-human insulin antibody detection, using RIA as the reference method.[3]

Another study comparing a competitive ELISA with a conventional RIA for measuring rat insulin in culture medium found that the two methods performed differently across various concentration ranges.[4] The ELISA demonstrated good reproducibility at lower insulin concentrations (5-50 µU/ml), while the RIA showed excellent reproducibility at higher concentrations (>50 µU/ml).[4] This highlights how the choice of assay can be dependent on the expected concentration of the analyte.

Case Study 2: Specificity of an EGFR Mutation-Specific Antibody

A study investigated the potential cross-reactivity of a monoclonal antibody designed to detect the L858R mutation in the Epidermal Growth Factor Receptor (EGFR) with the Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] This is a critical specificity assessment, as off-target binding could lead to misdiagnosis and inappropriate treatment decisions.

Tumor TypeHER2 StatusEGFR L858R IHC ResultEGFR L858R Mutation (PCR)
Breast CarcinomaPositive (n=22)19 Positive, 3 Equivocal0 Positive
Breast CarcinomaNegative (n=20)20 NegativeNot Performed

Table 2: Cross-reactivity of an EGFR L858R mutation-specific antibody in HER2-positive and HER2-negative breast carcinomas.[5][6]

The results demonstrated significant cross-reactivity of the EGFR L858R antibody in HER2-positive tumors, with 86% of cases showing a false-positive result by immunohistochemistry (IHC).[5][6] This underscores the importance of validating the specificity of reagents and confirming findings with a secondary method, in this case, PCR.

Experimental Protocols for Assessing Specificity and Selectivity

Detailed and well-designed experiments are essential for rigorously evaluating the specificity and selectivity of a bioassay. Below are generalized protocols for interference and cross-reactivity testing.

Protocol 1: Interference Testing (Selectivity)

This protocol is designed to assess the impact of potentially interfering substances on the quantification of the analyte of interest.

Objective: To determine if components of the sample matrix or co-administered substances affect the accuracy of the analyte measurement.

Materials:

  • Validated bioassay system

  • Analyte of interest (at low, medium, and high concentrations)

  • Control matrix (e.g., serum, plasma)

  • Potentially interfering substances (e.g., lipids, hemoglobin, bilirubin, related drugs)

  • Appropriate buffers and reagents

Procedure:

  • Prepare Analyte Spikes: Prepare samples with known concentrations of the analyte (low, medium, and high) in the control matrix.

  • Prepare Interference Spikes: Prepare stock solutions of the potentially interfering substances at concentrations relevant to the expected in-vivo levels.

  • Create Test Samples: For each analyte concentration, create a set of test samples by spiking in the interfering substances. Also, prepare a control sample for each analyte concentration without any interfering substance.

  • Assay Measurement: Analyze all control and test samples using the bioassay according to the established procedure.

  • Data Analysis: Calculate the recovery of the analyte in the presence of each interfering substance compared to the control. The acceptance criterion is typically that the recovery should be within a predefined range (e.g., 80-120%).

Protocol 2: Cross-Reactivity Testing (Specificity)

This protocol is designed to evaluate the ability of the assay to differentiate the target analyte from structurally similar molecules.

Objective: To determine if the assay detects molecules other than the intended analyte.

Materials:

  • Validated bioassay system

  • Analyte of interest

  • Structurally related molecules (e.g., drug metabolites, endogenous proteins with high homology)

  • Appropriate buffers and reagents

Procedure:

  • Prepare Analyte Standard Curve: Generate a standard curve for the analyte of interest to determine its EC50 (the concentration that produces a half-maximal response).

  • Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each structurally related molecule.

  • Assay Measurement: Analyze the dilutions of the cross-reactants in the bioassay in the same manner as the analyte.

  • Data Analysis: Determine the EC50 for each cross-reactant, if a response is observed. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (EC50 of Analyte / EC50 of Cross-Reactant) * 100

    A low percent cross-reactivity indicates high specificity.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate a typical bioassay validation workflow and a relevant signaling pathway.

BioassayValidationWorkflow cluster_dev Assay Development cluster_val Method Validation cluster_rep Reporting & Implementation Dev Assay Development & Optimization Qual Assay Qualification Dev->Qual Protocol Validation Protocol Definition Qual->Protocol Specificity Specificity & Selectivity Testing Protocol->Specificity Accuracy Accuracy & Precision Specificity->Accuracy Linearity Linearity & Range Accuracy->Linearity Robustness Robustness Linearity->Robustness Report Validation Report Robustness->Report SOP SOP Generation Report->SOP Routine Routine Use SOP->Routine

Bioassay Validation Workflow

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified EGFR Signaling Pathway

References

Safety Operating Guide

Proper Disposal of Isovaleric Acid-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of isovaleric acid-d2, a deuterated carboxylic acid that is a combustible liquid, causes severe skin burns and eye damage, and is harmful to aquatic life.[1] Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Key Safety and Handling Information

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory. In case of a splash risk, consider a chemical-resistant apron.[1]

In case of exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data for Isovaleric Acid

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, isovaleric acid. The following table summarizes key quantitative data for isovaleric acid.

PropertyValue
Chemical Formula C₅H₈D₂O₂
Molecular Weight 104.15 g/mol
Appearance Colorless liquid
Odor Unpleasant, cheesy, or sweaty
Boiling Point 175-177 °C
Melting Point -29 °C
Flash Point 70-74 °C
Density ~0.925 g/cm³ at 20°C
Solubility in Water Slightly soluble

Note: Data is for the non-deuterated form, isovaleric acid, and serves as a close approximation for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Waste container (glass or high-density polyethylene), properly labeled for hazardous waste

  • Weak base for neutralization (e.g., sodium bicarbonate, sodium carbonate, or calcium hydroxide)

  • pH indicator strips or a pH meter

  • Inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) for spills

Procedure:

  • Preparation and Precaution:

    • Perform all disposal procedures in a well-ventilated chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Have spill cleanup materials on hand.

  • Waste Collection:

    • Collect all this compound waste, including contaminated solutions and materials, in a designated hazardous waste container.

    • Do not mix this compound waste with other waste streams, particularly bases or oxidizing agents, to avoid violent reactions.

  • Neutralization for Spill Residue (if applicable):

    • For the cleanup of small spills, after absorbing the bulk of the liquid with an inert material, the spill area can be neutralized.

    • Slowly apply a weak base such as sodium bicarbonate or a 5% sodium carbonate solution to the contaminated surface.

    • Allow the neutralization reaction to complete (cessation of fizzing).

    • Test the pH of the treated area with a moistened pH strip to ensure it is between 6 and 8.

    • Wipe the area clean with water and dispose of the cleaning materials in the hazardous waste container.

  • Container Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and any other required information according to your institution's and local regulations.

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated, well-ventilated, and cool area away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed professional waste disposal service.

    • Do not pour this compound, even if neutralized, down the drain, as it is harmful to aquatic life.

Logical Workflow for this compound Disposal

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste spill Spill Occurs? collect_waste->spill absorb Absorb with Inert Material spill->absorb Yes label_container Label Waste Container (Hazardous Waste, Contents) spill->label_container No neutralize_spill Neutralize Spill Area with Weak Base absorb->neutralize_spill collect_residue Collect Residue into Waste Container neutralize_spill->collect_residue collect_residue->label_container store_waste Store Container Securely in a Designated Area label_container->store_waste ehs_disposal Arrange for Disposal via Institutional EHS store_waste->ehs_disposal end End: Safe Disposal ehs_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Isovaleric acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Isovaleric acid-d2, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is crucial for ensuring laboratory safety.

Hazard Summary of this compound

This compound is a combustible liquid that can cause severe skin burns and eye damage and is harmful to aquatic life[1]. It is essential to understand its hazard classifications to handle it safely.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH227Combustible liquid[1]
Skin corrosion/irritationH314Causes severe skin burns and eye damage[1][2][3]
Acute aquatic hazardH402Harmful to aquatic life[1]
Acute toxicity, Oral-Harmful if swallowed[4]
Acute toxicity, Dermal-Toxic in contact with skin[4]

Personal Protective Equipment (PPE) for Handling this compound

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should be tightly fitting. A face shield (minimum 8-inch) is necessary to protect the entire face[2][5]. This combination is crucial as the material can cause severe eye damage upon direct contact[4].
Skin and Body Protection Chemical-resistant lab coat or apron, and appropriate protective clothingWear a lab coat that is buttoned and fits properly to cover as much skin as possible[6]. All clothing should be made of non-polyester or non-acrylic fabrics[6]. Trouser cuffs should be worn outside of boots to prevent acid from draining into them[7].
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Gloves must be inspected for holes before use[7]. Use proper glove removal technique to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2]. Sleeves should be worn outside the gloves to prevent acid from entering[7].
Respiratory Protection Use in a well-ventilated area or with a respiratorHandling should occur in a well-ventilated area or outdoors[8]. If ventilation is inadequate, a respirator with an appropriate filter for organic vapors and acid gases should be used. Respirator use requires a formal program including fit testing and training[6].

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following step-by-step protocol outlines the safe handling process from preparation to completion of work.

1. Pre-Handling Preparation:

  • Ensure the work area is clean and uncluttered.
  • Locate the nearest eyewash station and safety shower and confirm they are operational[5].
  • Verify that a spill kit with appropriate absorbent materials (e.g., diatomite, universal binders) is readily available[1][5].
  • Review the Safety Data Sheet (SDS) for this compound[1][2].
  • Ensure all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on protective clothing and shoes.
  • Don the appropriate respirator if required.
  • Wear safety goggles and a face shield.
  • Put on chemical-resistant gloves, ensuring they are worn over the sleeves of the lab coat.

3. Handling this compound:

  • Work in a well-ventilated fume hood.
  • Avoid breathing vapors or mists[2][4][8].
  • Keep the container tightly closed when not in use[2][5][8].
  • Keep away from heat, sparks, and open flames[1][5].
  • Avoid contact with skin and eyes[4].
  • Use only the amount of acid necessary for the procedure.
  • When transferring, pour carefully to avoid splashing.

4. Post-Handling Procedures:

  • Close the container tightly and store it in a cool, dry, and well-ventilated area away from incompatible substances[2][5].
  • Decontaminate work surfaces.
  • Properly dispose of any contaminated materials (see Disposal Plan below).
  • Remove PPE carefully, avoiding self-contamination.
  • Wash hands thoroughly with soap and water after handling[1][5][8].

Disposal Plan for this compound and Contaminated Materials

All waste must be handled in accordance with local, state, and federal regulations[4].

1. Waste Segregation:

  • Unused Product: If recycling is not possible, the material must be disposed of as hazardous waste[4].
  • Contaminated Materials: Absorbent materials from spills, used gloves, and other contaminated disposable items must be collected in a designated, labeled hazardous waste container[1][2].
  • Empty Containers: Do not reuse empty containers. Puncture them to prevent re-use and dispose of them as hazardous waste[4].

2. Disposal Procedure:

  • Collect all waste in suitable, closed containers that are properly labeled with the contents ("Hazardous Waste: this compound")[2].
  • Store waste containers in a designated, secure area away from incompatible materials.
  • Arrange for pickup and disposal by a licensed hazardous waste management company.
  • Do not allow the product to enter drains or waterways[2][4][8][9].

Emergency Procedures

In case of accidental exposure or spill, immediate action is required.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][8].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately[5][8].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1][8].
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[1][5].
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid runoff into storm sewers and ditches[5].

Workflow for Safe Handling and Disposal of this compound

prep 1. Preparation - Review SDS - Check safety equipment - Prepare work area ppe 2. Don PPE - Lab coat, gloves - Goggles, face shield - Respirator (if needed) prep->ppe Proceed handling 3. Handling - Work in fume hood - Avoid inhalation/contact - Keep container closed ppe->handling Proceed post_handling 4. Post-Handling - Store chemical properly - Decontaminate work area handling->post_handling Task complete emergency Emergency Procedures - Eye/Skin contact - Inhalation/Ingestion - Spill response handling->emergency If spill/exposure occurs post_handling->ppe Remove PPE disposal 5. Waste Disposal - Segregate waste - Use labeled containers - Arrange for pickup post_handling->disposal Generate waste

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.